Selaginellin
描述
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属性
IUPAC Name |
4-[[3-(hydroxymethyl)-6-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethynyl]phenyl]-(4-hydroxyphenyl)methylidene]cyclohexa-2,5-dien-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H24O5/c35-21-26-10-20-31(23-4-13-28(37)14-5-23)34(32(26)19-3-22-1-11-27(36)12-2-22)33(24-6-15-29(38)16-7-24)25-8-17-30(39)18-9-25/h1-2,4-18,20,35-38H,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSFYXIEVFIZJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C=CC1=C(C2=CC=C(C=C2)O)C3=C(C=CC(=C3C#CC4=CC=C(C=C4)O)CO)C5=CC=C(C=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Selaginellin: A Technical Guide to Discovery, Isolation, and Analysis from Selaginella Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selaginellins are a unique and structurally diverse class of natural pigments found exclusively within the plant genus Selaginella. First discovered in 2007, these compounds have garnered significant interest from the scientific community due to their wide range of biological activities, including cytotoxic, antimicrobial, and antioxidant properties. This technical guide provides an in-depth overview of the discovery and isolation of selaginellins, offering detailed experimental protocols and quantitative data to support researchers in this field. Furthermore, it visualizes key signaling pathways influenced by selaginellins and outlines a typical experimental workflow for their isolation and purification.
Introduction: The Discovery of a Novel Class of Natural Products
The genus Selaginella, commonly known as spikemosses, comprises over 700 species of ancient vascular plants.[1] For centuries, various Selaginella species have been utilized in traditional medicine across different cultures.[2] However, it was not until 2007 that the first member of a novel class of pigments, selaginellin, was isolated from Selaginella sinensis.[3] This discovery opened a new avenue of phytochemical research into the genus.
Selaginellins are characterized by a unique chemical scaffold, typically featuring a p-quinone methide and an alkynylphenol moiety.[3] Since the initial discovery, over 110 selaginellins, both naturally occurring and synthetic analogs, have been identified, showcasing a remarkable diversity in their polyphenolic skeletons.[4][5] These compounds have demonstrated a range of promising biological activities, making them attractive candidates for drug discovery and development.
This guide serves as a comprehensive resource for researchers, providing the necessary technical information to embark on the study of these fascinating molecules.
Quantitative Analysis of this compound Content
The concentration of selaginellins can vary significantly between different Selaginella species and even within the same species depending on geographical location and environmental conditions. While many species are known to contain selaginellins, quantitative data on the yield of purified compounds is still limited for many. Selaginella tamariscina and Selaginella pulvinata are among the most studied species for their this compound content.
Table 1: Quantitative Yield of this compound from Selaginella Species
| Selaginella Species | Compound(s) | Extraction Solvent | Yield | Starting Material | Reference |
| Selaginella tamariscina | This compound A | 95% Ethanol (B145695) | 25 mg | 15 kg | [6] |
| Selaginella tamariscina | This compound B | 95% Ethanol | 18 mg | 15 kg | [6] |
| Selaginella doederleinii | Crude Dry Extract | 95% Ethanol | 36.4% (w/w) | 50 g | |
| Selaginella tamariscina | Crude Dry Extract | 50% Ethanol | 2.8% (w/w) | 100 g |
Table 2: Qualitative Distribution of Selaginellins in Various Selaginella Species
| Selaginella Species | Presence of Selaginellins | Notes | Reference |
| Selaginella apoda | High diversity | Contains the highest number of identified selaginellins among eight species studied. | [7] |
| Selaginella pulvinata | Present | Source of various this compound derivatives, including this compound C, G, and H. | [5][8] |
| Selaginella sinensis | Present | The first species from which this compound was isolated. | [3] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and purification of selaginellins from Selaginella species, based on established and published protocols.
Extraction of Selaginellins from Selaginella tamariscina
This protocol is adapted from the methodology described for the isolation of this compound A and B.[6]
Materials:
-
Dried, powdered whole plant of Selaginella tamariscina
-
95% Ethanol
-
Ethyl acetate (B1210297)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Grind the dried whole herbs of S. tamariscina to a coarse powder.
-
Extract the powdered plant material (15 kg) with 95% ethanol (3 x 10 L) at room temperature.
-
Combine the ethanol extracts and evaporate the solvent in vacuo using a rotary evaporator to yield a dark residue (approximately 352 g).
-
Partition the ethanol extract residue by re-extracting with chloroform and subsequently with ethyl acetate.
-
Concentrate the ethyl acetate fraction to yield the crude extract for further purification.
Isolation and Purification by Column Chromatography
This protocol outlines the general steps for the chromatographic separation of selaginellins from the crude extract.
3.2.1. Silica (B1680970) Gel Column Chromatography
Materials:
-
Crude ethyl acetate extract
-
Silica gel (100-200 mesh)
-
Glass column
-
Solvents: Chloroform, Methanol
-
Fraction collector
-
TLC plates and developing chamber
Procedure:
-
Prepare a silica gel column (e.g., 10 x 70 cm).
-
Dissolve the crude ethyl acetate extract (e.g., 43 g) in a minimal amount of chloroform or the initial mobile phase.
-
Load the dissolved extract onto the top of the silica gel column.
-
Elute the column with a chloroform-methanol gradient system, gradually increasing the polarity by increasing the percentage of methanol.
-
Collect fractions of a defined volume using a fraction collector.
-
Monitor the separation by thin-layer chromatography (TLC) to identify fractions containing selaginellins.
-
Combine fractions with similar TLC profiles for further purification.
3.2.2. Sephadex LH-20 Column Chromatography
Materials:
-
Partially purified fractions from silica gel chromatography
-
Sephadex LH-20
-
Glass column
-
Methanol
Procedure:
-
Pack a column with Sephadex LH-20 and equilibrate with methanol.
-
Dissolve the combined fractions from the previous step in a small volume of methanol.
-
Load the sample onto the Sephadex LH-20 column.
-
Elute the column with methanol.
-
Collect fractions and monitor by TLC to isolate fractions enriched with selaginellins.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This final purification step is crucial for obtaining high-purity selaginellins.
Materials:
-
Enriched fractions from Sephadex LH-20 chromatography
-
Preparative HPLC system with a suitable detector (e.g., UV-Vis)
-
Preparative C18 column
-
HPLC-grade solvents (e.g., acetonitrile (B52724), water, methanol)
-
Acids for mobile phase modification (e.g., formic acid, acetic acid)
Procedure:
-
Develop an analytical HPLC method to determine the optimal separation conditions (mobile phase composition, gradient, flow rate, and detection wavelength). A common mobile phase consists of a gradient of acetonitrile and water, often with a small percentage of formic or acetic acid to improve peak shape.
-
Scale up the analytical method to a preparative scale. This involves adjusting the flow rate and injection volume based on the dimensions of the preparative column.
-
Dissolve the enriched this compound fraction in the mobile phase.
-
Inject the sample onto the preparative HPLC system.
-
Collect the fractions corresponding to the this compound peaks as they elute from the column.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways influenced by selaginellins and a typical workflow for their isolation.
Signaling Pathways
Biosynthetic Pathway
Experimental Workflow
Conclusion
The discovery of selaginellins has unveiled a new chapter in the phytochemistry of the ancient Selaginella genus. Their unique chemical structures and diverse biological activities present exciting opportunities for the development of novel therapeutic agents. This technical guide provides a foundational resource for researchers, offering a compilation of current knowledge on the isolation and analysis of these compounds. The detailed protocols and workflow diagrams are intended to facilitate further research into this promising class of natural products, ultimately accelerating the exploration of their full therapeutic potential. As more Selaginella species are investigated, it is anticipated that the family of selaginellins will continue to expand, revealing even greater chemical diversity and biological significance.
References
- 1. Selaginella apoda (L.) C.Morren | Plants of the World Online | Kew Science [powo.science.kew.org]
- 2. Three New this compound Derivatives from Selaginella pulvinata and Their α-Glucosidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Phytochemistry of the genus Selaginella (Selaginellaceae) | Semantic Scholar [semanticscholar.org]
- 4. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Comparison of Chemical Composition and Biological Activities of Eight Selaginella Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure determination of selaginellins G and H from Selaginella pulvinata by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure Elucidation of Novel Selaginellin Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Selaginella, commonly known as spikemosses, represents a unique lineage of lycophytes with a rich history in traditional medicine. In recent years, this genus has garnered significant attention from the scientific community due to its production of a diverse array of bioactive natural products. Among these, the selaginellins stand out as a novel and structurally intriguing class of compounds. Characterized by a complex polyphenolic skeleton, often featuring a biphenyl (B1667301) or fluorene (B118485) core with an acetylene (B1199291) moiety, these molecules have demonstrated a range of promising biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.
This technical guide provides a comprehensive overview of the core methodologies and recent findings in the chemical structure elucidation of novel selaginellin compounds. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in natural product chemistry, medicinal chemistry, and pharmacology. The guide details the experimental protocols for the isolation, purification, and structural characterization of these fascinating molecules, presents quantitative biological activity data in a clear and comparative format, and visualizes the key signaling pathways modulated by selaginellins.
Newly Discovered this compound Compounds: A Summary
Recent phytochemical investigations of various Selaginella species, particularly S. tamariscina and S. pulvinata, have led to the discovery of several new this compound derivatives. These discoveries have expanded the structural diversity of this chemical class and provided new avenues for pharmacological investigation. A summary of some of these novel compounds is presented below.
| Compound | Source Species | Key Structural Features | Reference |
| This compound M | Selaginella tamariscina | Novel biphenyl derivative | [1] |
| This compound N | Selaginella tamariscina | Novel biphenyl derivative | [1] |
| This compound P | Selaginella tamariscina | 2,4'-dihydroxy-4-methyl-3-[(4-hydroxyphenyl)ethynyl]biphene | [2] |
| This compound Q | Selaginella tamariscina | 2,4'-dihydroxy-3-[(4-hydroxyphenyl)ethynyl]biphene | [2] |
| Selaginpulvilin V | Selaginella pulvinata | Alkynylphenol-trimmed skeleton | |
| Selaginpulvilin W | Selaginella pulvinata | Novel this compound derivative | |
| Selaginpulvilin X | Selaginella pulvinata | Novel this compound derivative | |
| Isoselagintamarlin A | Selaginella tamariscina | Benzofuran-type this compound derivative | [3] |
| Selagintamarlin A | Selaginella tamariscina | 1H-2-benzopyran core | [4] |
Experimental Protocols
The successful isolation and characterization of novel this compound compounds hinge on a series of meticulously executed experimental procedures. This section provides detailed methodologies for the key experiments involved in this process.
Extraction and Isolation
The initial step in the discovery of novel natural products is the extraction of chemical constituents from the plant material, followed by a systematic fractionation and purification process to isolate individual compounds.
a. General Extraction Procedure
-
Plant Material Preparation: Air-dry the whole plants of the selected Selaginella species at room temperature and grind them into a coarse powder.
-
Solvent Extraction: Macerate the powdered plant material with 70-95% ethanol (B145695) at room temperature for an extended period (typically 24-72 hours), with periodic agitation. Repeat the extraction process three times to ensure exhaustive extraction of the metabolites.
-
Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
b. Fractionation and Purification Workflow
The crude extract, a complex mixture of numerous compounds, is subjected to a series of chromatographic techniques to isolate the target selaginellins.
Caption: General workflow for the isolation and purification of novel this compound compounds.
c. Detailed Preparative HPLC Protocol (Example for Selagibenzophenones D-F) [5]
-
System: Agilent 1260 Series HPLC system.
-
Column: YMC ODS-A chromatographic column (10 μm, 10 × 250 mm).
-
Mobile Phase: Acetonitrile (ACN) and Water (H₂O) gradient.
-
For compounds 1 , 3 , and 4 : Isocratic elution with ACN–H₂O (25:75, v/v).
-
For compounds 5 and 6 : Isocratic elution with ACN–H₂O (22:78, v/v).
-
For compound 2 : Isocratic elution with ACN–H₂O (38:62, v/v).
-
-
Flow Rate: 3.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the semi-purified fraction in a suitable solvent (e.g., methanol) and filter through a 0.45 µm syringe filter before injection.
Structure Elucidation
The precise chemical structure of a purified novel compound is determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
a. NMR Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
Instrumentation: Bruker 400 MHz NMR spectrometer (or higher field strength for complex structures).
-
Solvent: Deuterated methanol (B129727) (CD₃OD) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS).
-
Experiments:
-
1D NMR: ¹H NMR and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons.
-
2D NMR: A suite of 2D NMR experiments is crucial for assembling the molecular structure:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is key for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
-
b. High-Resolution Mass Spectrometry (HRESIMS)
HRESIMS is used to determine the exact molecular formula of a compound.
-
Instrumentation: Thermo-Scientific Exactive spectrometer or a similar high-resolution mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), typically in negative ion mode ([M-H]⁻) for phenolic compounds like selaginellins.
-
Data Analysis: The high-resolution mass measurement allows for the unambiguous determination of the elemental composition of the molecule.
Quantitative Biological Activity Data
Several of the newly isolated this compound derivatives have been evaluated for their biological activities. The following tables summarize the available quantitative data.
Table 1: Cytotoxic Activity of Novel this compound Derivatives[1]
| Compound | Cell Line | IC₅₀ (µM) |
| This compound M | U251 (human glioma) | 15.8 |
| HeLa (human cervical carcinoma) | 12.5 | |
| MCF-7 (human breast cancer) | 18.2 | |
| This compound N | U251 (human glioma) | 20.4 |
| HeLa (human cervical carcinoma) | 16.7 | |
| MCF-7 (human breast cancer) | 25.1 |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 2: α-Glucosidase Inhibitory Activity of Selaginpulvilins
| Compound | IC₅₀ (µM) |
| Selaginpulvilin W | 3.71 |
| This compound A | 2.04 |
| This compound M | 4.00 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the α-glucosidase enzyme activity.
Signaling Pathways Modulated by Selaginellins
Elucidating the mechanism of action of bioactive compounds is a critical aspect of drug development. Studies have shown that selaginellins can modulate key cellular signaling pathways involved in various physiological and pathological processes.
MAPK Signaling Pathway in Melanogenesis
This compound has been shown to inhibit melanogenesis by targeting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6][7][8] This pathway plays a crucial role in regulating the expression of key melanogenic enzymes.
Caption: this compound inhibits melanogenesis by suppressing the MAPK signaling pathway.
JAK2/STAT3 Signaling Pathway in Cancer
This compound B has been demonstrated to induce apoptosis and autophagy in pancreatic cancer cells by inhibiting the Janus Kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) signaling pathway.[9][10][11] This pathway is often constitutively active in many cancers and plays a critical role in tumor cell proliferation and survival.
Caption: this compound B induces apoptosis by inhibiting the JAK2/STAT3 signaling pathway.
Conclusion
The novel this compound compounds isolated from Selaginella species represent a promising frontier in natural product-based drug discovery. Their unique chemical architectures and significant biological activities warrant further investigation. This technical guide has provided a comprehensive overview of the current methodologies for the chemical structure elucidation of these compounds, from extraction and isolation to spectroscopic analysis. The compilation of quantitative biological data and the visualization of key signaling pathways offer valuable insights for researchers in the field. As the exploration of the Selaginella genus continues, the development and application of refined and robust experimental protocols will be paramount in unlocking the full therapeutic potential of this remarkable class of natural products.
References
- 1. Isolation and cytotoxic activity of this compound derivatives and biflavonoids from Selaginella tamariscina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New this compound derivatives from Selaginella tamariscina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selagintamarlin A: A this compound Analogue Possessing a 1H-2-Benzopyran Core from Selaginella tamariscina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three New Benzophenone Derivatives from Selaginella tamariscina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Melanogenesis via the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound B induces apoptosis and autophagy in pancreatic cancer cells via the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound B induces apoptosis and autophagy in pancreatic cancer cells via the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
A Comprehensive Technical Guide on the Natural Sources, Distribution, and Analysis of Selaginellins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Selaginellins, a unique class of natural pigments. It covers their natural sources, distribution within the plant kingdom, proposed biosynthetic pathways, and detailed experimental protocols for their extraction, isolation, and quantification. Additionally, it explores the biological activities of these compounds and the signaling pathways they influence.
Introduction to Selaginellins
Selaginellins are a group of polyphenolic pigments characterized by diverse and complex skeletons, often featuring a tautomeric phenol-quinone methide and an alkynylphenol functionality.[1][2] First reported in 2007 from Selaginella sinensis, these compounds are exclusively found in plants belonging to the ancient genus Selaginella, which comprises approximately 700-750 species worldwide.[3][4][5][6] The unique chemical structures of Selaginellins have garnered significant interest due to their potential biological activities, including cytotoxic, antimicrobial, and phosphodiesterase-4 (PDE4) inhibitory effects.[7][8] To date, over 60 natural Selaginellins have been identified, highlighting the genus Selaginella as a rich source for the discovery of novel natural products.[1][3]
Natural Sources and Distribution of Selaginellins
Selaginellins are exclusively biosynthesized by species of the genus Selaginella, also known as spikemosses.[3][4] These vascular plants are found in a wide range of habitats, from tropical rainforests to arctic-alpine zones.[5][9][10] Phytochemical investigations have revealed that the distribution and diversity of Selaginellins vary among different Selaginella species. The primary sources that have been explored for these compounds include S. tamariscina, S. pulvinata, S. sinensis, S. moellendorffii, and S. doederleinii.[3][11]
The concentration of Selaginellins can vary significantly between species. For example, in a study of Selaginella tamariscina, the concentration of selaginellin was found to be in the range of 41.57-44.89 μg/g, while this compound A was present at 15.09-16.75 μg/g.[12] Another study on the same species reported a content of 189.3 ± 0.0 μg/g for a specific this compound derivative.[13]
The following table summarizes the known distribution of various Selaginellins across different Selaginella species.
| Selaginella Species | Selaginellins Identified | Reference(s) |
| Selaginella tamariscina | This compound, this compound A, this compound B, this compound O, this compound M | [2][8][11] |
| Selaginella pulvinata | Selaginpulvilins A-D, Selaginellins G, H | [3][12] |
| Selaginella sinensis | This compound | [3][8] |
| Selaginella convoluta | This compound derivatives I-VII | [7] |
| Selaginella apoda | Contains the highest number of identified selaginellins among eight species studied. | [8] |
| Selaginella doederleinii | Contains various bioactive compounds, including biflavonoids and potentially selaginellins. | [14] |
| Selaginella moellendorffii | A model organism whose genome is sequenced, known to produce various secondary metabolites. | [15] |
Biosynthesis of Selaginellins
The biosynthesis of the complex polyphenolic skeletons of Selaginellins is not yet fully elucidated but a plausible pathway has been proposed. It is believed to originate from the acetate-polymalonate pathway.[7] The core structure is thought to be constructed from orsellinic acid, which is produced by a type III polyketide synthase (PKS) through the condensation of four malonyl-CoA units.[13][15] This initial structure undergoes further modifications, including arylations, to form the diverse range of this compound skeletons.[16]
Experimental Protocols
The isolation and characterization of Selaginellins from plant material involve a series of standard and specialized phytochemical techniques.
The overall process for obtaining pure Selaginellins for analysis is depicted in the workflow diagram below.
A. Extraction
-
Preparation of Plant Material: Air-dry the whole plants of the selected Selaginella species at room temperature. Grind the dried material into a coarse powder.
-
Solvent Extraction: Macerate the powdered plant material with 95% ethanol (B145695) (EtOH) at room temperature. This process is typically repeated three times to ensure exhaustive extraction.
-
Concentration: Combine the EtOH extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
B. Isolation and Purification
-
Solvent Partitioning: Suspend the crude EtOH extract in water and partition it sequentially with different solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol. Selaginellins are typically enriched in the EtOAc fraction.
-
Column Chromatography:
-
Subject the dried EtOAc fraction to silica (B1680970) gel column chromatography. Elute the column with a gradient solvent system, commonly a mixture of chloroform-methanol or hexane-ethyl acetate, to separate the components based on polarity.
-
Further purify the fractions containing Selaginellins using Sephadex LH-20 column chromatography, eluting with methanol, to remove smaller molecules and pigments.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, subject the enriched fractions to Prep-HPLC on a C18 column. Use a mobile phase typically consisting of a gradient of methanol-water or acetonitrile-water to yield pure this compound compounds.
C. Structural Elucidation The structures of isolated Selaginellins are determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular formula.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to elucidate the detailed chemical structure and stereochemistry of the molecule.[2][12]
-
Other Spectroscopic Methods: Infrared (IR) spectroscopy is used to identify functional groups (e.g., hydroxyl, alkynyl, carbonyl), and UV-Vis spectroscopy helps in characterizing the chromophore system.[2]
D. Quantification
-
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This is a highly sensitive and specific method for quantifying known Selaginellins in plant extracts.[12]
-
Sample Preparation: Prepare a standard stock solution of the purified this compound. Extract the plant material using a defined protocol and dilute the extract to a suitable concentration.
-
Chromatographic Conditions: Use a C18 UHPLC column with a gradient elution, for example, with a mobile phase of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Mass Spectrometry Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Calibration and Quantification: Construct a calibration curve using the standard solutions of known concentrations. Quantify the amount of the this compound in the plant extract by comparing its peak area to the calibration curve.
-
Biological Activities and Signaling Pathways
Selaginellins and other compounds from Selaginella species, such as biflavonoids, exhibit a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and antioxidant effects.[2][17] For instance, extracts from Selaginella doederleinii have been shown to induce autophagic death and apoptosis in colorectal cancer cells through the PI3K-Akt-mTOR and AMPKα signaling pathways.[17] Similarly, extracts from S. tamariscina can protect neuronal cells by activating the PI3K/Akt/mTOR signaling pathway.[18] While direct signaling pathways for many individual Selaginellins are still under investigation, the modulation of these key cellular pathways by Selaginella extracts highlights their therapeutic potential.
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and autophagy. Its dysregulation is often implicated in diseases like cancer and neurodegenerative disorders.
Conclusion and Future Perspectives
Selaginellins represent a structurally unique and biologically interesting class of natural products found exclusively within the genus Selaginella. Their complex chemistry and promising pharmacological activities make them attractive targets for natural product chemistry, drug discovery, and synthetic chemistry.[1] While significant progress has been made in isolating and characterizing these compounds, much of the vast diversity of Selaginella species remains unexplored, suggesting a potential treasure trove of novel Selaginellins waiting to be discovered.[3][4] Future research should focus on the complete elucidation of their biosynthetic pathways, exploring the pharmacological mechanisms of action of individual Selaginellins, and developing sustainable methods for their production, either through total synthesis or biotechnological approaches.
References
- 1. Selaginellins from the genus Selaginella: isolation, structure, biological activity, and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Bioactive selaginellins from Selaginella tamariscina (Beauv.) Spring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selaginellins from the genus Selaginella: isolation, structure, biological activity, and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Selaginellins from the genus Selaginella: isolation, structure, biological activity, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. basicbiology.net [basicbiology.net]
- 6. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Chemical Composition and Biological Activities of Eight Selaginella Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vpscience.org [vpscience.org]
- 10. Selaginella - Wikipedia [en.wikipedia.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Chemodiversity in Selaginella: a reference system for parallel and convergent metabolic evolution in terrestrial plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Selaginella tamariscina Inhibits Glutamate-Induced Autophagic Cell Death by Activating the PI3K/AKT/mTOR Signaling Pathways [mdpi.com]
The Biosynthetic Pathway of Selaginellin Derivatives in Selaginella tamariscina: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of selaginellin derivatives in Selaginella tamariscina. Selaginellins are a unique class of polyphenolic compounds with a characteristic alkynyl phenol (B47542) skeleton, exhibiting a range of promising biological activities. This document synthesizes the available scientific literature to present the putative biosynthetic pathway, key enzymatic steps, and relevant experimental data to aid researchers in the fields of natural product chemistry, biosynthesis, and drug discovery.
The Putative Biosynthetic Pathway of this compound Derivatives
The biosynthesis of this compound derivatives in Selaginella tamariscina is proposed to originate from the polyketide pathway, with orsellinic acid (OA) serving as a key intermediate. The core scaffold is subsequently modified through a series of enzymatic reactions to generate the diverse array of this compound derivatives found in the plant.
The initial and most well-supported step is the formation of orsellinic acid. This reaction is catalyzed by a Type III polyketide synthase (PKS) .[1] This enzyme utilizes one molecule of acetyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units. Through three successive decarboxylative condensations, a linear tetraketide intermediate is formed, which then undergoes an intramolecular C-2 to C-7 aldol (B89426) condensation to yield orsellinic acid.
Following the synthesis of the orsellinic acid core, the pathway to various this compound derivatives is thought to involve a series of complex chemical transformations. While the specific enzymes from Selaginella tamariscina have not yet been fully characterized, the proposed steps, supported by the chemical structures of isolated derivatives and biomimetic synthesis studies, include:
-
Arylation: The orsellinic acid core is believed to undergo arylation, introducing additional phenolic rings to form the characteristic biphenyl (B1667301) structure of selaginellins.
-
Oxidative Radical Coupling: The formation of the linkage between the A and E rings is postulated to occur through oxidative radical coupling.[1]
-
Benzoin (B196080) Condensation: The connection between the A and B rings may be formed via a benzoin condensation of two phenylaldehyde functional groups.[1]
-
Further Modifications: The basic this compound scaffold is further diversified through various modifications such as hydroxylation, methylation, and the formation of lactone rings, likely catalyzed by enzymes such as cytochrome P450 monooxygenases (P450s) and methyltransferases . The isolation of numerous this compound derivatives with these varied functional groups from S. tamariscina supports this hypothesis.
-
Dimerization: The formation of dimeric selaginellins has also been observed, indicating the presence of enzymes capable of catalyzing intermolecular coupling reactions.
A plausible biosynthetic pathway leading to the formation of this compound U, a lactone-containing derivative, has been supported by biomimetic semisynthesis.[2][3] This suggests a sequence of oxidation reactions converting a methyl group on the this compound core first to an aldehyde (this compound O) and then to a carboxylic acid, followed by an intramolecular esterification (lactonization) to form the F-ring.[2][3]
Quantitative Data on this compound Derivatives
The concentration of this compound derivatives can vary within Selaginella tamariscina. Furthermore, these compounds exhibit a range of biological activities, which are often quantified by their half-maximal inhibitory concentration (IC₅₀). The following tables summarize the available quantitative data.
Table 1: Content of this compound Derivatives in Selaginella tamariscina
| Compound | Plant Part | Concentration (µg/g dry weight) | Analytical Method | Reference |
| This compound | Whole Plant | 41.57 - 44.89 | UHPLC-QQQ-MS | |
| This compound A | Whole Plant | 15.09 - 16.75 | UHPLC-QQQ-MS | |
| This compound (referred to as compound 3) | Roots | 189.3 ± 0.0 | Not specified | [1] |
Table 2: Biological Activities of this compound Derivatives (IC₅₀ Values)
| Derivative(s) | Target | IC₅₀ (µM) | Reference |
| This compound, this compound M | Human Cytochrome P450 2C8 | 0.5, 0.9 | |
| This compound, this compound M | Human Cytochrome P450 2C9 | >1, <5 | |
| This compound, this compound M | Human Cytochrome P450 2J2 | >1, <5 | |
| This compound, this compound M | Human UGT1A1 | >1, <5 | |
| This compound, this compound M | Human UGT1A3 | >1, <5 | |
| This compound (3), 13, 16 | β-site amyloid precursor protein cleaving enzyme 1 (BACE1) | 81.17, 51.13, 48.89 | [2][3] |
| This compound derivatives 1-3 | Soluble Epoxide Hydrolase (sEH) | 3.1 ± 0.1, 8.2 ± 2.2, 4.2 ± 0.2 | |
| This compound derivatives 2-7 | Protein Tyrosine Phosphatase 1B (PTP1B) | 4.8 - 15.9 | |
| Selariscinas A-D (2-6) | Protein Tyrosine Phosphatase 1B (PTP1B) | 5.5 ± 0.1 (for compound 2) |
Experimental Protocols
This section details the methodologies for key experiments related to the study of this compound biosynthesis.
Extraction and Isolation of this compound Derivatives
The following protocol is based on the successful isolation of this compound derivatives from S. tamariscina.[3]
Protocol:
-
Extraction:
-
Air-dry the whole plant material of Selaginella tamariscina and grind it into a powder.
-
Extract the powdered plant material (e.g., 11 kg) three times with 70% ethanol (B145695) (e.g., 3 x 35 L) at room temperature for 72 hours.
-
Combine the ethanol extracts and concentrate them under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
Subject the crude extract to reversed-phase medium-pressure liquid chromatography (MPLC) on an MCI gel column.
-
Elute with a gradient of methanol (B129727) in water (e.g., 5% to 95%) to obtain several primary fractions.
-
-
Purification:
-
Further separate the primary fractions using silica (B1680970) gel column chromatography with a suitable solvent system (e.g., a gradient of methanol in chloroform).
-
Monitor the separation by thin-layer chromatography (TLC).
-
Isolate individual compounds from the resulting sub-fractions using repeated column chromatography on Sephadex LH-20 and semi-preparative high-performance liquid chromatography (HPLC).
-
Biomimetic Semisynthesis of a this compound U Derivative
This protocol describes the chemical conversion of this compound to a lactone derivative, providing evidence for the proposed biosynthetic pathway of this compound U.[3]
Protocol:
-
Methylation of this compound (3):
-
To a solution of this compound (50 mg) in acetone (B3395972) (20 ml), add K₂CO₃ (61 mg) and methyl iodide (10 ml).
-
Seal the mixture and stir at 50°C for 15 hours.
-
Evaporate the solvent under vacuum and purify the residue by flash column chromatography on silica gel (CHCl₃/MeOH = 20:1, v/v) to afford trimethylated this compound.
-
-
Oxidation to Aldehyde (5):
-
Dissolve the trimethylated this compound (50 mg) in dichloromethane (B109758) (25 ml).
-
Add activated MnO₂ (79 mg) and stir the mixture at 40°C for 24 hours.
-
Filter the reaction mixture and concentrate the filtrate to obtain the aldehyde derivative (5).
-
-
Oxidation to Carboxylic Acid (6):
-
To a stirred solution of the aldehyde (5) (45 mg) in a mixture of THF/H₂O/n-BuOH (20 ml, 4:4:1, v/v), add 2-methyl-2-butene (B146552) (0.5 ml), NaH₂PO₄ (80 mg), and NaClO₂ (37 mg).
-
Stir the mixture at room temperature for 8 hours.
-
Evaporate the solvent, dissolve the residue in water, and extract with ethyl acetate.
-
Dry the organic layer, evaporate the solvent, and purify the residue by flash column chromatography on silica gel (petroleum ether/acetone = 4:1, v/v) to yield the carboxylic acid (6).
-
-
Lactonization to form Lactone (4):
-
To a stirred solution of the carboxylic acid (6) (38 mg) in acetonitrile (B52724) (20 ml), add AgNO₃ (5 mg).
-
Stir the mixture for 4 hours at room temperature.
-
Evaporate the solvent, dilute with water, and extract with ethyl acetate.
-
Dry the organic layer, evaporate the solvent, and purify the residue by flash column chromatography on silica gel (petroleum ether/acetone = 5:1, v/v) to obtain the lactone derivative (4).
-
Future Directions and Unanswered Questions
While significant progress has been made in isolating and structurally characterizing a multitude of this compound derivatives and proposing a plausible biosynthetic pathway, several key questions remain to be addressed:
-
Enzyme Identification and Characterization: The specific Type III PKS responsible for orsellinic acid synthesis in S. tamariscina needs to be identified, cloned, and functionally characterized. Furthermore, the downstream enzymes, particularly the cytochrome P450s and other modifying enzymes, are yet to be discovered.
-
Transcriptomic and Genomic Mining: The available transcriptome and genome data for Selaginella species, including S. tamariscina, represent a valuable resource for identifying candidate genes involved in the this compound biosynthetic pathway.
-
Regulatory Mechanisms: The transcriptional regulation of the this compound biosynthetic pathway is currently unknown. Identifying the transcription factors and signaling pathways that control the expression of the biosynthetic genes will be crucial for understanding how the production of these compounds is controlled in the plant.
-
Metabolic Engineering: A thorough understanding of the biosynthetic pathway and its regulation will open up opportunities for the metabolic engineering of this compound production in heterologous systems, which could provide a sustainable source of these valuable compounds for further pharmacological investigation and drug development.
This technical guide provides a solid foundation for researchers interested in the fascinating chemistry and biology of this compound derivatives. The elucidation of the complete biosynthetic pathway and its regulatory network in Selaginella tamariscina will undoubtedly be a fruitful area of future research.
References
An In-depth Technical Guide to Selaginellin (C34H24O5): Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selaginellin, a unique polyphenol with the molecular formula C34H24O5, is a natural compound isolated from various species of the Selaginella plant genus. These plants have a long history of use in traditional medicine for treating a range of ailments. Modern scientific investigation has identified this compound and its derivatives as possessing significant biological activities, making them promising candidates for further research and drug development. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound (C34H24O5), with a focus on presenting key data, experimental methodologies, and associated signaling pathways to aid researchers in their exploration of this fascinating molecule.
Physical and Chemical Properties
This compound is a crystalline solid with a distinct color. Its complex aromatic structure contributes to its characteristic spectroscopic and solubility profiles.
Table 1: Physicochemical Properties of this compound (C34H24O5)
| Property | Value | Source(s) |
| Molecular Formula | C34H24O5 | [1][2][3] |
| Molecular Weight | 512.6 g/mol | [1][2][3] |
| CAS Number | 941269-84-7 | [2][3] |
| IUPAC Name | 4-[[3-(hydroxymethyl)-6-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethynyl]phenyl]-(4-hydroxyphenyl)methylidene]cyclohexa-2,5-dien-1-one | [1] |
| Appearance | Powder | [2] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2][4] |
| Purity | >=98% (Commercially available) | [2] |
Spectral Data
The structural elucidation of this compound has been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Detailed 1H and 13C NMR data have been reported for this compound, providing a complete map of its proton and carbon skeleton. These data are crucial for the identification and structural verification of the compound.
A comprehensive table of 1H and 13C NMR chemical shifts for this compound can be found in specialized scientific literature. Researchers are encouraged to consult these primary sources for detailed assignments.
The UV-Vis spectrum of a related compound, this compound A, shows characteristic absorption maxima (λmax) at 297 nm and 430 nm, which are indicative of its extended conjugated system.[5]
The IR spectrum of this compound A reveals the presence of a benzene (B151609) ring, with characteristic absorption bands observed at 1595 cm-1, 1511 cm-1, and 1456 cm-1.[5]
Biological Activities and Signaling Pathways
This compound has demonstrated a range of biological activities, with neuroprotective effects being a prominent area of investigation.
Neuroprotective Effects
Research has shown that this compound exhibits neuroprotective properties against glutamate-induced neurotoxicity.[2] This effect is attributed to its antioxidant and anti-apoptotic mechanisms, which involve the scavenging of reactive oxygen species (ROS).[2]
Furthermore, this compound has been found to inhibit high glucose-induced cell injury and apoptosis in differentiated PC12 cells.[2] This protective action is linked to the inhibition of the LOX-1/NADPH oxidase-reactive oxygen species/caspase-3 signaling pathway.[2]
Signaling Pathway Diagram
Caption: Neuroprotective signaling pathway of this compound.
Experimental Protocols
Extraction and Isolation of this compound
A general protocol for the extraction and isolation of this compound from Selaginella species involves the following steps. It is important to note that specific parameters may need to be optimized depending on the plant material and desired purity.
Workflow Diagram for this compound Isolation
Caption: General workflow for the extraction and isolation of this compound.
Detailed Methodologies:
-
Extraction: The dried and powdered plant material is typically extracted with a suitable organic solvent, such as ethanol (B145695) or methanol, at room temperature or with gentle heating. This process is often repeated multiple times to ensure exhaustive extraction.
-
Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Separation: The crude extract is then subjected to column chromatography over silica gel. A gradient elution system with solvents of increasing polarity (e.g., a mixture of hexane (B92381) and ethyl acetate) is commonly employed to separate the components.
-
Fraction Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
Final Purification: Fractions enriched with this compound are pooled and may require further purification using techniques such as preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.
Conclusion
This compound (C34H24O5) is a promising natural product with well-defined physical and chemical properties and significant biological activities, particularly in the realm of neuroprotection. The data and experimental frameworks presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further exploration into the therapeutic potential of this intriguing molecule.
References
A Comprehensive Technical Review of Selaginellin: Biological Activities and Therapeutic Potential
Abstract
Selaginellins represent a unique class of natural pigments found exclusively in plants of the ancient genus Selaginella.[1][2] These polyphenolic compounds have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides an in-depth review of the current understanding of selaginellin's mechanisms of action, focusing on its anticancer, neuroprotective, antioxidant, anti-inflammatory, and dermatological properties. We summarize key quantitative data, detail relevant experimental protocols, and present signaling pathways and workflows through structured diagrams to support researchers, scientists, and drug development professionals in exploring the therapeutic potential of this promising class of molecules. The evidence suggests this compound and its derivatives are strong candidates for lead compounds in the development of novel therapeutics.
Core Biological Activities and Mechanisms
This compound and its derivatives exhibit a broad spectrum of pharmacological effects, targeting key cellular pathways involved in major diseases. These activities are largely attributed to their unique chemical structures, which allow for interaction with multiple molecular targets.[1][2]
Anticancer Activity
This compound has demonstrated significant cytotoxic and antiproliferative effects across various cancer cell lines. Its mechanisms primarily involve the induction of programmed cell death (apoptosis) and autophagy, as well as the modulation of cell cycle progression.
Pancreatic Cancer: this compound B is a potent inducer of apoptosis and autophagy in pancreatic cancer cells.[3][4] Mechanistic studies have identified the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway as a key target.[3][4][5] By inhibiting this pathway, this compound B effectively suppresses cancer cell proliferation and survival.[3] Notably, it displays selective cytotoxicity, showing minimal effect on normal pancreatic cells.[3]
Breast Cancer: A dimeric this compound derivative (compound 17) showed potent activity against triple-negative breast cancer cells (MDA-MB-231). Its mechanism involves inducing G2/M phase cell cycle arrest and promoting apoptosis, which is accompanied by a significant increase in intracellular Reactive Oxygen Species (ROS).
Leukemia: In human promyelocytic leukemia (HL-60) cells, Selaginella tamariscina extract, a source of selaginellins, induces apoptosis through a caspase-3-mediated mechanism.[6] This process is linked to the modulation of the Bax/Bcl-2 protein ratio, favoring the pro-apoptotic Bax, and is associated with increased oxidative stress.[6]
Neuroprotective Effects
Extracts from Selaginella species have shown considerable promise in protecting neuronal cells from damage, suggesting potential applications in neurodegenerative diseases.
The primary mechanism identified is the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[7] This pathway is crucial for cell survival and the regulation of autophagy.[7] In models of glutamate-induced excitotoxicity, Selaginella extract pretreatment was found to upregulate the phosphorylation of PI3K, Akt, and mTOR, thereby suppressing excessive autophagy and promoting neuronal cell survival.[7] Further studies have demonstrated the neuroprotective potential of Selaginella extracts in models of epilepsy and Parkinson's disease.[8][9][10]
Antioxidant and Anti-inflammatory Properties
This compound acts as a potent inhibitor of Reactive Oxygen Species (ROS) and protects cells against oxidative stress-induced senescence.[11] Extracts from Selaginella tamariscina demonstrate significant anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as pro-inflammatory cytokines in macrophages.[12]
This anti-inflammatory action is mediated through the inhibition of key signaling pathways, including Mitogen-Activated Protein Kinases (MAPKs) and Nuclear Factor-kappa B (NF-κB).[12] Furthermore, these extracts activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, a critical cellular defense mechanism against oxidative stress.[12]
Dermatological Potential: Inhibition of Melanogenesis
This compound has been identified as an effective inhibitor of melanogenesis, the process of melanin (B1238610) production.[13][14] This suggests its potential as a skin-lightening agent in cosmetics and for treating hyperpigmentation disorders.[15] The mechanism involves the direct inhibition of the MAPK signaling pathway, specifically reducing the phosphorylation of ERK, JNK, and p38 proteins.[13] This upstream inhibition leads to the downregulation of Microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte function, and its downstream targets, tyrosinase (TYR) and tyrosinase-related protein 2 (TYRP2), which are essential enzymes for melanin synthesis.[14]
Quantitative Efficacy Data
The potency of this compound and its derivatives has been quantified in various assays. The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's efficacy. The following table summarizes key IC₅₀ values reported in the literature.
| Compound/Derivative | Target/Activity | Cell Line / Enzyme | IC₅₀ Value | Reference(s) |
| This compound B | Anticancer (Cytotoxicity) | ASPC-1 (Pancreatic) | 6.4 µM | [3][5][16] |
| PANC-1 (Pancreatic) | 8.8 µM | [3][5][16] | ||
| Dimeric this compound 17 | Anticancer (Cytotoxicity) | MDA-MB-231 (Breast) | 3.2 ± 0.1 µM | |
| This compound Derivative 1 | Enzyme Inhibition | Soluble Epoxide Hydrolase (sEH) | 3.1 ± 0.1 µM | [17] |
| This compound Derivative 2 | Enzyme Inhibition | Soluble Epoxide Hydrolase (sEH) | 8.2 ± 2.2 µM | [17] |
| This compound Derivative 3 | Enzyme Inhibition | Soluble Epoxide Hydrolase (sEH) | 4.2 ± 0.2 µM | [17] |
| This compound Derivatives | Enzyme Inhibition | Protein Tyrosine Phosphatase 1B (PTP1B) | 4.6 to 21.6 µM | [17] |
| This compound | Enzyme Inhibition | Cytochrome P450 2C8 (CYP2C8) | < 1 µM | [18] |
| This compound M | Enzyme Inhibition | Cytochrome P450 2C8 (CYP2C8) | < 1 µM | [18] |
Key Experimental Methodologies
Reproducible and standardized protocols are essential for the evaluation of biological activity. Below are detailed methodologies for key experiments cited in this compound research.
Assessment of Cytotoxicity and Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.
-
Cell Seeding: Plate cells (e.g., ASPC-1, PANC-1) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48 hours).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting viability against the log of the compound concentration.
Analysis of Apoptosis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture and treat cells with the desired concentrations of this compound for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash twice with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
-
Annexin V(-) / PI(-): Live cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells
-
Annexin V(-) / PI(+): Necrotic cells
-
Measurement of Intracellular ROS (DCFDA Assay)
The 2′,7′-dichlorofluorescin diacetate (DCFDA) assay measures hydroxyl, peroxyl, and other ROS activity within the cell.
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with this compound as required.
-
Loading with DCFDA: Remove the treatment media and incubate the cells with 20 µM DCFDA in serum-free media for 60 minutes at 37°C.[19]
-
Induction of Oxidative Stress (Optional): If not measuring the direct effect of the compound, induce oxidative stress with an agent like H₂O₂.
-
Measurement: Measure the fluorescence intensity using a spectrofluorometer with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[19] An increase in fluorescence indicates an increase in intracellular ROS.
Potential for Drug Development and Future Directions
The multifaceted biological activities of this compound and its derivatives position them as highly attractive candidates for drug development.
-
Oncology: The selectivity of this compound B for pancreatic cancer cells over normal cells is a highly desirable trait for an anticancer agent, suggesting a potentially wider therapeutic window.[3] Its ability to induce multiple forms of cell death (apoptosis and autophagy) could help overcome resistance to conventional therapies.
-
Neurology: The ability of Selaginella extracts to modulate the PI3K/Akt/mTOR pathway highlights their potential in treating neurodegenerative diseases where autophagy and cell survival are dysregulated.[7]
-
Dermatology: The well-defined mechanism for inhibiting melanogenesis makes this compound a strong candidate for topical treatments for hyperpigmentation.[13][15]
-
Drug Interactions: It is important to note that selaginellins show potent inhibitory effects on key drug-metabolizing enzymes like CYP2C8.[18] This indicates a potential for herb-drug interactions, which must be carefully evaluated during preclinical and clinical development.[18]
Future research should focus on the total synthesis of promising this compound analogues to enable large-scale production, structure-activity relationship (SAR) studies to optimize potency and selectivity, and comprehensive preclinical evaluations of their pharmacokinetics, pharmacodynamics, and safety profiles.
Conclusion
This compound is a remarkable natural product with a diverse and compelling range of biological activities. Its potent anticancer, neuroprotective, antioxidant, and anti-melanogenic properties are supported by a growing body of evidence detailing its effects on critical cellular signaling pathways, including JAK2/STAT3, PI3K/Akt/mTOR, and MAPK. The quantitative data and established methodologies presented in this guide underscore its significant therapeutic potential. Continued investigation into this unique class of compounds is highly warranted and promises to yield novel therapeutic agents for some of the most challenging human diseases.
References
- 1. Selaginellins from the genus Selaginella: isolation, structure, biological activity, and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Selaginellins from the genus Selaginella: isolation, structure, biological activity, and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. This compound B induces apoptosis and autophagy in pancreatic cancer cells via the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound B induces apoptosis and autophagy in pancreatic cancer cells via the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. Selaginella tamariscina induces apoptosis via a caspase-3-mediated mechanism in human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selaginella tamariscina Inhibits Glutamate-Induced Autophagic Cell Death by Activating the PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective Effect of Aqueous Extract of Selaginella delicatula as Evidenced by Abrogation of Rotenone-Induced Motor Deficits, Oxidative Dysfunctions, and Neurotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effect of aqueous extract of Selaginella delicatula as evidenced by abrogation of rotenone-induced motor deficits, oxidative dysfunctions, and neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. HO-1 Induction by Selaginella tamariscina Extract Inhibits Inflammatory Response in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. This compound Inhibits Melanogenesis via the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Inhibitory Effect of Selaginellins from Selaginella tamariscina (Beauv.) Spring against Cytochrome P450 and Uridine 5′-Diphosphoglucuronosyltransferase Isoforms on Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Amentoflavone-Enriched Selaginella rossii Protects against Ultraviolet- and Oxidative Stress-Induced Aging in Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
Initial Cytotoxicity Screening of Selaginellin Extracts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data relevant to the initial cytotoxicity screening of extracts derived from Selaginella, a genus of plants known for producing bioactive compounds such as Selaginellin. This document outlines standard experimental protocols, presents available cytotoxicity data, and illustrates key signaling pathways involved in the observed cellular responses.
Introduction
Selaginella species have a rich history in traditional medicine, and recent scientific investigations have focused on their potential as a source of novel anticancer compounds. This compound and its derivatives, a class of natural pigments found in these plants, have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2][3] The initial phase of evaluating these natural extracts involves a series of in vitro cytotoxicity assays to determine their efficacy and mechanism of action. This guide details the critical experimental procedures and data interpretation for researchers embarking on such studies.
Quantitative Cytotoxicity Data
The cytotoxic potential of various Selaginella extracts and isolated compounds has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying cytotoxicity. The following table summarizes IC50 values reported in the literature.
| Selaginella Species / Compound | Extract Type / Compound | Cancer Cell Line | Assay Method | Reported IC50 Value (µg/mL) |
| Selaginella tamariscina | Ethanolic Extract | Various cancer cell lines | MTT | 10 - 30[4][5] |
| Selaginella plana | Buthanol Fraction | MCF-7 | MTT | 2[6][7][8] |
| Selaginella plana | Methylene Chloride Fraction | MCF-7 | MTT | 19[6][7][8] |
| Selaginella plana | Ethyl Acetate Fraction | MCF-7 | MTT | 24[6][7][8] |
| Selaginella plana | Hexane Fraction | MCF-7 | MTT | 30[6][7][8] |
| Selaginella plana | Methylene Chloride Fraction | T47D | SRB | 4[9] |
| Selaginella plana | Ethyl Acetate Fraction | T47D | SRB | 6[9] |
| Selaginella plana | Buthanol Fraction | T47D | SRB | 17[9] |
| Selaginella plana | Hexane Fraction | T47D | SRB | 107[9] |
| Selaginella doederleinii | Ethanolic Extract | MCF-7 | MTT | 215 |
| Selaginella doederleinii | Ethyl Acetate Extract | A-549 (lung) | MTT | 52.66 ± 2.72[10] |
| Selaginella doederleinii | Ethyl Acetate Extract | 7721 (liver) | MTT | 66.20 ± 3.04[10] |
| Selaginella doederleinii | Ethyl Acetate Extract | HeLa (cervical) | MTT | 37.53 ± 1.91[10] |
| Selaginella doederleinii | Ethyl Acetate Extract | Eca-109 (esophageal) | MTT | 62.09 ± 2.41[10] |
| Selaginella repanda | Crude Extract | A549 (lung) | MTT | 341.1[11] |
| Selaginella repanda | Crude Extract | HCT-116 (colon) | MTT | 378.8[11] |
| Selaginella repanda | Crude Extract | MCF-7 (breast) | MTT | 428.3[11] |
| This compound B | - | ASPC-1 (pancreatic) | MTT | 6.4 µM[12] |
| This compound B | - | PANC-1 (pancreatic) | MTT | 8.8 µM[12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accuracy of cytotoxicity screening. Below are protocols for commonly employed assays.
Cell Viability Assays
3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the this compound extract or compound and incubate for a further 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14]
-
Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15] A reference wavelength of 630 nm can be used to subtract background absorbance.[16]
3.1.2. SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[17]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[18][19]
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.[19]
-
Staining: Add 50 µL of 0.04% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 1 hour.[19]
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[19]
-
Dye Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[19][20]
-
Absorbance Measurement: Measure the absorbance at 510 nm in a microplate reader.[19][20]
Apoptosis Assays
3.2.1. Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect apoptosis. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[21][22] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the this compound extract for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[23]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis
3.3.1. Propidium Iodide (PI) Staining and Flow Cytometry
Cell cycle analysis is performed to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle. PI is used to stain the DNA, and the fluorescence intensity is directly proportional to the DNA content.[24]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells as for the apoptosis assay.
-
Cell Harvesting: Harvest and wash the cells with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while gently vortexing and incubate for at least 1 hour at 4°C.[24]
-
Washing: Wash the cells twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.[24]
-
Incubation: Incubate for at least 30 minutes at room temperature in the dark.[25]
-
Analysis: Analyze the cells by flow cytometry.
Visualizations: Workflows and Signaling Pathways
Diagrams illustrating the experimental workflows and the signaling pathways affected by this compound are presented below.
Figure 1: General workflow for in vitro cytotoxicity screening.
Figure 2: Workflow for apoptosis detection using Annexin V-FITC and PI staining.
Figure 3: Workflow for cell cycle analysis using Propidium Iodide staining.
Figure 4: Signaling pathways modulated by this compound.
Mechanism of Action
Studies have indicated that this compound B exerts its anticancer effects through the induction of apoptosis and autophagy.[1][26] One of the key mechanisms involves the inhibition of the JAK2/STAT3 signaling pathway.[12][26] By suppressing the phosphorylation of JAK2 and STAT3, this compound B can lead to cell cycle arrest, primarily in the G0/G1 phase, and promote apoptosis.[12][26] Additionally, this compound has been shown to inhibit the MAPK signaling pathway, which can affect processes such as melanogenesis.[27]
Conclusion
The initial cytotoxicity screening of Selaginella extracts and their purified constituents, such as this compound, is a critical step in the discovery of novel anticancer agents. The methodologies outlined in this guide provide a robust framework for conducting these evaluations. The compiled cytotoxicity data demonstrates the potent and selective activity of these natural products against various cancer cell lines. Further research into the specific molecular targets and signaling pathways will be instrumental in advancing these promising compounds through the drug development pipeline.
References
- 1. This compound B induces apoptosis and autophagy in pancreatic cancer cells via the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and cytotoxic activity of this compound derivatives and biflavonoids from Selaginella tamariscina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wecmelive.com [wecmelive.com]
- 5. researchgate.net [researchgate.net]
- 6. imsear.searo.who.int [imsear.searo.who.int]
- 7. japsonline.com [japsonline.com]
- 8. japsonline.com [japsonline.com]
- 9. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 10. bdbotsociety.org [bdbotsociety.org]
- 11. mdpi.com [mdpi.com]
- 12. e-century.us [e-century.us]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 20. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. static.igem.org [static.igem.org]
- 24. vet.cornell.edu [vet.cornell.edu]
- 25. Comparison of cytotoxic activities of extracts from Selaginella species - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound B induces apoptosis and autophagy in pancreatic cancer cells via the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. This compound Inhibits Melanogenesis via the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Selaginellin: A Technical Guide to its Role as a Reactive Oxygen Species (ROS) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. While they play roles in normal physiological processes, their overproduction leads to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Selaginellin, a unique natural compound extracted from plants of the Selaginella genus, has emerged as a potent inhibitor of ROS. This technical guide provides a comprehensive overview of the mechanisms of action, relevant signaling pathways, quantitative efficacy, and the experimental protocols used to elucidate this compound's role as a ROS inhibitor.
Core Mechanisms of ROS Inhibition by this compound
This compound employs a multi-pronged approach to mitigate oxidative stress, acting through both direct and indirect mechanisms. These include direct scavenging of free radicals, inhibition of key ROS-producing enzymes, and modulation of endogenous antioxidant defense systems.
Direct Free Radical Scavenging
Various studies have demonstrated the capacity of extracts from Selaginella species, rich in compounds like this compound, to directly neutralize stable free radicals. This activity is a primary line of defense against existing ROS. The most common assays to determine this capacity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[1][2][3][4] For instance, the ethanolic extract of S. involvens showed the best free radical scavenging activity with an IC50 of 71.84 µg/mL in a DPPH assay.[1]
Inhibition of ROS-Producing Enzymes
A significant source of cellular ROS is the NADPH oxidase (NOX) family of enzymes.[5][6] this compound has been shown to effectively inhibit the activity of NADPH oxidase, thereby preventing the generation of superoxide (B77818) radicals. In a study using differentiated PC12 cells, this compound significantly inhibited the increase in NADPH oxidase activity and the mRNA expression of its subunits (NOX-1 and NOX-2) induced by high glucose.[7] This inhibitory action is crucial in pathological conditions where NADPH oxidase is overactivated.
Modulation of Endogenous Antioxidant Pathways
Beyond direct inhibition, this compound and associated compounds from Selaginella can bolster the cell's own antioxidant defenses. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9][10] Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[8][11] Oxidative stress or the presence of activators like this compound can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating the expression of protective enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).[8][9][12]
Signaling Pathways Modulated by this compound
This compound's antioxidant effects are mediated through its interaction with several key signaling pathways.
Inhibition of the LOX-1/NADPH Oxidase Pathway
In the context of high glucose-induced neuronal injury, this compound has been demonstrated to inhibit the LOX-1/NADPH oxidase-ROS/caspase-3 signaling pathway.[7] High glucose upregulates the lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1), which in turn activates NADPH oxidase, leading to ROS production and subsequent apoptosis via caspase-3 activation. This compound interrupts this cascade, providing a neuroprotective effect.[7]
Caption: this compound's inhibition of the LOX-1/NADPH oxidase pathway.
Activation of the Nrf2-Keap1 Antioxidant Pathway
The Nrf2 pathway is a master regulator of cellular redox homeostasis. This compound can act as an activator of this pathway, promoting cellular resistance to oxidative stress. By preventing Nrf2 degradation, it allows for the transcription of a battery of antioxidant and cytoprotective genes.
Caption: Activation of the Nrf2-Keap1 antioxidant defense pathway.
Inhibition of MAPK Signaling Pathway
This compound has also been shown to inhibit the mitogen-activated protein kinase (MAPK) signaling pathway.[13][14][15] This pathway is involved in various cellular processes, including inflammation and melanogenesis. By inhibiting MAPK signaling, this compound can down-regulate the expression of downstream targets, contributing to its antioxidant and anti-inflammatory effects.[13][14][15]
Caption: this compound's inhibitory effect on the MAPK signaling pathway.
Quantitative Data on Antioxidant Activity
The antioxidant and ROS-inhibiting properties of this compound and related extracts have been quantified in numerous studies. The following tables summarize key findings.
Table 1: In Vitro Antioxidant and Radical Scavenging Activity
| Assay Type | Plant/Compound Source | IC50 / EC50 / Activity Value | Reference |
| DPPH Radical Scavenging | Selaginella involvens (ethanolic extract) | IC50: 71.84 µg/mL | [1] |
| Selaginella intermedia (ethanolic extract) | IC50: 73.75 µg/mL | [1] | |
| Selaginella tenera (ethanolic extract) | IC50: 77.52 µg/mL | [1] | |
| Selaginella inaequalifolia (ethanolic extract) | IC50: 103.53 µg/mL | [1] | |
| Selaginella radicata (aqueous extract) | 85.21 ± 0.02 % inhibition | [3] | |
| ABTS Radical Scavenging | Selaginella involvens (ethanolic extract) | 2281.48 µmol TE/g | [1] |
| Selaginella intermedia (ethanolic extract) | 617.62 µmol TE/g | [1] | |
| Oxygen Radical Absorbance Capacity (ORAC) | Selaginella myosuroides (MeOH extract) | EC50: 12 ± 1 mg/L | [16][17] |
| Selaginella cupressina (MeOH extract) | EC50: 124 ± 2 mg/L | [16][17] | |
| Ferric Reducing Antioxidant Power (FRAP) | Selaginella tenera | 1352.77 µmol Fe (II)/mg | [1] |
| Selaginella involvens | 1122.77 µmol Fe (II)/mg | [1] | |
| Metal Chelating Activity | Selaginella inaequalifolia | 4.56 mg EDTA equiv/g | [1] |
Table 2: Inhibition of Cellular ROS and Inflammatory Mediators
| Activity | Cell Line / Model | Treatment | IC50 / Effect | Reference |
| NO Production Inhibition | RAW 264.7 Macrophages | Sumaflavone (from S. tamariscina) | Concentration-dependent inhibition | [18] |
| RAW 264.7 Macrophages | This compound derivative (Compound 5) | Moderate inhibitory activity | [19] | |
| ROS Production Inhibition | Differentiated PC12 cells | This compound (10⁻⁷ to 10⁻⁶ M) | Significantly reversed glutamate-induced ROS increase | [20] |
| Differentiated PC12 cells | This compound (10⁻⁷ to 10⁻⁶ M) | Significantly inhibited high glucose-induced ROS production | [7] | |
| Cytotoxicity (Anti-proliferative) | Pancreatic Cancer (ASPC-1) | This compound B | IC50: 6.4 µM (at 24h) | [21] |
| Pancreatic Cancer (PANC-1) | This compound B | IC50: 8.8 µM (at 24h) | [21] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to evaluate this compound's efficacy as a ROS inhibitor.
In Vitro Antioxidant Capacity Assays
-
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.[2][3]
-
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of this compound or the plant extract in a suitable solvent.
-
In a microplate or cuvette, mix the this compound solution with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
A control (without the antioxidant) is run in parallel.
-
The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.[4]
-
-
Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals generated by a radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.
-
Protocol:
-
The assay is typically performed in a 96-well microplate.
-
Samples (this compound), controls, and a fluorescent probe (e.g., fluorescein) are added to the wells.
-
The reaction is initiated by adding a peroxyl radical generator (AAPH).
-
The fluorescence is monitored kinetically (e.g., every 5 minutes for 2 hours) at an excitation/emission of ~485/535 nm using a microplate reader.
-
The area under the curve (AUC) is calculated and compared to a standard antioxidant like Trolox.
-
The EC50 value (the concentration that halves the amount of free oxygen radicals) is then determined.[16][17]
-
Cell-Based Assays
-
Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is commonly used. It is cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping it. Subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Protocol:
-
Culture cells (e.g., PC12) to the desired confluency.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).[7][20]
-
Induce oxidative stress by adding an agent like high glucose (75 mM) or glutamate.[7][20]
-
After the stress induction period, wash the cells and incubate them with DCFH-DA solution in the dark.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence corresponds to an increase in intracellular ROS.
-
-
Principle: In inflammatory conditions, macrophages (like the RAW 264.7 cell line) produce large amounts of NO via the inducible nitric oxide synthase (iNOS). The amount of NO produced can be indirectly measured by quantifying its stable end-product, nitrite (B80452), in the culture medium using the Griess reagent.
-
Protocol:
-
Plate RAW 264.7 cells and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce iNOS expression and NO production.
-
After incubation (e.g., 24 hours), collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
After a short incubation, measure the absorbance at ~540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.[22]
-
Experimental and Logical Workflows
Visualizing the workflow of experiments and the logical connections between molecular events provides clarity in complex research.
Caption: General workflow for in vitro radical scavenging assays (DPPH/ABTS).
Caption: Workflow for cell-based ROS inhibition and neuroprotection assays.
Conclusion
This compound presents a compelling profile as a multi-modal inhibitor of reactive oxygen species. Its ability to directly scavenge free radicals, suppress key ROS-generating enzymes like NADPH oxidase, and activate the endogenous Nrf2 antioxidant defense system underscores its therapeutic potential. The quantitative data consistently demonstrate potent antioxidant activity across a range of validated assays. The elucidated mechanisms, particularly the inhibition of pro-apoptotic pathways like LOX-1/NADPH Oxidase and the modulation of master regulatory pathways like Nrf2 and MAPK, provide a solid foundation for its further development. For drug development professionals, this compound and its derivatives represent a promising class of compounds for targeting pathologies rooted in oxidative stress and inflammation. Future research should focus on optimizing its bioavailability and conducting rigorous preclinical and clinical evaluations for specific disease indications.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Rapid Screening and Structural Characterization of Antioxidants from the Extract of Selaginella doederleinii Hieron with DPPH-UPLC-Q-TOF/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijplantenviro.com [ijplantenviro.com]
- 4. researchgate.net [researchgate.net]
- 5. Natural Compounds as Modulators of NADPH Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting ROS production through inhibition of NADPH oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of this compound on high glucose-induced apoptosis in differentiated PC12 cells: role of NADPH oxidase and LOX-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Role of Natural Products in Revealing NRF2 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound Inhibits Melanogenesis via the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Inhibition of inducible nitric oxide synthase by sumaflavone isolated from Selaginella tamariscina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Three New Benzophenone Derivatives from Selaginella tamariscina - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protective effect of this compound on glutamate-induced cytotoxicity and apoptosis in differentiated PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound B induces apoptosis and autophagy in pancreatic cancer cells via the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. HO-1 Induction by Selaginella tamariscina Extract Inhibits Inflammatory Response in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Nature's Pharmacy: An In-depth Technical Guide to the Antioxidant Potential of Selaginella Species
For Researchers, Scientists, and Drug Development Professionals
The genus Selaginella, commonly known as spikemosses, represents a treasure trove of bioactive compounds with significant therapeutic potential. For centuries, various Selaginella species have been utilized in traditional medicine across different cultures to treat a wide array of ailments. Modern scientific investigation has begun to validate these traditional uses, with a particular focus on the potent antioxidant properties exhibited by extracts from these ancient plants. This technical guide provides a comprehensive overview of the antioxidant potential of various Selaginella species, presenting quantitative data, detailed experimental protocols, and insights into the underlying molecular mechanisms.
Quantitative Antioxidant Activity of Selaginella Species
The antioxidant capacity of Selaginella extracts is attributed to a rich diversity of phytochemicals, including biflavonoids, flavonoids, and phenolic compounds.[1][2] These compounds can neutralize harmful free radicals, chelate pro-oxidant metal ions, and modulate endogenous antioxidant defense systems. The following tables summarize the quantitative antioxidant activities of various Selaginella species as reported in scientific literature, providing a comparative analysis for researchers.
Table 1: Total Phenolic, Tannin, and Flavonoid Content of Ethanolic Extracts of Selected Selaginella Species
| Species | Total Phenolics (mg GAE/g) | Total Tannins (mg GAE/g) | Total Flavonoids (mg/g) |
| Selaginella involvens | 128.41 | - | - |
| Selaginella intermedia | 123.33 | 67.46 | 184.44 |
| Selaginella inaequalifolia | - | - | 138.44 |
| Source: Sivaraman et al. (2013)[3] |
Table 2: In Vitro Antioxidant Activity of Ethanolic Extracts of Selected Selaginella Species
| Species | DPPH IC50 (µg/mL) | ABTS (µmol TE/g) | FRAP (µmol Fe(II)/mg) | Metal Chelating Activity (mg EDTA equiv/g) | Phosphomolybdenum Reduction (g AA/100g) |
| Selaginella involvens | 71.84 | 2281.48 | 1122.77 | - | - |
| Selaginella intermedia | - | - | - | - | - |
| Selaginella inaequalifolia | - | - | - | 4.56 | - |
| Selaginella tenera | - | - | 1352.77 | - | 26.1 |
| Source: Sivaraman et al. (2013)[3][[“]] |
Table 3: Antioxidant Activity of Other Selaginella Species
| Species | Assay | Result |
| Selaginella doederleinii | DPPH | Active |
| FRAP | Active | |
| Selaginella repanda | DPPH IC50 | 231.6 µg/mL |
| H2O2 IC50 | 288.3 µg/mL | |
| Selaginella myosuroides | ORAC EC50 | 12 ± 1 mg/L |
| Selaginella cupressina | ORAC EC50 | 124 ± 2 mg/L |
| Selaginella radicata | DPPH (% activity) | 85.21 ± 0.02 (aqueous extract) |
| Selaginella ornata | In vivo (MDA reduction) | Significant |
| Source: Various studies[5][6][7][8][9] |
Experimental Protocols
The following are detailed methodologies for the key in vitro antioxidant assays commonly used to evaluate Selaginella extracts.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[3]
-
Reagents:
-
DPPH solution (0.1 mM in methanol (B129727) or ethanol)
-
Selaginella extract of varying concentrations
-
Methanol or ethanol (B145695) (as solvent)
-
Ascorbic acid or Trolox (as a positive control)
-
-
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
In a test tube or microplate well, mix a specific volume of the Selaginella extract (e.g., 100 µL) with a larger volume of the DPPH working solution (e.g., 2.9 mL).
-
Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
A blank is prepared using the solvent instead of the plant extract.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
The IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the extract concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.
-
Reagents:
-
ABTS solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
Selaginella extract of varying concentrations
-
Ethanol or phosphate-buffered saline (PBS) for dilution
-
Trolox (as a standard)
-
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the Selaginella extract (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL).
-
Incubate the mixture at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.
-
Reagents:
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
Mix in a 10:1:1 (v/v/v) ratio.
-
-
Selaginella extract of varying concentrations
-
Ferrous sulfate (B86663) (FeSO₄) for the standard curve
-
-
Procedure:
-
Prepare the FRAP reagent fresh.
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the Selaginella extract (e.g., 30 µL) to a larger volume of the FRAP reagent (e.g., 900 µL).
-
Incubate the mixture at 37°C for a set time (e.g., 30 minutes).
-
Measure the absorbance of the blue-colored complex at 593 nm.
-
-
Calculation: The antioxidant capacity is determined from a standard curve of a known concentration of FeSO₄ and is expressed as µmol of Fe(II) equivalents per gram of extract.[3]
Visualizations: Workflows and Signaling Pathways
Understanding the experimental process and the molecular targets of Selaginella's bioactive compounds is crucial for targeted drug discovery and development.
Caption: General experimental workflow for assessing the antioxidant potential of Selaginella species.
Molecular Mechanism: Modulation of the Nrf2-ARE Signaling Pathway
A key mechanism by which phytochemicals, including those found in Selaginella, exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). However, upon exposure to oxidative stress or certain phytochemicals, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes. Flavonoids and biflavonoids from Selaginella are known to modulate this pathway.
Caption: The Nrf2-ARE signaling pathway and the potential role of Selaginella bioactives.
Conclusion and Future Directions
The scientific evidence strongly supports the traditional use of Selaginella species as potent antioxidant agents. The quantitative data presented in this guide highlight the significant free radical scavenging and reducing power of various species, which is largely attributable to their high content of phenolic and flavonoid compounds. The detailed experimental protocols provide a foundation for researchers to conduct further investigations and comparative studies.
Future research should focus on the isolation and characterization of novel bioactive compounds from under-explored Selaginella species. Furthermore, in-depth studies on the molecular mechanisms of action, particularly the modulation of signaling pathways like Nrf2-ARE, are crucial for understanding their full therapeutic potential. The development of standardized extracts and the evaluation of their efficacy and safety in preclinical and clinical settings will be pivotal for translating the antioxidant potential of Selaginella into novel therapeutic agents for the prevention and treatment of oxidative stress-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 4. consensus.app [consensus.app]
- 5. researchgate.net [researchgate.net]
- 6. Flavonoids as Modulators of Nrf2 Signaling Pathway in Alleviating Cisplatin-Induced Organ Toxicity [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
Methodological & Application
Application Notes & Protocols: High-Purity Isolation of Selaginellin A and B from Selaginella tamariscina
Audience: Researchers, scientists, and drug development professionals.
Introduction: Selaginellin A and B are novel natural pigments isolated from the whole herb of Selaginella tamariscina (Beauv.) Spring.[1][2] These compounds belong to a unique class of polyphenols and have garnered interest for their potential biological activities. This document provides a detailed protocol for the extraction, fractionation, and purification of this compound A and B, based on established methodologies. The protocol employs a combination of solvent extraction and multi-step chromatographic techniques to yield high-purity compounds suitable for research and drug development purposes.
Data Presentation: Extraction and Purification Yields
The following table summarizes the typical yields obtained from the extraction and purification of this compound A and B from 15 kg of dried Selaginella tamariscina whole herb.[1]
| Step | Product | Starting Material (Weight) | Yield (Weight) | Yield (%) |
| 1. Ethanol (B145695) Extraction | Crude Ethanol Extract Residue | 15 kg (Dried Plant Material) | 352 g | 2.35% |
| 2. Solvent Partitioning | Ethyl Acetate (B1210297) Extract | 352 g (Crude Ethanol Extract) | 43 g | 12.22% |
| 3. Final Purification | This compound A | 43 g (Ethyl Acetate Extract) | 25 mg | 0.058% |
| 4. Final Purification | This compound B | 43 g (Ethyl Acetate Extract) | 18 mg | 0.042% |
Experimental Protocols
This section details the step-by-step methodology for the isolation of this compound A and B.
Part 1: Initial Extraction
-
Material Preparation: Grind 15 kg of dried, whole herbs of S. tamariscina into a coarse powder.
-
Solvent Extraction:
-
Macerate the powdered plant material in 95% ethanol (3 x 10 L).
-
Combine the ethanol extracts.
-
-
Concentration: Evaporate the combined ethanol extract in vacuo to yield a dark, viscous residue (approximately 352 g).[1]
Part 2: Solvent Partitioning (Fractionation)
-
Re-extraction: Resuspend the dark residue from Part 1 in water and perform sequential liquid-liquid extraction with chloroform (B151607) and then ethyl acetate.
-
Fraction Collection:
-
Collect the ethyl acetate fraction, as this layer contains this compound A and B.
-
Evaporate the ethyl acetate solvent to yield a dried extract (approximately 43 g).[1]
-
Part 3: Chromatographic Purification
A multi-step chromatographic approach is necessary to isolate this compound A and B from the complex ethyl acetate extract.
-
Silica (B1680970) Gel Column Chromatography:
-
Column Preparation: Pack a large glass column (e.g., 10 x 70 cm) with silica gel.
-
Sample Loading: Dissolve the 43 g of ethyl acetate extract in a minimal amount of methanol (B129727) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.
-
Elution: Elute the column using a chloroform-methanol gradient system.
-
Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC). Combine fractions based on their TLC profiles. This compound A and B are typically found in the later, more polar fractions.[1]
-
-
Sephadex LH-20 Column Chromatography:
-
Column Preparation: Swell Sephadex LH-20 beads in methanol and pack into a column.
-
Sample Application: Concentrate the target fractions obtained from the silica gel chromatography and dissolve the residue in methanol.
-
Elution: Elute the column with methanol. This step is effective for separating pigments and flavonoids.[1]
-
Fraction Collection: Collect fractions and analyze via TLC or HPLC to identify those enriched with this compound A and B.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
System: Utilize a preparative HPLC system equipped with a suitable C18 column.
-
Sample Preparation: Dissolve the enriched fractions from the Sephadex LH-20 step in an appropriate solvent (e.g., methanol).
-
Mobile Phase: Employ a suitable gradient of acetonitrile (B52724) and water (often with a small amount of formic acid to improve peak shape).
-
Detection: Monitor the elution at a wavelength where this compound A and B absorb, for example, around 430 nm.[1]
-
Isolation: Collect the peaks corresponding to this compound A and this compound B.
-
Final Yield: After evaporation of the mobile phase, final yields of approximately 25 mg of this compound A and 18 mg of this compound B can be expected.[1]
-
Alternative Advanced Technique: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample. It has been successfully used to separate biflavonoids from Selaginella species and can be considered for the purification of this compound A and B.[3] A suitable two-phase solvent system, such as n-hexane:ethyl acetate:methanol:water, would need to be optimized for the target compounds.
Visualizations: Experimental Workflow
References
- 1. scispace.com [scispace.com]
- 2. This compound A and B, two novel natural pigments isolated from Selaginella tamariscina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target-guided isolation and purification of antioxidants from Selaginella sinensis by offline coupling of DPPH-HPLC and HSCCC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Selaginellins in Plant Extracts by HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selaginellins are a unique class of alkaloids and natural pigments characterized by a p-quinone methide and alkynylphenol backbone, found exclusively in plants of the Selaginella genus. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including antitumor, antioxidant, and neuroprotective properties. As research into the therapeutic potential of Selaginella species intensifies, the need for robust and accurate analytical methods for the quantification of selaginellins in plant extracts becomes paramount. This application note provides a detailed protocol for the quantification of key selaginellins using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), a sensitive and selective technique ideal for complex matrices like plant extracts.
Quantitative Data Summary
The following table summarizes the reported concentrations of selaginellin and this compound B in two prominent Selaginella species. This data can serve as a reference for researchers targeting these compounds.
| Compound | Selaginella tamariscina (mg/g) | Selaginella pulvinata (mg/g) |
| This compound | 0.067 - 0.133[1] | 0.123 - 0.593[1] |
| This compound B | Not Reported | Not Reported |
Note: Quantitative data for a wide range of selaginellins across multiple species is still an emerging area of research. The provided data is based on available literature.
Experimental Protocols
This section outlines a comprehensive protocol for the extraction and HPLC-MS analysis of selaginellins from Selaginella plant material.
Sample Preparation: Extraction of Selaginellins
This protocol describes a solid-liquid extraction method optimized for the recovery of selaginellins.
Materials and Reagents:
-
Dried and powdered Selaginella plant material
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Accurately weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of methanol to the tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction.
-
Combine the supernatants from all three extractions.
-
Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator at 40°C.
-
Reconstitute the dried extract in 5 mL of methanol.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC-MS Analysis
This section details the instrumental parameters for the separation and quantification of selaginellins.
Instrumentation:
-
HPLC system coupled with a triple quadrupole mass spectrometer (MS/MS)
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B (isocratic)
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 350°C
-
Desolvation Temperature: 400°C
-
Capillary Voltage: 3.0 kV
-
Gas Flow Rates: Optimized for the specific instrument
MRM Transitions:
The following table provides the proposed MRM transitions for the quantification of this compound, this compound A, and this compound B. The precursor ion is the deprotonated molecule [M-H]⁻. Product ions are based on known fragmentation patterns and structural analysis.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 511.15 | 404.10 | 25 |
| 389.12 | 30 | ||
| This compound A | 495.16 | 388.13 | 28 |
| 373.10 | 35 | ||
| This compound B | 525.18 | 418.15 | 28 |
| 403.12 | 35 |
Note: Product ions and collision energies for this compound A and B are proposed based on the fragmentation of this compound and may require optimization on the specific instrument used.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification.
This compound Signaling Pathway Inhibition
Selaginellins have been shown to inhibit cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in processes like cell proliferation and inflammation.
Caption: Inhibition of the MAPK Signaling Pathway by this compound.
References
Total Synthesis Strategies for Selaginellin and its Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selaginellin and its analogues are a class of natural products derived from plants of the Selaginella genus. These compounds have garnered significant interest within the scientific community due to their unique and complex molecular architectures, which often feature a polyphenolic skeleton with an unusual alkynyl phenol (B47542) and a p-quinone methide moiety.[1][2] Beyond their structural novelty, selaginellins have demonstrated a range of promising biological activities, including potential as anticancer agents and inhibitors of key signaling pathways, making them attractive targets for total synthesis and drug development.[3][4]
This document provides a detailed overview of the prominent total synthesis strategies developed for this compound and its analogues, with a focus on selaginpulvilins. It includes a comparative summary of different synthetic routes, detailed experimental protocols for key reactions, and an exploration of the signaling pathways modulated by these compounds.
Comparative Summary of Total Synthesis Strategies
Several research groups have successfully developed total synthesis routes to this compound and its analogues. These strategies often employ distinct key reactions to construct the complex core structures of these molecules. The following table summarizes the key features of some of the notable synthetic approaches.
| Target Molecule | Research Group | Key Reactions | Overall Yield | Number of Steps | Reference |
| Selaginpulvilin D | Sherburn et al. | One-pot, 3-fold electrophilic aromatic substitution | Not explicitly stated in abstract | 4 | [5] |
| Selaginpulvilins C & D | Lee et al. | In situ aryne formation via hexadehydro-Diels–Alder reaction, followed by hydrogenation | Not explicitly stated in abstract | Not explicitly stated in abstract | [6] |
| Selaginpulvilin D | Baire et al. | Chemoselective enyne–alkyne dehydro-Diels–Alder reaction | 10.5% | 9 (linear) | [7][8] |
| This compound A | Fujiwara et al. | Diels-Alder reaction, dehydrogenative aromatization | Not explicitly stated in abstract | 8 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the total synthesis of this compound and its analogues.
Protocol 1: Four-Step Total Synthesis of Selaginpulvilin D (Sherburn et al.)
This synthesis features a highly efficient one-pot reaction to construct the 9,9-diarylfluorene core.
Step 1-3 (One-Pot): 3-fold Electrophilic Aromatic Substitution
-
Materials: Starting aryl precursor, electrophilic aromatic substitution catalyst (e.g., a Lewis acid), solvent (e.g., dichloromethane).
-
Procedure:
-
To a solution of the starting aryl precursor in the chosen solvent, add the electrophilic aromatic substitution catalyst at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with an appropriate quenching agent (e.g., water or a saturated aqueous solution of sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the 9,9-diarylfluorene core.
-
Step 4: Final functional group manipulations
-
Procedure: The specific reactions in this step will depend on the preceding intermediate and the desired final product, Selaginpulvilin D. This may involve deprotection steps or other functional group interconversions.
Protocol 2: Synthesis of Selaginpulvilins C and D via Aryne Intermediate (Lee et al.)
This strategy relies on the in situ formation of an aryne intermediate followed by a formal hydrogenation.
Key Step: In situ Aryne Formation and Hydrogenation
-
Materials: Tetrayne precursor, reagents for aryne formation (e.g., a fluoride (B91410) source for a silyl (B83357) triflate precursor), hydrogenation catalyst (e.g., palladium on carbon), hydrogen source (e.g., H2 gas or a transfer hydrogenation reagent), solvent (e.g., tetrahydrofuran).
-
Procedure:
-
To a solution of the tetrayne precursor in the chosen solvent, add the reagent for aryne formation at a controlled temperature.
-
Once the aryne is formed in situ, introduce the hydrogenation catalyst and the hydrogen source.
-
Allow the reaction to proceed under a hydrogen atmosphere or with the transfer hydrogenation reagent for a specified time.
-
Monitor the reaction progress by TLC or other analytical techniques.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield the fluorene (B118485) core.
-
Protocol 3: Formal Total Synthesis of Selaginpulvilin D (Baire et al.)
This approach utilizes a highly chemoselective enyne-alkyne dehydro-Diels-Alder reaction.
Key Step: Enyne-Alkyne Dehydro-Diels-Alder Reaction
-
Materials: Enyne-alkyne precursor, solvent (e.g., toluene (B28343) or xylene), high temperature may be required.
-
Procedure:
-
Dissolve the enyne-alkyne precursor in the chosen solvent in a sealed reaction vessel.
-
Heat the reaction mixture to the required temperature (e.g., refluxing toluene) for a specified period.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting tricyclic fluorene framework by column chromatography.
-
Protocol 4: Total Synthesis of this compound A (Fujiwara et al.)
This synthesis involves a Diels-Alder reaction followed by dehydrogenative aromatization.
Step 1: Diels-Alder Reaction
-
Materials: Diene, dienophile, Lewis acid catalyst (optional), solvent (e.g., toluene or dichloromethane).
-
Procedure:
-
Combine the diene and dienophile in the chosen solvent.
-
If a Lewis acid catalyst is used, add it to the reaction mixture at a controlled temperature.
-
Stir the reaction at the appropriate temperature for the required time, monitoring by TLC.
-
Upon completion, quench the reaction if a catalyst was used.
-
Work up the reaction mixture by washing with water and brine.
-
Dry the organic layer, filter, and concentrate to obtain the crude cycloadduct, which can be purified by column chromatography.
-
Step 2: Dehydrogenative Aromatization
-
Materials: Cyclohexene (B86901) intermediate from the Diels-Alder reaction, dehydrogenation agent (e.g., DDQ or palladium on carbon), solvent (e.g., toluene or dioxane).
-
Procedure:
-
Dissolve the cyclohexene intermediate in the chosen solvent.
-
Add the dehydrogenation agent to the solution.
-
Heat the reaction mixture to reflux for a specified time.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter to remove any solids.
-
Concentrate the filtrate and purify the crude aromatic product by column chromatography.
-
Signaling Pathway Involvement
This compound and its analogues have been shown to modulate key cellular signaling pathways, which likely underlies their observed biological activities.
MAPK Signaling Pathway Inhibition by this compound
This compound has been found to inhibit melanogenesis by targeting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3] This pathway is a crucial regulator of cell proliferation, differentiation, and survival.
Caption: Inhibition of the MAPK signaling pathway by this compound.
JAK2/STAT3 Signaling Pathway Inhibition by this compound B
This compound B has been demonstrated to induce apoptosis and autophagy in pancreatic cancer cells through the inhibition of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway.[4] This pathway plays a critical role in cytokine signaling and cell growth.
Caption: Inhibition of the JAK2/STAT3 signaling pathway by this compound B.
Conclusion
The total synthesis of this compound and its analogues remains a challenging yet rewarding endeavor in organic chemistry. The diverse strategies developed by various research groups highlight the creativity and power of modern synthetic methods in accessing complex natural products. The elucidation of the signaling pathways affected by these compounds further underscores their potential as leads for the development of novel therapeutics. The detailed protocols and comparative data presented in these application notes are intended to serve as a valuable resource for researchers in the fields of natural product synthesis, medicinal chemistry, and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Item - Total Synthesis of Selaginpulvilin C and D Relying on in Situ Formation of Arynes and Their Hydrogenation - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 7. researchgate.net [researchgate.net]
- 8. Formal total synthesis of selaginpulvilin D (2017) | Bhavani Shankar Chinta | 28 Citations [scispace.com]
Application Notes and Protocols for Investigating the Mechanism of Action of Selaginellin In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction: Selaginellin is a unique natural pigment derived from plants of the Selaginella genus, which has been utilized in traditional medicine for various ailments.[1][2][3] Modern scientific investigations have revealed that this compound and its derivatives possess a wide range of pharmacological properties, including anticancer, antioxidant, anti-inflammatory, and neuroprotective activities.[4][5][6] Elucidating the precise molecular mechanisms underlying these effects is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for key in vitro assays to investigate this compound's mechanism of action, focusing on its effects on cancer cell proliferation, signaling pathways, inflammation, and oxidative stress.
Anticancer and Cytotoxic Mechanisms
This compound has demonstrated significant anticancer activity, primarily through the induction of apoptosis (programmed cell death), autophagy, and cell cycle arrest in various cancer cell lines.[1][2][7] The following assays are fundamental for characterizing these effects.
Data Presentation: Anticancer Effects of this compound B
The following table summarizes the quantitative effects of this compound B on pancreatic cancer cell lines.
| Parameter | Cell Line | Concentration (µM) | Result | Reference |
| IC50 (24h) | ASPC-1 | 6.4 µM | 50% inhibition of cell viability | [7] |
| PANC-1 | 8.8 µM | 50% inhibition of cell viability | [7] | |
| Apoptosis Rate | ASPC-1 | 0 (Control) | 6.69% | [1] |
| 1 | 12.01% | [1] | ||
| 5 | 22.90% | [1] | ||
| 10 | 41.70% | [1] | ||
| PANC-1 | 0 (Control) | 2.69% | [1] | |
| 1 | 8.46% | [1] | ||
| 5 | 17.07% | [1] | ||
| 10 | 24.05% | [1] | ||
| Cell Cycle Arrest | ASPC-1 | 0 (Control) | 42.88% in G1 phase | [1][7] |
| 10 | 55.91% in G1 phase | [1][7] | ||
| PANC-1 | 0 (Control) | 53.41% in G1 phase | [1][7] | |
| 10 | 69.67% in G1 phase | [1][7] |
Experimental Workflow: From Cytotoxicity to Mechanism
References
- 1. This compound B induces apoptosis and autophagy in pancreatic cancer cells via the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound B induces apoptosis and autophagy in pancreatic cancer cells via the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 4. Inhibitory Effect of Selaginellins from Selaginella tamariscina (Beauv.) Spring against Cytochrome P450 and Uridine 5′-Diphosphoglucuronosyltransferase Isoforms on Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. e-century.us [e-century.us]
Application of Selaginellin in Cancer Cell Line Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selaginellin and its derivatives, natural compounds extracted from plants of the Selaginella genus, have garnered significant interest in oncological research. These compounds have demonstrated promising anti-cancer properties across a variety of cancer cell lines. This document provides detailed application notes and experimental protocols for studying the effects of this compound and its derivatives on cancer cells, with a focus on their mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. The provided protocols are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of these natural products.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of different this compound derivatives on various cancer cell lines.
Table 1: IC50 Values of this compound Derivatives in Cancer Cell Lines
| This compound Derivative | Cancer Cell Line | Cell Type | IC50 Value (µM) | Duration of Treatment (hours) | Reference |
| This compound A | MDA-MB-231 | Triple-Negative Breast Cancer | 17.0 ± 1.2 | 48 | [1] |
| This compound A | MDA-MB-231 | Triple-Negative Breast Cancer | 60.4 ± 8.3 | 24 | [1] |
| This compound B | ASPC-1 | Pancreatic Cancer | 6.4 | 24 | [2][3] |
| This compound B | PANC-1 | Pancreatic Cancer | 8.8 | 24 | [2][3] |
| This compound M | U251 | Human Glioma | Medium Activity | Not Specified | [4][5] |
| This compound M | HeLa | Human Cervical Carcinoma | Medium Activity | Not Specified | [4][5] |
| This compound M | MCF-7 | Human Breast Cancer | Medium Activity | Not Specified | [4][5] |
| This compound N | U251 | Human Glioma | Medium Activity | Not Specified | [4][5] |
| This compound N | HeLa | Human Cervical Carcinoma | Medium Activity | Not Specified | [4][5] |
| This compound N | MCF-7 | Human Breast Cancer | Medium Activity | Not Specified | [4][5] |
*Specific IC50 values were not provided in the cited literature; "medium activity" was reported.
Table 2: Effect of this compound B on Apoptosis in Pancreatic Cancer Cell Lines (24-hour treatment)
| Cell Line | Concentration of this compound B (µM) | Apoptotic Rate (%) |
| ASPC-1 | 0 (Control) | 6.69 |
| 1 | 12.01 | |
| 5 | 22.90 | |
| 10 | 41.70 | |
| PANC-1 | 0 (Control) | 2.69 |
| 1 | 8.46 | |
| 5 | 17.07 | |
| 10 | 24.05 |
Table 3: Effect of this compound B on Cell Cycle Distribution in Pancreatic Cancer Cell Lines (24-hour treatment)
| Cell Line | Concentration of this compound B (µM) | % of Cells in G1-phase |
| ASPC-1 | 0 (Control) | 42.88 |
| 10 | 55.91 | |
| PANC-1 | 0 (Control) | 53.41 |
| 10 | 69.67 |
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their anti-cancer effects through the modulation of various signaling pathways.
-
This compound B has been shown to induce apoptosis and autophagy in pancreatic cancer cells by targeting the JAK2/STAT3 signaling pathway .[3] Treatment with this compound B leads to a dose-dependent decrease in the phosphorylation of JAK2 and STAT3. This, in turn, modulates the expression of apoptosis-related proteins, increasing the Bax/Bcl-2 ratio and activating caspase-3.[2]
This compound B inhibits the JAK2/STAT3 pathway.
-
This compound A acts as a PTP1B (Protein Tyrosine Phosphatase 1B) inhibitor in triple-negative breast cancer cells (MDA-MB-231).[1] Inhibition of PTP1B by this compound A leads to the dysregulation of the mTOR/IRS1/Akt signaling pathway, ultimately resulting in G1-phase cell cycle arrest.[6]
This compound A inhibits PTP1B, leading to G1 arrest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Workflow for determining cell viability using MTT.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the this compound compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for the quantitative analysis of apoptosis by flow cytometry.
Workflow for quantifying apoptosis via flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and control cells
-
Cold 70% ethanol (B145695)
-
Cold PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with cold PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blotting
This protocol is for detecting changes in the expression levels of key proteins involved in signaling pathways affected by this compound.
Materials:
-
Treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-JAK2, anti-p-JAK2, anti-STAT3, anti-p-STAT3, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Recommended starting dilutions are typically 1:1000, but should be optimized according to the manufacturer's instructions.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically diluted 1:2000-1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
PTP1B Inhibition Assay
This colorimetric assay is used to determine the inhibitory activity of this compound A on PTP1B.
Materials:
-
Recombinant human PTP1B
-
p-Nitrophenyl phosphate (B84403) (pNPP) as a substrate
-
Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound A stock solution
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound A in the assay buffer.
-
In a 96-well plate, add the diluted this compound A solutions. Include a no-inhibitor control.
-
Add the PTP1B enzyme to each well and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the pNPP substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 1 M NaOH.
-
Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.
-
Calculate the percentage of PTP1B inhibition and determine the IC50 value of this compound A.
Conclusion
This compound and its derivatives represent a promising class of natural compounds with significant anti-cancer potential. The protocols and data presented in this document provide a solid foundation for researchers to explore the mechanisms of action and therapeutic applications of these compounds in various cancer models. Further investigation into the efficacy of these compounds in preclinical and clinical settings is warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound B induces apoptosis and autophagy in pancreatic cancer cells via the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and cytotoxic activity of this compound derivatives and biflavonoids from Selaginella tamariscina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Phytochemistry, Bioactivities, Pharmacokinetics and Toxicity Prediction of Selaginella repanda with Its Anticancer Potential against Human Lung, Breast and Colorectal Carcinoma Cell Lines [mdpi.com]
Selaginellin as a Phosphodiesterase-4 (PDE4) Inhibitor: Application Notes and Protocols for Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Selaginellin and its derivatives as potential phosphodiesterase-4 (PDE4) inhibitors for drug development. This document includes detailed experimental protocols, quantitative data on inhibitory activity, and visualizations of key pathways and workflows to guide research and development efforts.
Introduction
Phosphodiesterase-4 (PDE4) is a key enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, primarily responsible for the hydrolysis of cAMP.[1][2] Inhibition of PDE4 elevates intracellular cAMP levels, leading to the suppression of inflammatory responses. This makes PDE4 a critical therapeutic target for a variety of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[3][4] Selaginellins, a class of natural pigments found in the plant genus Selaginella, have emerged as promising natural PDE4 inhibitors.[5][6] Recent studies have highlighted the potent PDE4 inhibitory activity of several this compound analogues, suggesting their potential as lead compounds for the development of novel anti-inflammatory drugs.[5]
Quantitative Data: PDE4 Inhibitory Activity of this compound Derivatives
| Compound/Derivative | PDE4 Subtype | IC50 Value | Reference |
| Selaginpulvilin K | PDE4D | 11 nM | |
| Selaginpulvilin L | PDE4D | 90 nM | |
| Selariscins A & B, Selaginpulvilins M-T | Not specified | 2.8 - 33.8 µM | [5] |
| Selaginpulvilins A-D | Not specified | 0.11 - 5.13 µM | [6] |
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the underlying mechanisms and the experimental procedures, the following diagrams visualize the PDE4-cAMP signaling pathway, a typical workflow for natural product-based drug discovery, and a detailed experimental workflow for evaluating PDE4 inhibitors.
Experimental Protocols
The following are detailed protocols for key experiments to characterize this compound and its derivatives as PDE4 inhibitors.
Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound or its derivatives against PDE4 enzymes.
Principle: This assay measures the enzymatic activity of recombinant human PDE4 by monitoring the conversion of a fluorescently labeled cAMP substrate (FAM-cAMP) to 5'-AMP. A binding agent with high affinity for the phosphate (B84403) group of 5'-AMP is added. When the fluorescent substrate is hydrolyzed, the resulting 5'-AMP binds to the larger binding agent, causing a decrease in the speed of molecular rotation and an increase in fluorescence polarization (FP). The presence of a PDE4 inhibitor prevents this conversion, resulting in a low FP signal.
Materials:
-
Recombinant human PDE4A, PDE4B, PDE4C, or PDE4D enzyme
-
FAM-cAMP (fluorescent substrate)
-
PDE Assay Buffer (e.g., 10 mM Tris-HCl pH 7.2, 10 mM MgCl₂, 1 mM DTT)
-
Binding Agent (e.g., IMAP™ Binding Solution)
-
This compound or its derivatives (dissolved in DMSO)
-
Rolipram or other known PDE4 inhibitor (as a positive control)
-
Low-volume, black, 384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound or its derivative in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in PDE Assay Buffer to create a range of concentrations (e.g., from 100 µM down to the nM range). Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare a "No Inhibitor" control (assay buffer with 1% DMSO) and a "Blank" control (assay buffer only).
-
Prepare a serial dilution of the positive control (e.g., Rolipram).
-
-
Assay Plate Setup:
-
Add 5 µL of each inhibitor dilution, "No Inhibitor" control, and "Blank" control to the appropriate wells of the 384-well plate.
-
-
Enzyme and Substrate Addition:
-
Dilute the recombinant PDE4 enzyme to its working concentration in cold PDE Assay Buffer.
-
Add 10 µL of the diluted enzyme to all wells except the "Blank" wells. To the "Blank" wells, add 10 µL of PDE Assay Buffer.
-
Dilute the FAM-cAMP substrate to its working concentration (e.g., 100 nM) in PDE Assay Buffer.
-
To initiate the reaction, add 5 µL of the diluted FAM-cAMP to all wells.
-
-
Incubation:
-
Gently agitate the plate for 1 minute.
-
Incubate the plate at room temperature (e.g., 25-30°C) for 60 minutes, protected from light.
-
-
Reaction Termination and Signal Detection:
-
Dilute the Binding Agent according to the manufacturer's instructions.
-
Add 60 µL of the diluted Binding Agent to all wells to stop the enzymatic reaction.
-
Incubate the plate at room temperature for 30 minutes with gentle agitation to allow for binding.
-
Measure the fluorescence polarization in a microplate reader (Excitation: 485 nm, Emission: 520 nm).
-
Data Analysis:
-
Subtract the average FP value of the "Blank" wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x (1 - [(Sample FP - Min FP) / (Max FP - Min FP)])
-
Max FP = "No Inhibitor" control
-
Min FP = A control with a saturating concentration of a potent inhibitor or the blank.
-
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Intracellular cAMP Measurement Assay
Objective: To measure the effect of this compound or its derivatives on intracellular cAMP levels in a relevant cell line.
Principle: This assay quantifies the amount of cAMP produced by cells in response to a stimulus (e.g., forskolin (B1673556), an adenylyl cyclase activator) in the presence or absence of a PDE4 inhibitor. The inhibition of PDE4 by this compound will lead to an accumulation of intracellular cAMP. The cAMP levels can be measured using various methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.
Materials:
-
A relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs, U937 cells)
-
Cell culture medium and supplements
-
This compound or its derivatives (dissolved in DMSO)
-
Forskolin (or another adenylyl cyclase activator)
-
IBMX (a non-selective PDE inhibitor, as a positive control)
-
cAMP assay kit (e.g., HTRF cAMP kit, LANCE cAMP kit, or ELISA-based kit)
-
Multi-well cell culture plates (e.g., 96-well)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Culture and Seeding:
-
Culture the chosen cell line under standard conditions.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound or its derivatives and the positive control (IBMX) in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compounds.
-
Pre-incubate the cells with the compounds for a defined period (e.g., 30 minutes) at 37°C.
-
-
Cell Stimulation:
-
Prepare a solution of forskolin in cell culture medium.
-
Add the forskolin solution to the wells to stimulate cAMP production. The final concentration of forskolin should be optimized for the specific cell line.
-
Incubate the cells for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the protocol provided with the cAMP assay kit. This step is crucial to release the intracellular cAMP.
-
Perform the cAMP measurement following the manufacturer's instructions for the chosen assay kit (HTRF, LANCE, or ELISA).
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the concentration of cAMP in each sample by interpolating from the standard curve.
-
Express the results as the fold increase in cAMP levels compared to the vehicle-treated control.
-
Plot the fold increase in cAMP against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).
Protocol 3: Anti-inflammatory Assay - LPS-Induced TNF-α Release
Objective: To assess the anti-inflammatory effects of this compound or its derivatives by measuring their impact on the production of the pro-inflammatory cytokine TNF-α.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of immune cells, leading to the release of pro-inflammatory cytokines such as TNF-α. PDE4 inhibitors can suppress this inflammatory response by increasing intracellular cAMP. This assay measures the amount of TNF-α released into the cell culture supernatant following LPS stimulation in the presence or absence of the test compound.
Materials:
-
Immune cells (e.g., PBMCs, RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
This compound or its derivatives (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone or a known PDE4 inhibitor (as a positive control)
-
TNF-α ELISA kit
-
Multi-well cell culture plates (e.g., 96-well)
-
ELISA plate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture the immune cells under standard conditions.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere.
-
-
Compound Pre-treatment:
-
Prepare serial dilutions of this compound or its derivatives and the positive control in cell culture medium.
-
Pre-treat the cells with the test compounds for 1-2 hours at 37°C.
-
-
LPS Stimulation:
-
Prepare a solution of LPS in cell culture medium.
-
Stimulate the cells by adding the LPS solution to the wells. The final concentration of LPS should be optimized for the specific cell line (e.g., 1 µg/mL).
-
Incubate the cells for a defined period (e.g., 4-24 hours) at 37°C.
-
-
Supernatant Collection and TNF-α Measurement:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve using the TNF-α standards provided in the ELISA kit.
-
Determine the concentration of TNF-α in each sample from the standard curve.
-
Calculate the percentage of inhibition of TNF-α production for each concentration of the test compound compared to the LPS-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion
This compound and its derivatives represent a promising class of natural compounds with PDE4 inhibitory activity. The provided application notes and detailed protocols offer a framework for researchers to systematically evaluate these compounds and advance their development as potential therapeutics for inflammatory diseases. Further investigation into the subtype selectivity, in vivo efficacy, and safety profile of optimized this compound analogues is warranted to fully realize their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular Networking Reveals the Chemical Diversity of this compound Derivatives, Natural Phosphodiesterase-4 Inhibitors from Selaginella tamariscina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The discovery, complex crystal structure, and recognition mechanism of a novel natural PDE4 inhibitor from Selaginella pulvinata - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Selaginellin I in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Selaginellin I, a naturally occurring alkynyl phenol, in click chemistry applications. The inherent alkyne functionality of this compound I makes it a versatile tool for bioconjugation, drug discovery, and the development of chemical probes for studying biological systems.
Introduction to this compound I and Click Chemistry
This compound I is a polyphenol isolated from plants of the Selaginella genus. Its unique chemical structure, featuring a terminal alkyne group, positions it as a ready-to-use reagent for click chemistry.[1][2] Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, efficient, and specific.[3] The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne and an azide.[4][5] This bioorthogonal reaction allows for the precise covalent labeling of molecules in complex biological environments.[6][7]
The application of click chemistry to natural products like this compound I opens up avenues for creating diverse molecular libraries for drug screening and for developing targeted therapeutic agents.[8][9] By attaching various functionalities such as fluorophores, biotin (B1667282) tags, or drug molecules to this compound I via a triazole linker, researchers can craft powerful tools for a range of applications, from cellular imaging to targeted drug delivery.
Properties of this compound I
A summary of the key physicochemical properties of this compound I is presented in the table below. Understanding these properties is crucial for designing and executing successful click chemistry experiments.
| Property | Value | Source |
| Molecular Formula | C₃₄H₂₄O₆ | [2] |
| Molecular Weight | 528.55 g/mol | [2] |
| Appearance | Solid | [2] |
| Key Functional Group | Terminal Alkyne | [1] |
| Solubility | Soluble in DMSO, DMF; Poorly soluble in water | [2] |
| CAS Number | 1340493-24-4 | [1] |
Experimental Protocols
The following protocols provide a detailed methodology for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using this compound I. These protocols are intended as a starting point and may require optimization based on the specific azide-containing molecule and the desired application.
Protocol 1: General CuAAC Reaction with this compound I
This protocol is suitable for conjugating a small azide-containing molecule to this compound I in an organic solvent system.
Materials:
-
This compound I
-
Azide-containing molecule of interest
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for improving reaction efficiency and reducing copper toxicity in biological systems)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound I in DMSO.
-
Prepare a 10 mM stock solution of the azide-containing molecule in DMSO.
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water (prepare fresh).
-
If using, prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a clean, dry reaction vial, add the desired volume of the this compound I stock solution (e.g., 100 µL for 1 µmol).
-
Add a 1.2-fold molar excess of the azide-containing molecule stock solution (e.g., 120 µL for 1.2 µmol).
-
Add a mixture of tert-butanol and deionized water (e.g., 3:1 v/v) to achieve a final reaction concentration of approximately 1-10 mM for this compound I.
-
If using THPTA, add the ligand to the reaction mixture to a final concentration of 5 times the copper concentration.
-
Add the CuSO₄·5H₂O stock solution to a final concentration of 1-10 mol% relative to this compound I.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 fold molar excess over the copper catalyst.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC. The formation of the triazole product will appear as a new spot with a different Rf value compared to the starting materials. A typical mobile phase for TLC analysis could be a mixture of dichloromethane (B109758) and methanol (B129727).
-
-
Work-up and Purification:
-
Once the reaction is complete (typically within 1-4 hours), dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of EDTA to remove the copper catalyst. Repeat the wash two more times.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using an appropriate solvent gradient (e.g., a gradient of methanol in dichloromethane) to obtain the pure this compound I-triazole conjugate.
-
Protocol 2: Bioconjugation of an Azide-Modified Biomolecule to this compound I
This protocol is adapted for labeling azide-modified biomolecules (e.g., proteins, peptides) with this compound I in an aqueous buffer system. The use of a water-soluble ligand like THPTA is crucial to protect the biomolecule from copper-induced damage.
Materials:
-
This compound I
-
Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound I in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
-
-
Reaction Setup:
-
To the solution of the azide-modified biomolecule (e.g., final concentration of 10-100 µM), add the this compound I stock solution to a final concentration of 2-10 fold molar excess over the biomolecule. The final concentration of DMSO should be kept below 5% (v/v) to avoid denaturation of the biomolecule.
-
Prepare the catalyst premix: In a separate tube, combine the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes.
-
Add the catalyst premix to the biomolecule-Selaginellin I solution. The final copper concentration should typically be between 50 and 500 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mM.
-
-
Reaction and Purification:
-
Gently mix the reaction and incubate at room temperature for 1-2 hours. If the biomolecule is sensitive to room temperature, the reaction can be performed at 4°C overnight.
-
Purify the labeled biomolecule using size-exclusion chromatography (SEC) or dialysis to remove excess reagents, including the copper catalyst, unreacted this compound I, and sodium ascorbate.
-
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using the Graphviz DOT language, illustrate the experimental workflow for a typical CuAAC reaction and a hypothetical signaling pathway that could be investigated using a this compound I-based chemical probe.
Caption: Experimental workflow for the CuAAC reaction with this compound I.
Caption: Hypothetical signaling pathway inhibited by a this compound I-based probe.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. Natural Products as Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Probing the Therapeutic Potential of Selaginellin: Animal Models for In Vivo Efficacy Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Selaginellin, a natural compound derived from plants of the Selaginella genus, has garnered significant scientific interest due to its diverse pharmacological activities. Preclinical studies have demonstrated its potential as an anti-cancer, neuroprotective, and anti-inflammatory agent. To rigorously evaluate the in vivo efficacy and elucidate the mechanisms of action of this compound, appropriate animal models are indispensable. This document provides detailed application notes and experimental protocols for studying the in vivo efficacy of this compound in various disease models.
Anti-Cancer Efficacy of this compound
This compound and its derivatives have shown promise in inhibiting tumor growth through the modulation of key signaling pathways. Animal models are crucial for validating these in vitro findings and determining the therapeutic potential of this compound in a complex biological system.
Animal Models for Anti-Cancer Studies
Commonly used animal models to evaluate the anti-cancer effects of this compound include:
-
Xenograft Models: Human cancer cell lines (e.g., A549 human lung carcinoma, pancreatic cancer cells) are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., nude mice, SCID mice). These models allow for the direct assessment of the compound's effect on human tumor growth.
-
Syngeneic Models: Murine cancer cells (e.g., Lewis lung carcinoma) are implanted into immunocompetent mice (e.g., C57BL/6, BALB/c). These models are valuable for studying the interplay between the compound, the tumor, and the host immune system.
Quantitative Data Summary: Anti-Cancer Efficacy
| Animal Model | Cancer Type | This compound Formulation & Dose | Administration Route | Key Findings | Reference |
| Nude Mice (BALB/c) | Human Lung Adenocarcinoma (A549 cells) | Selaginella tamariscina extract (STE): 1000 mg/kg | Oral gavage (every two days) | Significant inhibition of tumor growth. | |
| Nude Mice (BALB/c) | Human Lung Adenocarcinoma (A549 cells) | Amentoflavone (a component of Selaginella): 50 mg/kg | Oral gavage (every two days) | Inhibition of tumor growth. | |
| BALB/c Mice | Lewis Lung Carcinoma | Total biflavonoids extract from Selaginella: 50 and 150 mg/kg/day | Oral | Tumor growth inhibition of 40% and 54%, respectively. |
Experimental Protocol: Xenograft Model of Human Lung Cancer
This protocol describes the use of a nude mouse xenograft model to evaluate the anti-tumor effects of a Selaginella tamariscina extract (STE).
1. Cell Culture:
- Culture A549 human lung adenocarcinoma cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.
2. Animal Model:
- Use athymic female nude mice (BALB/c).
- Subcutaneously inject 1 x 107 A549 cells in 200 µL of serum-free media into the right flank of each mouse.
3. Tumor Growth Monitoring:
- Monitor tumor growth by measuring the length and width of the tumor with calipers every two days.
- Calculate tumor volume using the formula: V = 0.5 × length × width2.
4. Treatment:
- When the tumor volume reaches approximately 200 mm3, randomize the mice into treatment groups (n=5 per group).
- Control Group: Administer the vehicle (e.g., 1% DMSO in PBS) via oral gavage.
- Treatment Group: Administer STE (1000 mg/kg in 1% DMSO in PBS) via oral gavage every two days.
- The study duration is typically 32 days.
5. Efficacy Evaluation:
- Calculate the relative tumor volume (RTV) using the formula: RTV = Vt / V0, where Vt is the tumor volume on the day of measurement and V0 is the initial tumor volume.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).
Signaling Pathway: JAK2/STAT3 Inhibition in Pancreatic Cancer
This compound B has been shown to induce apoptosis and autophagy in pancreatic cancer cells by targeting the JAK2/STAT3 signaling pathway.
Neuroprotective Efficacy of this compound
Selaginella extracts have demonstrated neuroprotective effects in animal models of neurodegenerative diseases by mitigating oxidative stress and modulating key signaling pathways.
Animal Models for Neuroprotection Studies
A relevant model for studying neuroprotection is:
-
3-Nitropropionic Acid (3NP)-Induced Neurotoxicity Model: 3NP is a mitochondrial toxin that induces oxidative stress and neurodegeneration, mimicking some aspects of Huntington's disease.
Quantitative Data Summary: Neuroprotective Efficacy
| Animal Model | Disease Model | This compound Formulation & Dose | Administration Route | Key Findings | Reference |
| Mice | 3-Nitropropionic Acid (3NP)-induced neurotoxicity | Selaginella delicatula aqueous extracts (SDAE): 400 mg/kg bw/day | Oral | Significant delay in the onset and intensity of neurobehavioral deficits; attenuation of redox imbalance. |
Experimental Protocol: 3NP-Induced Neurotoxicity in Mice
This protocol details the use of a 3NP-induced neurotoxicity model to assess the neuroprotective effects of Selaginella delicatula aqueous extracts (SDAE).
1. Animal Model:
- Use adult male mice.
2. Treatment:
- Control Group: Receive the vehicle.
- SDAE Prophylaxis Group: Administer SDAE orally at a dose of 400 mg/kg body weight/day for 15 days.
3. Induction of Neurotoxicity:
- From day 11 to day 15, administer 3-nitropropionic acid (3NP) at a dose of 50 mg/kg body weight/day via intraperitoneal injection to both control and SDAE-treated groups.
4. Behavioral Assessment:
- Conduct behavioral tests such as the open field test and narrow beam walk to assess motor deficits at specified time points (e.g., day 11, 13, and 15).
5. Biochemical Analysis:
- At the end of the experiment, collect brain tissue (striatum) for biochemical analysis, including:
- Assessment of redox status (e.g., levels of reactive oxygen species, glutathione).
- Activity of antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase).
- Mitochondrial complex II activity.
- Levels of neurotransmitters like dopamine.
Signaling Pathway: PI3K/Akt/mTOR Activation in Neuroprotection
Selaginella tamariscina extract (STE) has been shown to exert neuroprotective effects by activating the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell survival and inhibition of autophagy.
Anti-Inflammatory Efficacy of this compound
Extracts from Selaginella species have demonstrated anti-inflammatory properties in various in vivo models.
Animal Models for Anti-Inflammatory Studies
A widely used model for acute inflammation is:
-
Carrageenan-Induced Paw Edema: Carrageenan injection into the paw of a rodent induces a localized inflammatory response, characterized by edema, which can be quantified to assess the efficacy of anti-inflammatory agents.
Quantitative Data Summary: Anti-Inflammatory Efficacy
| Animal Model | Inflammation Model | This compound Formulation & Dose | Administration Route | Key Findings | Reference |
| Rats | Carrageenan-induced paw edema | Silver nanoparticle-mediated Selaginella myosurus aqueous extract: 0.1, 0.2, and 0.4 mg/kg | Oral | Maximum edema inhibition of 44.30% (1 hour), 57.60% (5 hours), and 60.50% (5 hours), respectively. |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes the assessment of the anti-inflammatory activity of a Selaginella extract using the carrageenan-induced paw edema model.
1. Animal Model:
- Use Wistar albino rats (130–150 g).
2. Treatment Groups:
- Control Group: Receive the vehicle.
- Treatment Groups: Receive different doses of the Selaginella extract (e.g., 0.1, 0.2, and 0.4 mg/kg body weight) orally.
- Positive Control Group: Receive a standard anti-inflammatory drug (e.g., Indomethacin).
3. Induction of Inflammation:
- One hour after treatment administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Paw Edema:
- Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
- Calculate the percentage inhibition of edema for each group compared to the control group.
Signaling Pathway: MAPK Inhibition
This compound has been shown to inhibit the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in various cellular processes, including inflammation and melanogenesis.
Conclusion
The animal models and protocols outlined in this document provide a robust framework for the in vivo evaluation of this compound's therapeutic potential. The quantitative data from these studies, combined with an understanding of the underlying signaling pathways, will be instrumental for researchers, scientists, and drug development professionals in advancing this compound towards clinical applications. The provided diagrams offer a visual representation of the experimental workflows and molecular mechanisms, facilitating a deeper understanding of this compound's multifaceted pharmacological effects.
Troubleshooting & Optimization
Technical Support Center: Maximizing Selaginellin Extraction from Selaginella pulvinata
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of selaginellin extraction from Selaginella pulvinata.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield of this compound from Selaginella pulvinata?
A1: The reported content of this compound in Selaginella pulvinata varies, but studies have shown concentrations ranging from 0.123 to 0.593 mg per gram of dried plant material[1]. Yields will depend on the plant material's origin, harvesting time, and the extraction method employed.
Q2: Which solvent is best for extracting this compound?
A2: Methanol (B129727) and ethanol (B145695) are commonly used solvents for the extraction of selaginellins and other bioactive compounds from Selaginella species[2][3]. The choice between them may depend on the specific this compound derivatives being targeted and downstream applications. Ethyl acetate (B1210297) is also used, particularly for fractionating the crude extract[4].
Q3: Can advanced extraction techniques improve the yield of this compound?
A3: Yes, advanced techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been shown to improve the extraction efficiency of bioactive compounds from Selaginella species, often with reduced extraction times and solvent consumption[5]. While specific data on this compound yield using these methods is limited, their application for flavonoid and polysaccharide extraction from Selaginella suggests they are promising for improving this compound yield as well.
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a common and effective method for the simultaneous determination of selaginellins and other compounds in Selaginella extracts[1]. Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) can also be used for highly sensitive and specific quantification[6][7].
Q5: What are the key factors that can lead to low this compound yield?
A5: Several factors can contribute to low yields, including:
-
Improper Solvent Choice: Using a solvent with polarity that is not optimal for this compound.
-
Suboptimal Extraction Parameters: Incorrect temperature, extraction time, or solid-to-liquid ratio.
-
Degradation of this compound: Exposure to high temperatures or light for extended periods can degrade the compound.
-
Poor Quality Plant Material: The concentration of this compound can vary depending on the age, geographical source, and storage conditions of the Selaginella pulvinata.
-
Inefficient Extraction Method: Conventional methods like maceration may be less efficient than advanced techniques.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Detectable this compound in Extract | 1. Inappropriate solvent used. 2. This compound concentration in the plant material is very low. 3. Inefficient extraction method. 4. Degradation during processing. | 1. Switch to a more polar solvent like methanol or 70-95% ethanol. 2. Source Selaginella pulvinata from a reputable supplier and ensure proper storage. 3. Employ Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance efficiency. 4. Avoid excessive heat and prolonged exposure to light during extraction and drying. |
| Inconsistent Yields Between Batches | 1. Variation in plant material. 2. Inconsistent extraction parameters. 3. Inaccurate quantification. | 1. Standardize the source and pre-processing of the plant material. Use a homogenized powder for consistency. 2. Strictly control all extraction parameters (temperature, time, solvent ratio, etc.) for each batch. 3. Validate your analytical method (e.g., HPLC) for linearity, precision, and accuracy. |
| Presence of Impurities in the Final Extract | 1. Non-selective extraction solvent. 2. Inadequate purification steps. | 1. Consider a sequential extraction with solvents of increasing polarity to remove unwanted compounds. 2. Employ chromatographic purification techniques such as column chromatography with silica (B1680970) gel or Sephadex LH-20. |
| Thermal Degradation of this compound | 1. High extraction temperature. 2. Prolonged heating during solvent evaporation. | 1. Optimize the extraction temperature; for UAE, temperatures around 60-65°C have been effective for other compounds in Selaginella. 2. Use a rotary evaporator under reduced pressure to remove the solvent at a lower temperature. |
Quantitative Data on Extraction Parameters
While specific studies on the optimization of this compound extraction from Selaginella pulvinata are limited, the following table provides a summary of parameters used for extracting bioactive compounds from Selaginella species, which can serve as a starting point for optimization.
| Parameter | Range/Value | Compound(s) | Plant Species | Reference |
| Solvent | 70% Ethanol | Total Flavonoids | S. doederleinii | [8] |
| Methanol | Selaginellins | Selaginella spp. | [2] | |
| 95% Ethanol | General | S. doederleinii | [9] | |
| Temperature | 65°C | Total Flavonoids | S. doederleinii | [8] |
| Extraction Time | 50 min | Total Flavonoids | S. doederleinii | [8] |
| Solid-to-Liquid Ratio | 1:20 (g/mL) | Total Flavonoids | S. doederleinii | [8] |
| Ultrasound Power | 280 W | Polysaccharides | S. tamariscina | [10] |
Illustrative Example of Optimization Data:
The following table presents a hypothetical dataset based on a Response Surface Methodology (RSM) approach to illustrate how different parameters might affect this compound yield. Note: This data is for illustrative purposes only and is not derived from a specific experimental study on this compound.
| Run | Solvent Conc. (%) | Temperature (°C) | Time (min) | This compound Yield (mg/g) |
| 1 | 70 | 50 | 30 | 0.35 |
| 2 | 90 | 50 | 30 | 0.42 |
| 3 | 70 | 70 | 30 | 0.45 |
| 4 | 90 | 70 | 30 | 0.55 |
| 5 | 70 | 50 | 60 | 0.40 |
| 6 | 90 | 50 | 60 | 0.48 |
| 7 | 70 | 70 | 60 | 0.58 |
| 8 | 90 | 70 | 60 | 0.65 |
| 9 | 80 | 60 | 45 | 0.50 |
| 10 | 80 | 60 | 45 | 0.52 |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction
-
Preparation of Plant Material: Grind dried Selaginella pulvinata whole plant into a coarse powder (40-60 mesh).
-
Extraction:
-
Macerate 10 g of the powdered plant material with 200 mL of 95% ethanol in a sealed flask.
-
Agitate the mixture on a shaker at room temperature for 24 hours.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times with fresh solvent.
-
-
Solvent Evaporation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Purification (Optional): The crude extract can be further purified by column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of chloroform-methanol or other suitable solvents.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Preparation of Plant Material: Prepare the plant material as described in Protocol 1.
-
Extraction:
-
Place 10 g of the powdered plant material in a flask with 200 mL of 70% ethanol (solid-to-liquid ratio of 1:20 g/mL).
-
Place the flask in an ultrasonic bath.
-
Perform ultrasonication at a frequency of 40 kHz and a power of 250 W for 50 minutes at a constant temperature of 65°C.
-
-
Post-Extraction:
-
Filter the mixture immediately after extraction.
-
Concentrate the filtrate using a rotary evaporator as described in Protocol 1.
-
Protocol 3: HPLC-DAD Quantification of this compound
-
Chromatographic Conditions:
-
Column: C18 column (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% formic acid in water (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm and 337 nm[1].
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of pure this compound standard in methanol.
-
Create a series of standard solutions of known concentrations by diluting the stock solution.
-
Dissolve a known amount of the dried extract in methanol to a specific concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solution.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: General workflow for the extraction and analysis of this compound.
References
- 1. [Simultaneous determination of selaginellins and biflavones in Selaginella tamariscina and S. pulvinata by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Antimicrobial this compound derivatives from Selaginella pulvinata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 9. Rapid Screening and Structural Characterization of Antioxidants from the Extract of Selaginella doederleinii Hieron with DPPH-UPLC-Q-TOF/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AN OVERVIEW OF ANALYTICAL METHOD VALIDATION | Universal Journal of Pharmaceutical Research [ujpronline.com]
Overcoming solubility issues of Selaginellin in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the low aqueous solubility of Selaginellin.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, Tris)?
A1: this compound is a naturally occurring pigment with a complex polyphenolic structure, which makes it inherently hydrophobic and poorly soluble in aqueous solutions.[1][2][3] Direct dissolution in buffers like Phosphate-Buffered Saline (PBS) or Tris buffer is often unsuccessful because the polarity of the buffer is too high to effectively solvate the nonpolar this compound molecule.
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. What is happening?
A2: This phenomenon is known as "crashing out." While a strong organic solvent like Dimethyl Sulfoxide (DMSO) can dissolve this compound at a high concentration, this solution is often a supersaturated state when introduced into a predominantly aqueous environment. The drastic change in solvent polarity upon dilution reduces the solubility of this compound below its working concentration, causing it to precipitate.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assays?
A3: As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, this can vary between cell types. It is crucial to perform a vehicle control experiment, treating your cells with the same final concentration of DMSO used to deliver this compound, to account for any solvent-induced effects.
Q4: Are there alternatives to DMSO for dissolving this compound?
A4: Yes, other organic solvents like ethanol, methanol, and dimethylformamide (DMF) can also be used to prepare a primary stock solution. The choice of solvent will depend on the specific requirements and constraints of your experiment, such as cell line sensitivity or compatibility with other reagents. Additionally, various formulation strategies can reduce the reliance on high concentrations of organic solvents.[4][5]
Troubleshooting Guides
Problem: this compound Precipitates During Experimental Setup
This guide provides a systematic approach to resolving precipitation issues when preparing this compound working solutions.
Workflow for Troubleshooting this compound Precipitation
Caption: A stepwise guide to resolving this compound precipitation.
Data Presentation: Solubility Enhancement Strategies
The following table summarizes common strategies and solvents that can be employed to improve the solubility of this compound in aqueous buffers. Concentrations are illustrative and should be optimized for your specific experimental conditions.
| Method | Vehicle/Excipient | Typical Stock Concentration | Final Concentration in Assay | Advantages | Considerations |
| Primary Solvent | 100% DMSO | 10-50 mM | < 0.5% (v/v) | High solubilizing power | Potential for cellular toxicity |
| Co-solvency | DMSO / PEG300 / Tween 80 / Saline | Varies | Varies | Enhances solubility and stability in aqueous media | Requires careful optimization of component ratios |
| pH Adjustment | Acidic or Basic Buffers | pH-dependent | pH-dependent | May increase solubility if the compound has ionizable groups | This compound's structure has limited ionizable groups |
| Complexation | β-Cyclodextrins (e.g., HP-β-CD) | 1:1 or 1:2 molar ratio | Varies | Masks hydrophobicity, increases aqueous solubility[6][7][8] | May alter bioavailability or cellular uptake |
| Nanoparticles | Chitosan, Liposomes, Nanohydrogels | Formulation-dependent | Formulation-dependent | Increases surface area and dissolution rate, can be targeted[9][10][11] | Requires specialized formulation and characterization |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions using a Co-solvent System
This protocol is adapted from common formulation strategies for poorly soluble natural products.[12]
Objective: To prepare a clear, stable working solution of this compound for in vitro or in vivo experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
PEG300 or PEG400
-
Tween 80 (Polysorbate 80)
-
Sterile Saline or experimental buffer (e.g., PBS)
Procedure:
-
Prepare Primary Stock Solution (e.g., 25 mg/mL):
-
Weigh the required amount of this compound powder.
-
Dissolve it in 100% anhydrous DMSO to create a high-concentration primary stock.
-
Ensure complete dissolution by vortexing or brief sonication. The solution must be completely clear.
-
Store this stock in small aliquots at -20°C or -80°C.
-
-
Prepare Working Solution (example for a 10:10:80 DMSO:Tween 80:Saline formulation):
-
Start with your primary DMSO stock solution.
-
In a sterile microcentrifuge tube, add 1 part of the DMSO stock solution.
-
Add 1 part Tween 80. Mix thoroughly by vortexing until the solution is homogenous.
-
Slowly add 8 parts of sterile saline or your experimental buffer to the mixture while continuously vortexing. Add the aqueous component dropwise to prevent precipitation.
-
The final solution should be clear. If it is cloudy or contains precipitate, further optimization of the vehicle ratios is necessary.
-
Protocol 2: Enhancing this compound Solubility using Cyclodextrin Inclusion Complexation
This protocol is based on established methods for forming inclusion complexes to enhance drug solubility.[7][13]
Objective: To increase the apparent water solubility of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or experimental buffer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare the Cyclodextrin Solution:
-
Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 20% w/v in water). Stir until fully dissolved.
-
-
Form the Inclusion Complex:
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Seal the container and stir the suspension at room temperature for 24-48 hours, protected from light.
-
-
Isolate the Solubilized Fraction:
-
After the incubation period, allow the non-complexed this compound to settle.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining insoluble material.
-
-
Determine Concentration:
-
Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. This will be your stock solution of the this compound-cyclodextrin complex.
-
Signaling Pathways Involving this compound Derivatives
This compound and its derivatives have been shown to modulate several signaling pathways, which is relevant for understanding its mechanism of action in biological assays.
JAK2/STAT3 Signaling Pathway
This compound B has been reported to induce apoptosis and autophagy in pancreatic cancer cells by inhibiting the JAK2/STAT3 signaling pathway.[14][15][16]
Caption: Inhibition of the JAK2/STAT3 pathway by this compound B.
MAPK Signaling Pathway
This compound can inhibit melanogenesis by suppressing the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, leading to the downregulation of microphthalmia-associated transcription factor (MITF).[17][18]
Caption: Inhibition of the MAPK pathway by this compound.
References
- 1. Selaginellins from the genus Selaginella: isolation, structure, biological activity, and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. This compound | C34H24O5 | CID 16664188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound A and B, two novel natural pigments isolated from Selaginella tamariscina [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. oatext.com [oatext.com]
- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved Solubility and Activity of Natural Product in Nanohydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A systematic review on antimicrobial activities of green synthesised Selaginella silver nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound I | Phenols | 1340493-24-4 | Invivochem [invivochem.com]
- 13. oatext.com [oatext.com]
- 14. This compound B induces apoptosis and autophagy in pancreatic cancer cells via the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. e-century.us [e-century.us]
- 16. researchgate.net [researchgate.net]
- 17. This compound Inhibits Melanogenesis via the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC for Selaginellin Isomer Separation
Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) separation of Selaginellin isomers. This resource is designed for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to facilitate the achievement of optimal baseline separation.
Troubleshooting Guide
This section addresses common challenges encountered during the HPLC separation of this compound isomers, providing potential causes and actionable solutions.
| Symptom | Possible Cause | Recommended Solution |
| Poor or No Resolution Between Isomers | Inappropriate Column Selection: The stationary phase lacks the necessary selectivity for the subtle structural differences between this compound isomers. | For separating this compound A and B, a high-resolution C18 column is often a good starting point.[1] If enantiomeric separation is the goal, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are frequently effective for flavonoid-like compounds.[2] |
| Suboptimal Mobile Phase Composition: The solvent strength or composition is not ideal for differential partitioning of the isomers. | Systematically vary the ratio of the organic modifier (e.g., acetonitrile (B52724), methanol) to the aqueous phase. The use of additives like formic acid can improve peak shape and selectivity.[1] For chiral separations, screening different organic modifiers is crucial as it can significantly impact selectivity. | |
| Incorrect Flow Rate: The flow rate may be too high, not allowing sufficient time for interaction with the stationary phase. | Chiral separations often benefit from lower flow rates, which can be as low as 0.2 mL/min for a standard 4.6 mm ID column.[3] | |
| Inappropriate Column Temperature: Temperature affects the thermodynamics of the separation and can influence selectivity. | Investigate a range of column temperatures (e.g., 15-40°C). Lower temperatures can sometimes enhance chiral recognition, while higher temperatures can improve peak efficiency.[3][4] | |
| Peak Tailing or Asymmetry | Secondary Interactions: Active sites on the silica (B1680970) backbone of the column can interact with the analytes, causing tailing. | The addition of a small amount of an acidic modifier, such as 0.1% formic acid, to the mobile phase can suppress these interactions.[1][5] |
| Column Overload: Injecting too high a concentration of the sample can lead to peak distortion. | Reduce the sample concentration or the injection volume. | |
| Column Contamination: Accumulation of contaminants on the column can degrade performance. | Flush the column with a strong solvent. If the issue persists, consider replacing the guard column or the analytical column. | |
| Inconsistent Retention Times | System Instability: Fluctuations in pump pressure or column temperature can lead to retention time drift. | Ensure the HPLC system is properly equilibrated and that the column oven maintains a stable temperature.[5] |
| Mobile Phase Issues: Changes in the mobile phase composition, such as evaporation of a volatile component, can affect retention. | Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure thorough mixing and degassing. | |
| Broad Peaks | Extra-column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening. | Minimize the length and internal diameter of all tubing between the injector and the detector. |
| Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can lead to broad or split peaks. | Ensure the sample is completely dissolved in a solvent that is compatible with the mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What are this compound isomers, and why is their separation important?
Selaginellins are natural pigments found in plants of the Selaginella genus.[6][7] Known isomers include this compound A and this compound B.[6][7] These compounds are often isolated as a racemic mixture, indicated by the (R,S) designation in their chemical names, meaning they exist as enantiomers.[7] The separation of these isomers is crucial because different isomers can exhibit distinct biological and pharmacological activities.[4]
Q2: What type of HPLC column is recommended for separating this compound A and B?
For the simultaneous determination of this compound A, this compound B, and other biflavonoids from Selaginella species, a C18 column has been shown to be effective.[1] A common dimension for such a column is 250 mm x 4.6 mm with 5 µm particles.[1]
Q3: What is a good starting point for the mobile phase composition?
A gradient elution with acetonitrile and water containing 0.1% formic acid is a good starting point for the separation of this compound A and B on a C18 column.[1] The gradient can be optimized to achieve baseline separation of the target isomers.
Q4: How can I separate the enantiomers of a specific this compound isomer?
The separation of enantiomers requires a chiral stationary phase (CSP). For compounds like Selaginellins, which are structurally related to flavonoids, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are a good first choice to screen.[2] Both normal-phase and reversed-phase modes can be explored on these columns.
Q5: What are the typical mobile phases used for chiral separations on polysaccharide-based CSPs?
For normal-phase chiral chromatography, mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol (such as isopropanol (B130326) or ethanol) are commonly used. For reversed-phase chiral chromatography, mixtures of acetonitrile or methanol (B129727) with water or a buffer are employed. Small amounts of acidic or basic additives can be used to improve peak shape and resolution.
Q6: My baseline is noisy. What could be the cause?
A noisy baseline can result from several factors, including an improperly mixed or degassed mobile phase, a contaminated detector flow cell, or a failing lamp in the detector. Ensure the mobile phase is well-mixed and degassed. Flushing the system with a strong solvent may help clean the flow cell. If the problem persists, consult your instrument's manual for lamp replacement procedures.
Q7: How can I confirm the identity of the separated this compound isomer peaks?
Peak identification can be confirmed by comparing the retention times with those of known standards. If standards are unavailable, techniques such as HPLC coupled with mass spectrometry (HPLC-MS) can be used to identify the compounds based on their mass-to-charge ratio and fragmentation patterns.[8][9]
Experimental Protocols
Protocol 1: HPLC Method for Simultaneous Determination of this compound A and B
This protocol is based on a published method for the analysis of active constituents in Selaginella species.[1]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase:
-
Gradient Program: A linear gradient should be optimized. A starting point could be a shallow gradient from a low to a high percentage of acetonitrile over 30-40 minutes to ensure separation of all compounds of interest.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: Diode array detection (DAD) at 280 nm and 337 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the extract or standard in a suitable solvent, such as methanol, and filter through a 0.45 µm syringe filter before injection.
Protocol 2: Hypothetical Chiral HPLC Method Development for this compound Enantiomers
This protocol outlines a systematic approach to developing a chiral separation method for a this compound isomer.
-
Column Screening: Screen a selection of chiral stationary phases. A good starting point would be polysaccharide-based columns such as those with cellulose or amylose (B160209) derivatives.
-
Mobile Phase Screening (Normal Phase):
-
Start with a mobile phase of n-Hexane/Isopropanol (90:10, v/v).
-
If no separation is observed, systematically increase the percentage of isopropanol.
-
If resolution is still poor, try a different alcohol modifier like ethanol.
-
The addition of a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or diethylamine) can be beneficial for peak shape and selectivity.
-
-
Mobile Phase Screening (Reversed Phase):
-
Start with a mobile phase of Acetonitrile/Water (50:50, v/v).
-
Adjust the ratio of acetonitrile to water.
-
If needed, try methanol as the organic modifier.
-
The use of a buffer (e.g., ammonium (B1175870) acetate) can also be explored.
-
-
Optimization: Once initial separation is achieved, fine-tune the mobile phase composition, flow rate, and column temperature to maximize resolution.[4]
Quantitative Data Summary
Table 1: HPLC Parameters for Simultaneous Analysis of Selaginellins [1]
| Parameter | Condition |
| Column | C18 (4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile - 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm, 337 nm |
Table 2: Hypothetical Optimized Chiral Separation Parameters
| Parameter | Condition |
| Column | Chiralpak AD-H (4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic Acid (85:15:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 280 nm |
Visualizations
References
- 1. [Simultaneous determination of selaginellins and biflavones in Selaginella tamariscina and S. pulvinata by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoisomeric Separation of Flavonoids by Two-Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Analysis of the Total Biflavonoids Extract from Selaginella doederleinii by HPLC-QTOF-MS and Its In Vitro and In Vivo Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural characterization and identification of biflavones in Selaginella tamariscina by liquid chromatography-diode-array detection/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Multi-Step Synthesis of Complex Selaginellin Derivatives
Welcome to the technical support center for the synthesis of complex Selaginellin derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers in this field.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing the core structure of this compound derivatives?
A1: The synthesis of the complex polyphenolic skeleton of Selaginellins presents several key challenges:
-
Construction of the Carbon Framework: Assembling the intricate carbon backbone often relies on cross-coupling reactions (like Suzuki-Miyaura and Sonogashira) and the addition of organometallic species.[1][2] Achieving high yields and preventing side reactions such as dehalogenation or homocoupling is a primary hurdle.[1]
-
Protecting Group Strategy: The multiple phenolic hydroxyl groups require a robust protecting group strategy. Methoxy groups are commonly used, but their subsequent selective deprotection, especially in the final steps, can be difficult and may lead to side reactions or low yields.[1]
-
Formation of the Quinone Methide Moiety: This unique functional group, characteristic of many Selaginellins, can be unstable.[3][4] Its formation and characterization often require specific conditions.
-
Stereoselectivity: For derivatives with chiral centers, controlling stereochemistry, particularly in reactions like the Diels-Alder cycloaddition, is crucial and can be challenging.[3][5]
Q2: I'm observing irregular peak shapes and shifting signals in the NMR spectrum of my final compound. What could be the cause?
A2: This is a known issue when characterizing this compound derivatives that contain a phenol-substituted quinone methide moiety.[3] This phenomenon is often due to tautomerism, where the compound exists in equilibrium between different forms. The addition of a trace amount of trifluoroacetic acid (TFA) to the NMR sample can accelerate this tautomerism, leading to sharper, more reproducible signals.[3]
Q3: How should I approach the purification of highly polar, phenolic this compound derivatives?
A3: Purifying these polar compounds can be challenging. High-Performance Liquid Chromatography (HPLC) is a highly effective method.[6]
-
Technique: Reversed-phase HPLC (RP-HPLC) is the most common mode used for separating phenolic compounds.[6]
-
Stationary Phase: A C18 or C8 column is typically effective.[6]
-
Mobile Phase: A gradient elution using a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and acidified water (e.g., with formic or acetic acid) is standard.[6][7]
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For Complex Mixtures: If initial purification on silica (B1680970) gel or Medium Pressure Liquid Chromatography (MPLC) is performed, a final purification step using semi-preparative RP-HPLC can yield compounds with high purity (>95%).[6]
Troubleshooting Guides for Key Reactions
Suzuki-Miyaura Coupling
This reaction is fundamental for creating the biphenyl (B1667301) core of many this compound derivatives.
| Problem | Potential Cause | Troubleshooting Solution |
| Low or No Product Yield | 1. Insoluble Substrate: Highly aromatic starting materials may have poor solubility in common solvents.[8] 2. Catalyst Deactivation: The Pd(0) catalyst is sensitive to oxygen. Phosphine (B1218219) ligands can also oxidize. 3. Inactive Boronic Acid: Boronic acids can degrade over time (protodeboronation). 4. Incorrect Base: The choice and quality of the base are critical. Some reactions require specific bases to proceed. | 1. Solvent Screening: Test alternative solvents or solvent mixtures (e.g., Dioxane/water, Toluene/EtOH/water, DMF) to improve solubility.[8] 2. Degassing & Inert Atmosphere: Thoroughly degas all solvents and reagents with an inert gas (Argon or Nitrogen) and maintain the reaction under an inert atmosphere. 3. Use Fresh Reagents: Use fresh boronic acid or consider more stable alternatives like boronate esters (e.g., pinacol (B44631) esters) or trifluoroborate salts. 4. Base Optimization: Try different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and ensure they are finely powdered and dry. |
| Significant Dehalogenation Side Product | 1. High Temperature: Elevated temperatures can favor the reduction of the aryl halide. 2. Base Type: Some bases can act as hydride donors, promoting dehalogenation. 3. Ligand Choice: The ligand can influence the relative rates of cross-coupling versus dehalogenation. | 1. Lower Temperature: Optimize the reaction temperature; run it at the lowest temperature that allows for a reasonable reaction rate. 2. Change Base: Switch to a non-hydridic base like K₃PO₄ or Cs₂CO₃. 3. Ligand Screening: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) which can accelerate the desired reductive elimination step. |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acid. 2. High Catalyst Loading: Excessive catalyst can sometimes lead to side reactions. | 1. Strictly Anaerobic Conditions: Ensure the reaction is rigorously degassed and maintained under an inert atmosphere. 2. Optimize Catalyst Loading: Reduce the catalyst loading to the minimum effective amount (e.g., 1-2 mol%). |
Organolithium Addition to Aldehydes/Ketones
This step is often used to build the carbon framework by adding aryl groups to carbonyls.
| Problem | Potential Cause | Troubleshooting Solution |
| Low Yield of Desired Alcohol | 1. Reagent Decomposition: Organolithium reagents are highly reactive and are destroyed by water, oxygen, and acidic protons. 2. Side Reactions: Sterically hindered ketones may undergo reduction to an alcohol instead of addition. Enolizable aldehydes/ketones can be deprotonated by the organolithium reagent, which acts as a strong base. | 1. Strict Anhydrous/Inert Conditions: Use flame-dried glassware and rigorously dry, degassed solvents. Handle all reagents under an inert atmosphere (Argon or Nitrogen). 2. Low Temperature: Run the reaction at low temperatures (e.g., -78 °C) to minimize side reactions like reduction and enolization. |
| Complex Mixture After Workup | 1. Incorrect Workup Procedure: Adding water or acid while unreacted organolithium is still present will quench it violently and can complicate the mixture.[4] 2. Excess Reagent: Using a large excess of the organolithium reagent can lead to side reactions. | 1. Proper Quenching: Ensure the reaction is complete, then quench carefully at low temperature, typically with a saturated aqueous solution of NH₄Cl.[4] 2. Stoichiometry Control: Use a carefully measured amount of the organolithium reagent (e.g., 1.05-1.2 equivalents). |
Diels-Alder Reaction
This cycloaddition can be a key step for constructing cyclic portions of the this compound scaffold.
| Problem | Potential Cause | Troubleshooting Solution |
| Low Conversion / No Reaction | 1. Unfavorable Equilibrium: The Diels-Alder reaction is reversible. At high temperatures, the retro-Diels-Alder reaction can dominate, shifting the equilibrium back to the starting materials. 2. Poor Dienophile Reactivity: Some dienophiles, like cycloenones, are not electron-deficient enough to react readily. | 1. Temperature Optimization: Avoid excessive heat. If the reaction is reversible, running it at a lower temperature for a longer time may improve the yield of the desired adduct. 2. Use a Lewis Acid Catalyst: A Lewis acid (e.g., AlCl₃, NbCl₅) can coordinate to the dienophile (e.g., to a carbonyl oxygen), making it more electron-deficient and accelerating the reaction, often allowing it to proceed at lower temperatures. |
| Low Stereoselectivity | 1. Thermodynamic Control: The reaction may be proceeding under thermodynamic control, favoring the more stable (exo) product over the kinetically favored (endo) product. 2. Reaction Temperature: Higher temperatures can reduce selectivity by allowing the reaction to equilibrate to the thermodynamic product. | 1. Lower Reaction Temperature: Running the reaction at the lowest possible temperature often enhances the kinetic (endo) selectivity. 2. Choice of Lewis Acid: The specific Lewis acid catalyst used can significantly influence the endo/exo selectivity. Screen different Lewis acids to find the optimal conditions. |
Experimental Protocols & Data: Total Synthesis of Selaginpulvilin D
The following protocols are adapted from the four-step total synthesis of Selaginpulvilin D reported by Sowden and Sherburn.[6]
Overall Synthetic Workflow
References
- 1. Synthesis and structural confirmation of selaginpulvilin X - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Biomimetic total synthesis of the reported structure of (+)-selaginedorffone B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datapdf.com [datapdf.com]
- 7. New this compound derivatives from Selaginella tamariscina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selaginellins from the genus Selaginella: isolation, structure, biological activity, and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Minimizing degradation of Selaginellin during storage and handling
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of selaginellin during storage and handling. By following these recommendations, users can enhance the reliability and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a unique natural pigment found exclusively in plants of the Selaginella genus.[1][2] Its structure is characterized by a complex polyphenolic skeleton that includes several reactive functional groups. Understanding these groups is critical for predicting its stability. Key features include:
-
Phenolic Hydroxyl Groups: These groups are susceptible to oxidation, which can be accelerated by light, heat, and the presence of metal ions.
-
Alkynyl Group: This triple bond can potentially undergo addition reactions.
-
Para-Quinone Methide Moiety: This system is part of a cyclohexadienone ring and can be reactive.[3]
-
Biphenyl Core: Provides a rigid backbone to the molecule.
-
Formyl Group (in some derivatives): This aldehyde group can be prone to oxidation.[1][2]
Q2: What are the primary factors that can cause this compound to degrade?
A2: Based on the chemical structure of this compound and the known stability of similar polyphenolic compounds, the primary factors leading to its degradation are:
-
Light: Many polyphenols are photosensitive and can undergo photochemical degradation.[4][5] Exposure to UV or even ambient light for prolonged periods should be avoided.
-
Temperature: Elevated temperatures can accelerate oxidative and hydrolytic degradation pathways.[4][6]
-
Oxygen: The phenolic hydroxyl groups make this compound susceptible to oxidation, especially in the presence of oxygen. This can lead to the formation of quinone-type structures and other degradation products.
-
pH: The stability of polyphenols can be pH-dependent. Extreme pH values may catalyze hydrolysis or other reactions.
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while residual water in any solvent can lead to hydrolysis.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored under the following conditions. These are general recommendations for sensitive polyphenolic compounds and should be adapted as needed.
| Parameter | Recommendation | Rationale |
| Form | Solid (lyophilized powder) | More stable than solutions. |
| Temperature | -20°C or lower | Reduces the rate of chemical reactions.[6] |
| Light | In the dark (amber vials) | Prevents photochemical degradation.[4][5] |
| Atmosphere | Under an inert gas (argon or nitrogen) | Minimizes oxidation. |
| Container | Tightly sealed amber glass vials | Protects from light and moisture. |
Q4: How should I prepare and handle this compound solutions?
A4: To maintain the integrity of this compound in solution, follow these guidelines:
-
Solvent Selection: Use high-purity, anhydrous solvents. For initial dissolution, dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are commonly used for polyphenols. The final concentration of DMSO in aqueous experimental buffers should be kept low (typically <0.5%) to avoid cellular toxicity.
-
Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If a stock solution must be prepared, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.
-
Handling: When handling solutions, work quickly and minimize exposure to light and air. Use appropriate laboratory techniques for handling air-sensitive compounds, such as working in a fume hood with an inert gas blanket.[7][8][9][10][11]
Troubleshooting Guide: Inconsistent Experimental Results
Inconsistent results when working with this compound or other natural product extracts can often be traced back to degradation or handling issues.[12][13][14]
| Problem | Possible Cause | Recommended Action |
| Loss of biological activity over time | Degradation of this compound in stock solutions. | Prepare fresh solutions for each experiment. If using a stock, test its activity against a freshly prepared standard. Store stock solutions at -80°C in small, single-use aliquots under an inert atmosphere. |
| Variable results between experimental replicates | Inconsistent handling procedures leading to variable degradation. | Standardize all handling steps, including incubation times, light exposure, and temperature. Ensure consistent mixing of solutions. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Formation of degradation products. | Analyze a freshly prepared sample as a reference. If new peaks are present in older samples, it indicates degradation. Optimize storage and handling to minimize their formation. Consider using techniques like HPLC-MS to identify the degradation products. |
| Color change of solution (e.g., darkening) | Oxidation of phenolic compounds. | This is a visual indicator of degradation. Discard the solution and prepare a fresh one. Ensure future solutions are protected from light and oxygen. |
| Precipitation of the compound in aqueous buffers | Poor solubility of this compound. | Optimize the final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer. Ensure the final concentration is below the solubility limit of this compound in that specific medium. Use sonication to aid dissolution if necessary. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[15][16][17][18] A general protocol is outlined below.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and fluorescent light for a defined period (e.g., 24 hours).
-
-
Sample Analysis: Analyze the stressed samples, along with a non-stressed control, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. Calculate the percentage of degradation.
Visualizations
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Bioactive selaginellins from Selaginella tamariscina (Beauv.) Spring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Impact of post-harvest storage conditions on polyphenol composition and antioxidant activity in natural almonds [frontiersin.org]
- 6. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Innovative graduate training to handle air-sensitive reagents - Department of Chemistry, University of York [york.ac.uk]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. ossila.com [ossila.com]
- 10. researchgate.net [researchgate.net]
- 11. web.mit.edu [web.mit.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Solving Dilution Dilemmas: Troubleshooting Common Issues in Plant Extract Preparation [greenskybio.com]
- 15. pharmtech.com [pharmtech.com]
- 16. ajrconline.org [ajrconline.org]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Troubleshooting unexpected results in Selaginellin bioactivity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in Selaginellin bioactivity assays. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays
Question: Why am I observing significant variability in the IC50 values of this compound derivatives in my cytotoxicity assays (e.g., MTT, XTT)?
Answer: Inconsistent IC50 values for this compound compounds in cell viability assays can stem from several factors, ranging from the physicochemical properties of the compound to the specifics of the assay protocol.
-
Compound Solubility and Stability: Selaginellins can have poor aqueous solubility. If the compound precipitates in your culture medium, the effective concentration will be lower and inconsistent across wells. Ensure complete solubilization in your stock solvent (e.g., DMSO) and watch for precipitation upon dilution in aqueous media. It is also crucial to consider the stability of this compound derivatives in your experimental conditions, as degradation can lead to reduced activity.
-
Interference with Assay Reagents: Tetrazolium-based assays like MTT rely on cellular reductases. Some natural products can interfere with these enzymes or the formazan (B1609692) product, leading to either artificially high or low viability readings.[1] Consider using an orthogonal assay that measures cytotoxicity through a different mechanism, such as a lactate (B86563) dehydrogenase (LDH) release assay (measures membrane integrity) or a resazurin-based assay.[1]
-
Cell Density and Proliferation Rate: The initial cell seeding density is critical. If cells are too sparse or too confluent, their metabolic rate and response to cytotoxic agents can vary. Ensure you have optimized the cell number for your specific cell line and assay duration.[2]
-
Pipetting Errors and Edge Effects: Inconsistent pipetting, especially of viscous stock solutions, can lead to concentration errors. "Edge effects" in microplates, where wells on the periphery evaporate more quickly, can also concentrate the compound and affect cell growth.[3] To mitigate this, avoid using the outer wells of the plate for experimental samples.
Troubleshooting Steps:
-
Verify Solubility: Visually inspect for precipitation after diluting this compound into your final assay medium.
-
Run Orthogonal Assays: Confirm cytotoxicity with a mechanistically different assay (e.g., LDH release or CellTiter-Glo®).
-
Optimize Cell Seeding: Perform a cell titration experiment to find the optimal seeding density for your assay.
-
Include Proper Controls: Always include vehicle-only controls (e.g., DMSO at the same final concentration) and a positive control cytotoxic agent.
Issue 2: Promiscuous Activity in Multiple Unrelated Assays
Question: My this compound compound shows activity in several different bioassays that are mechanistically unrelated. Is this a sign of a breakthrough multi-target compound?
Answer: While possible, it is more likely that you are observing assay interference. Many natural products are classified as Pan-Assay Interference Compounds (PAINS) or Invalid Metabolic Panaceas (IMPs), which appear as "frequent hitters" in high-throughput screens due to non-specific activity.[4][5][6]
-
Compound Aggregation: At certain concentrations, some organic molecules can form colloidal aggregates that sequester and inhibit enzymes non-specifically.[5][6] This is a common artifact in in vitro assays.
-
Fluorescence Interference: this compound derivatives are pigments and may possess intrinsic fluorescence.[7] This can interfere with assays that use fluorescence as a readout, leading to false-positive or false-negative results.
-
Reactivity: Some chemical motifs found in natural products can react non-specifically with proteins, leading to inhibition that is not due to specific binding at an active site.
Troubleshooting Steps:
-
Detergent Test: Re-run your assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity is significantly reduced, it is likely due to compound aggregation.
-
Check for Autofluorescence: Measure the fluorescence of your this compound compound at the excitation and emission wavelengths of your assay to rule out interference.
-
Use Orthogonal Assays: Validate hits using a different assay platform. For example, if you have a hit from a fluorescence-based kinase assay, try to confirm it with a label-free method like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to demonstrate direct binding.
-
Structure-Activity Relationship (SAR) Studies: Test structurally related analogs of your active this compound. True inhibitors usually exhibit a clear SAR, while non-specific effects are often less sensitive to small chemical modifications.
Issue 3: High Background or Signal Variability in Fluorescence-Based Assays
Question: I'm observing high background fluorescence and well-to-well variability in my fluorescence polarization/FRET/HTRF assay when screening this compound. What could be the cause?
Answer: This is a common issue when working with colored or fluorescent natural products.
-
Intrinsic Fluorescence: As mentioned, this compound is a pigment and may fluoresce, directly contributing to the background signal.[7]
-
Light Scattering: Precipitated or aggregated compound can scatter light, which can be detected by the plate reader and lead to artificially high readings.[4][6]
-
Quenching Effects: The compound might absorb light at the excitation or emission wavelength of your fluorophore, leading to signal quenching and a false-negative result.
Troubleshooting Steps:
-
Run a Compound-Only Control: Set up wells containing your assay buffer and this compound at the test concentration, but without the fluorescent probe or enzyme. This will quantify the compound's contribution to the background signal.
-
Filter Selection: Ensure your plate reader's filters are appropriate and have narrow bandwidths to minimize the detection of compound autofluorescence.
-
Assay in the "Red" Spectrum: If possible, use fluorescent probes that excite and emit at longer wavelengths (red-shifted), as natural product autofluorescence is often more pronounced in the blue-green spectrum.
-
Confirm Solubility: As with other assays, ensure your compound is fully dissolved to prevent light scattering.
Quantitative Data Summary
The following tables summarize reported IC50 values for various this compound derivatives across different biological assays. This data can serve as a reference for expected potency.
Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound A | MDA-MB-231 | Not Specified | 12.5 - 85.3 | [8] |
| This compound B | ASPC-1 | MTT | 6.4 | [9][10] |
| This compound B | PANC-1 | MTT | 8.8 | [9][10] |
Table 2: Enzyme Inhibitory Activity of this compound Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
| This compound A | PTP1B | 7.4 | [8] |
| This compound A | Soluble Epoxide Hydrolase (sEH) | 3.1 ± 0.1 | [11] |
| This compound B | Soluble Epoxide Hydrolase (sEH) | 8.2 ± 2.2 | [11] |
| This compound | Soluble Epoxide Hydrolase (sEH) | 4.2 ± 0.2 | [11] |
| This compound | CYP2C8 | 0.5 | [12][13] |
| This compound M | CYP2C8 | 0.9 | [12][13] |
| This compound | CYP2C9 | 1 < IC50 < 5 | [12][13] |
| This compound M | CYP2C9 | 1 < IC50 < 5 | [12][13] |
| This compound | CYP2J2 | 1 < IC50 < 5 | [12][13] |
| This compound M | CYP2J2 | 1 < IC50 < 5 | [12][13] |
| This compound | UGT1A1 | 1 < IC50 < 5 | [12][13] |
| This compound M | UGT1A1 | 1 < IC50 < 5 | [12][13] |
| This compound | UGT1A3 | 1 < IC50 < 5 | [12][13] |
| This compound M | UGT1A3 | 1 < IC50 < 5 | [12][13] |
Experimental Protocols
Protocol 1: General Cytotoxicity (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle controls (e.g., 0.1% DMSO) and a positive control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[2][14]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add solubilization buffer (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: PTP1B Inhibition Assay
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT).[8]
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add recombinant human PTP1B enzyme to the reaction buffer with or without various concentrations of this compound A.[8]
-
Substrate Addition: Add the substrate, p-nitrophenyl phosphate (B84403) (pNPP), to each well to initiate the reaction.[8]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes) in the dark.[8]
-
Reaction Termination: Stop the reaction by adding a strong base (e.g., 10 M NaOH).[8]
-
Absorbance Reading: Measure the absorbance at 405 nm to quantify the amount of p-nitrophenolate produced.[8]
-
Data Analysis: Correct for non-enzymatic dephosphorylation using a no-enzyme control. Calculate the percentage of inhibition and determine the IC50 value. Ursolic acid can be used as a positive control inhibitor.[8]
Visualizations
References
- 1. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. e-century.us [e-century.us]
- 10. researchgate.net [researchgate.net]
- 11. Soluble Epoxide Hydrolase Inhibitory Activity of this compound Derivatives from Selaginella tamariscina - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitory Effect of Selaginellins from Selaginella tamariscina (Beauv.) Spring against Cytochrome P450 and Uridine 5′-… [ouci.dntb.gov.ua]
- 13. Inhibitory Effect of Selaginellins from Selaginella tamariscina (Beauv.) Spring against Cytochrome P450 and Uridine 5′-Diphosphoglucuronosyltransferase Isoforms on Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Bioavailability of Selaginellin for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of Selaginellin in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo research?
A1: this compound is a naturally occurring polyphenol found in plants of the Selaginella genus. It has demonstrated a range of promising biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. However, its therapeutic potential is often limited by its poor aqueous solubility, which leads to low oral bioavailability. This means that after oral administration, only a small fraction of this compound is absorbed into the bloodstream, making it challenging to achieve therapeutic concentrations in target tissues during in vivo studies.
Q2: What are the primary strategies to enhance the oral bioavailability of this compound?
A2: The main approaches to improve the oral bioavailability of poorly soluble compounds like this compound focus on increasing its dissolution rate and/or protecting it from degradation in the gastrointestinal (GI) tract. Key strategies include:
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles can increase its surface area-to-volume ratio, thereby enhancing its dissolution rate.
-
Liposomal Delivery: Liposomes are vesicles composed of lipid bilayers that can encapsulate both hydrophobic and hydrophilic drugs. For a hydrophobic compound like this compound, it can be incorporated into the lipid bilayer, which can improve its solubility and protect it from the harsh environment of the GI tract.
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. This compound can be encapsulated within the hydrophobic core, forming an inclusion complex that has improved aqueous solubility.
Q3: Are there any known drug interactions to be aware of when working with this compound in vivo?
A3: Yes, in vitro studies have shown that this compound and its derivatives can inhibit certain cytochrome P450 (CYP450) and uridine (B1682114) 5'-diphosphoglucuronosyltransferase (UGT) isoforms.[1] Specifically, they have shown inhibitory potential against CYP2C8, CYP2C9, CYP2J2, UGT1A1, and UGT1A3. This suggests a potential for herb-drug interactions when this compound is co-administered with drugs that are metabolized by these enzymes. It is crucial to consider these potential interactions when designing in vivo studies involving other therapeutic agents.
Troubleshooting Guides
Issue 1: Poor Dissolution and Precipitation of this compound in Aqueous Buffers
Problem: this compound is observed to precipitate out of aqueous solutions, leading to inconsistent dosing and low absorption.
Possible Causes & Solutions:
| Cause | Solution |
| Inherent low aqueous solubility | 1. Formulation: Utilize one of the bioavailability enhancement strategies outlined in the FAQs (nanoparticles, liposomes, or cyclodextrin complexes). 2. Co-solvents: For preclinical studies, consider using a co-solvent system (e.g., a mixture of water, ethanol, and polyethylene (B3416737) glycol), but be mindful of potential toxicity and effects on the experimental model. |
| Aggregation of hydrophobic molecules | 1. Surfactants: Include a small amount of a biocompatible surfactant (e.g., Tween 80) in the vehicle to help disperse the compound and prevent aggregation. 2. Sonication: Briefly sonicate the formulation before administration to break up any aggregates. |
| Incorrect pH of the vehicle | Although this compound's solubility is not highly pH-dependent, ensure the vehicle pH is within a physiologically acceptable range (pH 6.5-7.5) to avoid any potential stability issues. |
Issue 2: Low and Variable Plasma Concentrations of this compound After Oral Administration
Problem: Despite administering a high dose of this compound, the measured plasma concentrations are low and show high variability between animals.
Possible Causes & Solutions:
| Cause | Solution |
| Poor absorption from the GI tract | 1. Enhanced Formulation: This is the most critical factor. Employing a well-characterized nanoparticle, liposome, or cyclodextrin formulation is essential. 2. Permeation Enhancers: In preclinical settings, co-administration with a known permeation enhancer (e.g., piperine) could be explored, but potential confounding effects must be considered. |
| First-pass metabolism | This compound may be subject to extensive metabolism in the liver before reaching systemic circulation. Formulation strategies that protect the drug or alter its absorption pathway (e.g., lymphatic uptake via lipid-based formulations) may help mitigate this. |
| Efflux by transporters | P-glycoprotein and other efflux transporters in the intestinal wall can pump this compound back into the gut lumen. Some formulation excipients may have an inhibitory effect on these transporters. |
| Improper oral gavage technique | Ensure proper training and technique for oral gavage to avoid accidental administration into the lungs, which can lead to high variability and animal distress. |
Quantitative Data Presentation
While specific pharmacokinetic data for formulated this compound is limited in publicly available literature, a study on a proliposomal formulation of the total biflavonoids extract from Selaginella doederleinii (a related plant) provides strong evidence for the potential of formulation to enhance bioavailability.
Table 1: Relative Bioavailability of Major Biflavonoids from Selaginella doederleinii Extract in a Proliposome Formulation Compared to the Raw Extract in Rats [2][3][4]
| Compound | Relative Bioavailability (%) |
| Amentoflavone | 669 |
| Robustaflavone | 523 |
| 2'',3''-dihydro-3',3'''-biapigenin | 761 |
| 3',3'''-binaringenin | 955 |
| Delicaflavone | 191 |
This data illustrates a significant increase in the systemic exposure of related compounds when delivered in a proliposome formulation.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Formation:
-
Dissolve this compound and lipids (e.g., a mixture of phosphatidylcholine and cholesterol in a 2:1 molar ratio) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform vesicles (large unilamellar vesicles, LUVs, or small unilamellar vesicles, SUVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any unencapsulated this compound by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
-
Animal Acclimatization and Fasting:
-
Acclimate male Sprague-Dawley rats (200-250 g) for at least one week before the experiment.
-
Fast the rats overnight (approximately 12 hours) with free access to water before dosing.
-
-
Formulation Preparation and Administration:
-
Prepare the this compound formulation (e.g., suspension in 0.5% carboxymethylcellulose, or a nanoparticle/liposome/cyclodextrin formulation) at the desired concentration.
-
Administer a single oral dose of the formulation to the rats via oral gavage at a volume of 10 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as HPLC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data using non-compartmental analysis software.
-
Visualizations
Signaling Pathways
Caption: this compound inhibits the MAPK signaling pathway, leading to downstream effects.
Caption: this compound-B inhibits the JAK2/STAT3 signaling pathway.
Experimental Workflow
Caption: Workflow for assessing the oral bioavailability of this compound formulations.
References
- 1. Inhibitory Effect of Selaginellins from Selaginella tamariscina (Beauv.) Spring against Cytochrome P450 and Uridine 5′-Diphosphoglucuronosyltransferase Isoforms on Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proliposomes for oral delivery of total biflavonoids extract from Selaginella doederleinii: formulation development, optimization, and in vitro–in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proliposomes for oral delivery of total biflavonoids extract from Selaginella doederleinii: formulation development, optimization, and in vitro-in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Refining Dosage and Administration of Selaginellin in Mice
Welcome to the technical support center for researchers utilizing Selaginellin in murine models. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues researchers may face when working with this compound, a compound known for its low water solubility.
Q1: My this compound is not dissolving for in vivo administration. What solvent should I use?
A1: this compound is poorly soluble in aqueous solutions. For in vivo experiments, a multi-component solvent system is typically required. It is crucial to prepare a fresh formulation before each use for optimal results. A common approach involves creating a stock solution in an organic solvent and then diluting it in a vehicle suitable for injection or oral gavage.
Troubleshooting Poor Solubility:
-
Initial Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock.
-
Vehicle Composition: The final vehicle for administration often consists of a combination of solvents to maintain solubility and ensure biocompatibility. Common formulations include mixtures of DMSO, Tween 80, PEG300, saline, or corn oil.[1]
-
Sonication: Gentle warming and sonication can aid in the dissolution of the compound in the stock solution and final formulation.
-
Test Formulations: Before administering to animals, test the chosen formulation with a small amount of this compound to ensure it remains in solution or a stable suspension at the desired concentration.[1]
Q2: What is a recommended starting dosage for this compound in mice?
A2: As of now, published in vivo studies predominantly use crude or aqueous extracts of Selaginella species, making it difficult to recommend a specific starting dose for pure this compound. For instance, aqueous extracts of Selaginella delicatula have been used orally at doses of 100 mg/kg for 21 days for neuroprotective studies.[2][3] However, the concentration of pure this compound in these extracts is unknown.
Troubleshooting Dosage Selection:
-
In Vitro to In Vivo Extrapolation: Use data from your in vitro experiments as a starting point. For example, this compound B has shown IC50 values of 6.4 µM and 8.8 µM in pancreatic cancer cell lines.[4][5] These concentrations can be used in pharmacokinetic models to estimate a potential starting dose for in vivo efficacy studies.
-
Dose-Ranging Study: It is highly recommended to perform a pilot dose-ranging (dose-finding) study to determine the optimal and non-toxic dose of pure this compound for your specific mouse model and experimental endpoint.
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Literature on Similar Compounds: Review literature on other hydrophobic, plant-derived compounds to inform your initial dose selection.
Q3: Which route of administration is best for this compound in mice?
A3: The most common routes for administering Selaginella extracts in mice are oral gavage (p.o.) and intraperitoneal (i.p.) injection.[2][3][6] The choice of administration route depends on the experimental goals, such as desired bioavailability and target organ.
Troubleshooting Administration Routes:
-
Oral Gavage (p.o.): This is a common route for daily or long-term dosing. However, the bioavailability of orally administered this compound is currently unknown.
-
Intraperitoneal (i.p.) Injection: This route often leads to faster absorption and higher bioavailability compared to oral administration. However, it can also cause localized irritation or peritonitis if the formulation is not well-tolerated.
-
Intravenous (i.v.) Injection: While providing 100% bioavailability, this route is the most challenging for poorly soluble compounds like this compound, as precipitation in the bloodstream can be fatal. A well-formulated, clear solution is essential for this route.
Q4: I am observing signs of toxicity in my mice after administration. What could be the cause?
A4: Toxicity can arise from the compound itself or the vehicle used for administration. While high oral doses of Selaginella tamariscina extract have shown low toxicity, the vehicle components can have their own toxic effects.
Troubleshooting Toxicity:
-
Vehicle Control Group: Always include a vehicle-only control group in your experiments to differentiate between the effects of this compound and the administration vehicle.
-
DMSO Concentration: High concentrations of DMSO can be toxic. Aim to keep the final concentration of DMSO in the administered formulation as low as possible, ideally below 10%.
-
Dose Reduction: If toxicity is observed, reduce the dosage of this compound in subsequent experiments.
-
Monitor Animal Health: Closely monitor the animals for signs of distress, weight loss, or changes in behavior.
Data Presentation: Dosage and Formulation
The following tables summarize dosages used for Selaginella extracts in mice and provide example formulations for pure this compound based on supplier recommendations.
Table 1: Summary of Selaginella Extract Dosages in Mice
| Selaginella Species | Extract Type | Dosage | Administration Route | Duration | Reference |
| S. delicatula | Aqueous | 100 mg/kg | Oral (p.o.) | 21 days | [2][3] |
| S. delicatula | Aqueous | 400 mg/kg | Oral (p.o.) | 15 days | [7] |
| S. tamariscina | Ethanolic | 1000 mg/kg | Oral (p.o.) | Every 2 days for 32 days | [6] |
Table 2: Example Formulations for Pure this compound (in vivo)
Note: These are starting point formulations and may require optimization.[1]
| Route | Formulation Composition | Preparation Steps |
| Oral (p.o.) | Suspend in 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) | 1. Prepare 0.5% CMC-Na in ddH₂O. 2. Add powdered this compound to the solution to create a suspension. |
| Injection (i.p., i.v.) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 1. Dissolve this compound in DMSO. 2. Add PEG300 and mix. 3. Add Tween 80 and mix. 4. Add saline and mix to a clear solution. |
| Injection (i.p., s.c.) | 10% DMSO, 90% Corn Oil | 1. Dissolve this compound in DMSO to make a stock. 2. Add the stock solution to corn oil and mix well. |
Experimental Protocols
Below are detailed methodologies for preparing and administering this compound via common routes.
Protocol 1: Oral Gavage Administration
-
Preparation of Formulation (Suspension):
-
Calculate the required amount of this compound and vehicle (e.g., 0.5% CMC-Na) based on the number of mice, their average weight, and the desired dose volume (typically 5-10 mL/kg).
-
Weigh the this compound powder and add it to the appropriate volume of vehicle.
-
Vortex or sonicate until a uniform suspension is achieved. Ensure the suspension is continuously mixed during dosing to prevent settling.
-
-
Administration Procedure:
-
Securely restrain the mouse, ensuring the head and body form a straight line to prevent tracheal insertion.
-
Measure the distance from the mouse's snout to the last rib to estimate the correct insertion depth for the gavage needle.
-
Gently insert a ball-tipped gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the this compound suspension.
-
Carefully remove the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of respiratory distress.
-
Protocol 2: Intraperitoneal (i.p.) Injection
-
Preparation of Formulation (Solution):
-
Prepare the this compound formulation (e.g., DMSO/PEG300/Tween 80/saline) as described in Table 2. Ensure the final solution is clear.
-
Draw the calculated dose volume into a sterile syringe with an appropriate needle size (e.g., 25-27G).
-
-
Administration Procedure:
-
Restrain the mouse, tilting it slightly downwards on one side to allow the abdominal organs to shift.
-
Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution smoothly and withdraw the needle.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Visualizations: Signaling Pathways and Workflows
Diagram 1: Experimental Workflow for In Vivo this compound Study
This diagram outlines the key steps for conducting an in vivo experiment with this compound in a mouse model.
Caption: Workflow for a typical in vivo this compound experiment in mice.
Diagram 2: this compound B Signaling Pathway in Pancreatic Cancer Cells (in vitro)
This diagram illustrates the proposed mechanism of action for this compound B in inducing apoptosis and autophagy in pancreatic cancer cells, based on in vitro studies.[4]
References
- 1. This compound I | Phenols | 1340493-24-4 | Invivochem [invivochem.com]
- 2. Neuroprotective Effect of Aqueous Extract of Selaginella delicatula as Evidenced by Abrogation of Rotenone-Induced Motor Deficits, Oxidative Dysfunctions, and Neurotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of aqueous extract of Selaginella delicatula as evidenced by abrogation of rotenone-induced motor deficits, oxidative dysfunctions, and neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound B induces apoptosis and autophagy in pancreatic cancer cells via the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. Data on the anti-tumor effects of Selaginella tamariscina extract and amentoflavone combined with doxorubicin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Navigating Batch-to-Batch Variability of Commercial Selaginellin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and addressing the challenges associated with the batch-to-batch variability of commercially available Selaginellin. Inconsistent experimental outcomes can often be traced back to variations in the purity, composition, and bioactivity of this natural product. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the reliability and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a unique natural pigment and a member of a class of polyphenolic compounds isolated from plants of the Selaginella genus.[1][2] It has demonstrated a range of biological activities, including neuroprotective, antioxidant, and anticancer effects.[3][4] Notably, this compound and its derivatives have been shown to influence key cellular signaling pathways, such as the JAK2/STAT3 and MAPK pathways.[5]
Q2: What causes batch-to-batch variability in commercial this compound?
A2: Batch-to-batch variability of natural products like this compound is a significant challenge that can lead to poor reproducibility of experimental results.[6] This inconsistency arises from several factors, including:
-
Natural Variation in the Source Plant: The chemical profile of Selaginella plants can be influenced by genetic differences, geographical location, climate, harvest time, and storage conditions.[6]
-
Extraction and Purification Processes: Differences in extraction solvents, temperature, pressure, and purification techniques across suppliers or even between different production lots from the same supplier can lead to variations in the final product's composition.
-
Presence of Impurities: Commercial preparations may contain impurities, such as related this compound analogs, residual solvents, or other plant metabolites, which can vary between batches and potentially interfere with experimental results.
Q3: How can I assess the quality and consistency of a new batch of this compound?
A3: Before starting your experiments, it is crucial to perform in-house quality control on your commercial this compound. Key analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and to generate a chemical "fingerprint" that can be compared across batches.
-
Mass Spectrometry (MS): To confirm the molecular weight of this compound.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any potential impurities.[8]
It is also advisable to request a Certificate of Analysis (CoA) from the supplier for each batch.
Q4: What information should I look for in a Certificate of Analysis (CoA)?
A4: A comprehensive CoA should provide the following information:
-
Product Name and Batch Number
-
Chemical Identifier (e.g., CAS Number)
-
Molecular Formula and Weight[9]
-
Physical Appearance
-
Purity determined by a specified analytical method (e.g., HPLC or NMR).[9][10]
-
Data from analytical techniques used for identification (e.g., ¹H-NMR, Mass Spectrum).
-
Storage Conditions[3]
Troubleshooting Guide
Issue 1: Inconsistent or Non-reproducible Biological Activity
You observe that the IC50 value of this compound in your cell viability assay varies significantly between experiments using different batches of the compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Batch-to-Batch Variation in Purity | 1. Request and Compare CoAs: Obtain the Certificate of Analysis for each batch from your supplier and compare the stated purity.[11] 2. Perform In-House HPLC Analysis: Run an HPLC analysis on each batch to verify the purity and compare the chromatograms for differences in the main peak area and the presence of impurity peaks. 3. Normalize Concentration Based on Purity: If a significant difference in purity is observed, adjust the concentration of your stock solutions to normalize the amount of active compound used in your experiments. |
| Presence of Bioactive Impurities | 1. Analyze Impurity Profile: Use HPLC and MS to identify and quantify impurities. Some impurities may be structurally related to this compound and could have agonistic or antagonistic effects. 2. Consider a Different Supplier: If a batch contains a high level of impurities, consider sourcing this compound from a different supplier with a better-defined purity profile. |
| Degradation of this compound | 1. Check Storage Conditions: Ensure that the compound has been stored correctly as per the supplier's recommendations (e.g., at -20°C, protected from light).[3] 2. Prepare Fresh Stock Solutions: Avoid using old stock solutions. It is recommended to prepare fresh solutions for each set of experiments. |
| Experimental Variability | 1. Standardize Experimental Protocol: Ensure that all experimental parameters, such as cell seeding density, treatment duration, and reagent concentrations, are kept consistent. 2. Include Positive and Negative Controls: Always include appropriate controls in your experiments to monitor for assay variability. |
Issue 2: Unexpected Results in Signaling Pathway Analysis (e.g., Western Blot)
You are investigating the effect of this compound on the JAK2/STAT3 signaling pathway and observe inconsistent levels of phosphorylated JAK2 (p-JAK2) and STAT3 (p-STAT3) between experiments with different batches.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variability in Bioactive Compound Concentration | 1. Confirm Purity and Normalize: As with the bioactivity assays, confirm the purity of each batch using HPLC and adjust the treatment concentrations accordingly. |
| Interference from Impurities | 1. Evaluate Impurity Profile: Certain impurities may also modulate the JAK2/STAT3 pathway or other signaling cascades that cross-talk with it. An analysis of the impurity profile can provide insights. |
| Cell Culture Conditions | 1. Cell Passage Number: Use cells within a consistent and low passage number range, as signaling responses can change with prolonged culturing. 2. Serum Starvation: If applicable to your experimental design, ensure that the duration of serum starvation before this compound treatment is consistent. |
| Western Blotting Technique | 1. Consistent Protein Loading: Use a reliable protein quantification method (e.g., BCA assay) to ensure equal loading of protein lysates in each lane of the gel.[12] 2. Antibody Performance: Use validated antibodies for p-JAK2, total JAK2, p-STAT3, and total STAT3.[13] Ensure that the antibodies are stored correctly and have not expired. 3. Loading Control: Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize the levels of your target proteins. |
Data Presentation
The following tables provide an illustrative example of the type of variability that can be observed between different commercial batches of this compound. Please note that this is hypothetical data for demonstration purposes.
Table 1: Comparison of Physicochemical Properties of Three Commercial Batches of this compound
| Parameter | Batch A | Batch B | Batch C |
| Appearance | Reddish-brown powder | Reddish-brown powder | Dark red powder |
| Purity (by HPLC) | 98.5% | 95.2% | 99.1% |
| Major Impurity 1 | 0.8% | 2.1% | 0.4% |
| Major Impurity 2 | 0.3% | 1.5% | 0.2% |
| Residual Solvent | <0.1% | 0.5% (Ethanol) | <0.1% |
Table 2: Comparison of Biological Activity of Three Commercial Batches of this compound
| Assay | Batch A | Batch B | Batch C |
| IC50 in PANC-1 Cells (µM) | 8.8 ± 0.5 | 12.3 ± 1.1 | 8.5 ± 0.4 |
| Inhibition of p-STAT3 at 10 µM (% of control) | 75 ± 5% | 55 ± 8% | 80 ± 4% |
Experimental Protocols
Protocol 1: HPLC Analysis for Purity Assessment of this compound
This protocol provides a general method for assessing the purity of a this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol (B129727) or DMSO at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol describes how to determine the cytotoxic effect of this compound on a cancer cell line (e.g., PANC-1).
Materials:
-
PANC-1 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed PANC-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from your stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control - medium with the same concentration of DMSO) to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to determine the IC50 value.
-
Protocol 3: Western Blot Analysis of JAK2/STAT3 Phosphorylation
This protocol details the procedure for analyzing the effect of this compound on the phosphorylation of JAK2 and STAT3.
1. Cell Lysis and Protein Extraction:
-
Culture and treat your cells with this compound as required for your experiment.
-
Wash the cells with ice-cold PBS.[14]
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to the cells.[15]
-
Scrape the cells and collect the lysate in a microcentrifuge tube.[14]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.[12]
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA protein assay kit.[12]
2. Sample Preparation and SDS-PAGE:
-
Mix the protein lysate with Laemmli sample buffer and boil for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-JAK2 (Tyr1007/1008), total JAK2, p-STAT3 (Tyr705), and total STAT3 overnight at 4°C.[13] Use a loading control antibody (e.g., β-actin or GAPDH) on the same membrane.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane three times with TBST.
5. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound A and B, two novel natural pigments isolated from Selaginella tamariscina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Stat3/Stat5 Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 6. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 7. This compound | C34H24O5 | CID 16664188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. New this compound derivatives from Selaginella tamariscina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. content.protocols.io [content.protocols.io]
- 12. Phospho-Jak2 (Tyr1007/1008) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Phospho-STAT3 (Tyr705) Monoclonal Antibody (R.263.6) (MA5-15193) [thermofisher.com]
- 14. origene.com [origene.com]
- 15. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
Technical Support Center: Managing Selaginellin Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with strategies, troubleshooting guides, and frequently asked questions (FAQs) to address the cytotoxicity of Selaginellin in non-cancerous cell lines during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be toxic to all cell types?
A1: Not necessarily. Studies on this compound B have shown that it can exhibit selective cytotoxicity, meaning it can be more toxic to cancer cells than to non-cancerous cells. For instance, this compound B has demonstrated significant cytotoxicity against pancreatic cancer cell lines (ASPC-1 and PANC-1) with minimal impact on normal human pancreatic ductal epithelial cells (HPDE6-C7).[1] This inherent selectivity is a key aspect of its therapeutic potential.
Q2: What is the underlying mechanism for this compound's selective cytotoxicity?
A2: The selective antitumor activity of this compound B is linked to its modulation of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[1][2] This pathway is often aberrantly activated in cancer cells, contributing to their proliferation and survival. This compound B can suppress the phosphorylation of JAK2 and STAT3, leading to cell cycle arrest, autophagy, and apoptosis preferentially in cancer cells.[1][2]
Q3: My non-cancerous control cells are showing unexpected levels of cytotoxicity. What are the common causes?
A3: Unexpected cytotoxicity in non-cancerous cell lines can stem from several experimental factors:
-
Compound Precipitation: this compound, like many natural products, may have limited solubility in aqueous culture media. Precipitation at higher concentrations can lead to non-specific cell death.[3]
-
Off-Target Effects: At high concentrations, this compound may interact with unintended cellular targets that are essential for the survival of normal cells.[3]
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells, especially at higher concentrations. It is crucial to have a vehicle control to assess the effect of the solvent alone.
-
Assay Interference: Components of natural product extracts can sometimes interfere with the reagents used in cytotoxicity assays (e.g., MTT, XTT), leading to inaccurate readings.[4]
Q4: How can I improve the solubility of this compound in my cell culture medium?
A4: To improve solubility and avoid precipitation, consider the following:
-
Use a co-solvent system, but be mindful of the final solvent concentration and its potential toxicity.
-
Gently sonicate or vortex the stock solution to aid dissolution.[4]
-
Prepare fresh dilutions for each experiment from a high-concentration stock.
Q5: Are there any formulation strategies to reduce the systemic toxicity of this compound for in vivo studies?
A5: Yes, nanoparticle-based drug delivery systems are a promising strategy. Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, prolong its circulation time, and potentially enhance its delivery to tumor tissues through the enhanced permeability and retention (EPR) effect, thereby reducing exposure to healthy tissues and minimizing systemic toxicity.[5][6]
Troubleshooting Guides
Issue 1: High Cytotoxicity in Non-Cancerous Control Cell Lines
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect wells for precipitate under a microscope. Test a range of concentrations to determine the solubility limit in your specific medium.[3] |
| Off-Target Toxicity | Perform a full dose-response curve to see if toxicity occurs only at high concentrations.[4] Use a lower concentration range if possible. |
| Vehicle (Solvent) Toxicity | Run a vehicle control with the highest concentration of the solvent used in your experiment to assess its contribution to cell death. |
| Contamination of Compound | Ensure the purity of your this compound sample using analytical techniques like HPLC or LC-MS.[4] |
| Assay Interference | Run a cell-free control with your compound and the assay reagent to check for direct chemical reactions that could alter the results.[4] |
Issue 2: Inconsistent or Irreproducible Cytotoxicity Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Compound Dissolution | Ensure complete and consistent dissolution of the stock solution before each experiment. Prepare fresh dilutions for each experiment. |
| Cell Seeding Density Variation | Maintain consistent cell seeding density across all plates and experiments, as this can influence the response to cytotoxic agents. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation, which can concentrate the compound and affect cell viability. |
| Variation in Incubation Time | Adhere strictly to the predetermined incubation times for compound treatment and assay development. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives in various cell lines. Note the generally higher IC50 values in non-cancerous cell lines, indicating lower cytotoxicity.
| Compound | Cell Line | Cell Type | IC50 (µM) |
| This compound B | HPDE6-C7 | Normal Human Pancreatic Duct | > 20[2] |
| ASPC-1 | Human Pancreatic Cancer | 6.4[2][7] | |
| PANC-1 | Human Pancreatic Cancer | 8.8[2][7] | |
| This compound M | U251 | Human Glioma | Medium Activity[8][9] |
| HeLa | Human Cervical Carcinoma | Medium Activity[8][9] | |
| MCF-7 | Human Breast Cancer | Medium Activity[8][9] | |
| This compound N | MCF-7 | Human Breast Cancer | Medium Activity[8][9] |
| Selagibenzophenone B-1 | HUVEC | Normal Human Umbilical Vein Endothelial | > 100[10] |
| HT-29 | Human Colon Cancer | 12.5[10] | |
| PC-3 | Human Prostate Cancer | 8.2[10] |
Experimental Protocols
Protocol 1: General Method for Evaluating this compound Cytotoxicity using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions in the cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include untreated controls and vehicle controls.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Visually confirm the formation of purple formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Conceptual Workflow for Reducing this compound Cytotoxicity via Nanoparticle Encapsulation
This protocol outlines a general workflow. Specific parameters will need to be optimized based on the chosen nanoparticle system.
-
Nanoparticle Formulation:
-
Select a biocompatible polymer (e.g., PLGA, chitosan) or lipid-based system.
-
Dissolve this compound and the polymer/lipid in a suitable organic solvent.
-
Use a method like nanoprecipitation, emulsification-solvent evaporation, or self-assembly to form the nanoparticles. For example, in nanoprecipitation, the organic solution is added dropwise to an aqueous phase containing a stabilizer under constant stirring.
-
The nanoparticles will form as the organic solvent diffuses out.
-
-
Nanoparticle Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency and drug loading capacity using techniques like UV-Vis spectroscopy or HPLC after separating the nanoparticles from the unencapsulated drug.
-
Characterize the morphology of the nanoparticles using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).
-
-
In Vitro Cytotoxicity Assessment:
-
Perform cytotoxicity assays (e.g., MTT) on both cancer and non-cancerous cell lines using the this compound-loaded nanoparticles and compare the results to free this compound.
-
The goal is to observe a shift in the IC50 value, indicating a change in cytotoxicity, and ideally, an improved therapeutic index (ratio of cytotoxicity in non-cancerous vs. cancer cells).
-
Visualizations
Caption: A logical workflow for addressing and mitigating the cytotoxicity of this compound in non-cancerous cell lines.
Caption: The inhibitory effect of this compound B on the JAK2/STAT3 signaling pathway, leading to apoptosis in cancer cells.
References
- 1. This compound B induces apoptosis and autophagy in pancreatic cancer cells via the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. e-century.us [e-century.us]
- 8. Dithis compound B, an Unusual Dimeric Molecule from Selaginella pulvinata, Inhibited Metastasis and Induced Apoptosis of SMMC-7721 Human Hepatocellular Carcinoma Cells. | Semantic Scholar [semanticscholar.org]
- 9. Isolation and cytotoxic activity of this compound derivatives and biflavonoids from Selaginella tamariscina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selagibenzophenone B and Its Derivatives: SelB-1, a Dual Topoisomerase I/II Inhibitor Identified through In Vitro and In Silico Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Selaginellin Content in Selaginella Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of selaginellin content in various Selaginella species, supported by experimental data and detailed methodologies. Selaginellins are a unique class of pigments found exclusively in the genus Selaginella and have garnered significant interest for their diverse biological activities.
Quantitative Analysis of this compound Content
The quantification of this compound and its derivatives across different Selaginella species is an ongoing area of research. While a comprehensive comparative study with a wide range of species is not yet available in a single publication, existing research provides valuable quantitative data for specific species, primarily Selaginella tamariscina.
A study utilizing Ultra-Performance Liquid Chromatography-Triple Quadrupole Tandem Mass Spectrometry (UPLC-QQQ-MS) established Q-markers for the quality evaluation of S. tamariscina. The concentration ranges for two key compounds were determined to be:
Another investigation focusing on the anti-breast cancer activity of compounds from S. tamariscina quantified a specific derivative, this compound 3, in the roots of the plant, finding its content to be 189.3 ± 0.0 μg/g.
Qualitative studies have also provided insights into the distribution of these compounds. A comparative analysis of eight Selaginella species revealed that Selaginella apoda possesses the highest number of identified this compound derivatives, suggesting it as a potentially rich source for these compounds.[2][3] In contrast, Selaginella cupressina was found to have the fewest.[2][3] Other species from which various selaginellins have been isolated include Selaginella pulvinata and Selaginella moellendorffii.[4][5][6]
Table 1: Quantitative and Qualitative this compound Content in Selected Selaginella Species
| Selaginella Species | Compound | Content (μg/g of dry weight) | Plant Part | Method of Analysis | Reference |
| S. tamariscina | This compound | 41.57 - 44.89 | Whole plant | UPLC-QQQ-MS | [1] |
| This compound A | 15.09 - 16.75 | Whole plant | UPLC-QQQ-MS | [1] | |
| This compound 3 | 189.3 ± 0.0 | Roots | Not specified | ||
| S. apoda | Selaginellins | Highest number of identified derivatives (qualitative) | Not specified | UHPLC-HRMS | [2][3] |
| S. cupressina | Selaginellins | Fewest identified derivatives (qualitative) | Not specified | UHPLC-HRMS | [2][3] |
| S. pulvinata | Selaginellins | Various derivatives isolated | Whole plant | Not specified | [4][5][6] |
| S. moellendorffii | Selaginellins | Various derivatives isolated | Not specified | Not specified |
Experimental Protocols
The following sections detail the methodologies for the extraction and quantification of selaginellins from Selaginella species, based on established research protocols.
Extraction of Selaginellins
This protocol outlines a general procedure for the extraction of selaginellins from dried plant material.
Materials:
-
Dried and powdered Selaginella plant material
-
70% Ethanol (EtOH)
-
Rotary evaporator
-
Freeze-dryer
-
Filter paper
Procedure:
-
Weigh the dried and powdered plant material.
-
Macerate the plant material with 70% EtOH at a 1:10 (w/v) ratio.
-
Perform the extraction three times at room temperature, each for 72 hours, to ensure maximum yield.
-
Combine the extracts and filter to remove solid plant debris.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.
-
Lyophilize the remaining aqueous extract using a freeze-dryer to obtain the crude extract.
-
Store the crude extract at -20°C until further analysis.
Quantification of Selaginellins by UPLC-MS/MS
This protocol describes a method for the quantitative analysis of selaginellins using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.
Instrumentation:
-
UPLC system with a C18 column
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Reagents and Standards:
-
Acetonitrile (ACN) with 0.1% formic acid (Mobile Phase A)
-
Water with 0.1% formic acid (Mobile Phase B)
-
This compound analytical standards of known purity
Procedure:
-
Sample Preparation: Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol) to a final concentration appropriate for UPLC-MS/MS analysis. Filter the solution through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30°C).
-
Set the flow rate (e.g., 0.3 mL/min).
-
Establish a gradient elution program using Mobile Phase A and B to achieve optimal separation of the target analytes.
-
-
Mass Spectrometry Conditions:
-
Operate the mass spectrometer in negative or positive ion mode, optimized for the detection of selaginellins.
-
Use Multiple Reaction Monitoring (MRM) for quantification. For each this compound derivative, define the precursor ion and the most abundant product ions.
-
-
Calibration Curve: Prepare a series of standard solutions of the this compound analytical standards at different concentrations. Inject these standards into the UPLC-MS/MS system to generate a calibration curve by plotting the peak area against the concentration.
-
Quantification: Inject the prepared sample solutions into the UPLC-MS/MS system. Identify and quantify the this compound derivatives by comparing their retention times and mass transitions with those of the analytical standards. Calculate the concentration of each analyte in the sample using the calibration curve.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating key signaling pathways involved in cellular processes such as proliferation, inflammation, and melanogenesis.
MAPK Signaling Pathway
This compound has been demonstrated to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[7] This inhibition leads to the downregulation of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis, and its downstream targets, tyrosinase (TYR) and tyrosinase-related protein 2 (TYRP2), resulting in reduced melanin (B1238610) production.[7]
Caption: this compound inhibits the MAPK signaling pathway, reducing melanogenesis.
JAK2/STAT3 Signaling Pathway
This compound B has been found to induce apoptosis and autophagy in pancreatic cancer cells by targeting the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway. By inhibiting this pathway, this compound B can promote cancer cell death.
Caption: this compound B inhibits the JAK2/STAT3 pathway, inducing apoptosis and autophagy.
Experimental Workflow
The overall workflow for the comparative analysis of this compound content in different Selaginella species is outlined below.
Caption: Workflow for this compound analysis from plant collection to data comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Chemical Composition and Biological Activities of Eight Selaginella Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A new this compound derivative from Selaginella pulvinata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial this compound derivatives from Selaginella pulvinata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Selaginellin versus other biflavonoids: a comparative cytotoxicity study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic properties of selaginellin and other prominent biflavonoids, including amentoflavone, hinokiflavone, and ginkgetin. The information presented herein is curated from various scientific studies to offer an objective overview supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.
Comparative Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and selected biflavonoids against various human cancer cell lines. Lower IC50 values indicate greater cytotoxic potential.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound B | ASPC-1 | Pancreatic Cancer | 6.4 | [1][2] |
| PANC-1 | Pancreatic Cancer | 8.8 | [1][2] | |
| Amentoflavone | MCF-7 | Breast Cancer | >500 (low activity) | [3] |
| HeLa | Cervical Cancer | 11.03 ± 2.9 | [3] | |
| HCT116 | Colorectal Cancer | >500 (low activity) | [4] | |
| Hinokiflavone | MCF-7 | Breast Cancer | 39.3 µg/mL | [5] |
| HeLa | Cervical Cancer | 19.0 µg/mL | [5] | |
| A549 | Lung Cancer | >100 | [6] | |
| Ginkgetin | MCF-7 | Breast Cancer | >500 (low activity) | [7] |
| HCT116 | Colorectal Cancer | >500 (low activity) | [7] | |
| A549 | Lung Cancer | >100 | [6] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the study of cytotoxicity and apoptosis.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from a dose-response curve by plotting the percentage of cell viability against the concentration of the compound.
b) Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[8][9][10][11][12]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: After treatment, gently aspirate the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[8]
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[10]
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[10]
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value from a dose-response curve.
Apoptosis Detection Assay
Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.[13][14][15]
-
Cell Seeding and Treatment: Culture and treat cells with the test compound as described for cytotoxicity assays.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[14]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[15]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[14]
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using DOT language, illustrate the signaling pathways implicated in the cytotoxic effects of this compound and the compared biflavonoids, as well as a general experimental workflow for cytotoxicity studies.
Caption: General workflow for determining the IC50 value of a compound.
Caption: this compound B induces apoptosis via the JAK2/STAT3 signaling pathway.[1][2]
Caption: Amentoflavone induces apoptosis through a mitochondria-dependent pathway.[16]
Caption: Hinokiflavone induces apoptosis and cell cycle arrest via MAPK and NF-κB pathways.[17][18]
Caption: Ginkgetin induces apoptosis through JNK-dependent activation of caspases.[19]
References
- 1. This compound B induces apoptosis and autophagy in pancreatic cancer cells via the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Hinokiflavone and Related C–O–C-Type Biflavonoids as Anti-cancer Compounds: Properties and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. static.igem.org [static.igem.org]
- 15. kumc.edu [kumc.edu]
- 16. Amentoflavone induces cell-cycle arrest and apoptosis in MCF-7 human breast cancer cells via mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hinokiflavone induces apoptosis, cell cycle arrest and autophagy in chronic myeloid leukemia cells through MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hinokiflavone induces apoptosis, cell cycle arrest and autophagy in chronic myeloid leukemia cells through MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isoginkgetin Induces Caspase Cascade Activation and Cell Apoptosis via JNK Signaling in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Selaginellin's Inhibitory Activity on Protein-Tyrosine Phosphatase 1B
This guide provides a detailed comparison of Selaginellin and its derivatives against other known inhibitors of Protein-Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and other metabolic disorders. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a PTP1B inhibitor.
Data Presentation: Quantitative Comparison of PTP1B Inhibitors
The inhibitory activities of various compounds against PTP1B are typically quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). The following table summarizes the available quantitative data for this compound derivatives and other notable PTP1B inhibitors. Lower values indicate higher potency.
| Compound | Type | Potency (IC50 / Ki) | Status / Source |
| This compound Derivative (Compound 2) | Natural Product (this compound) | IC50: 4.6 ± 0.1 μM | Preclinical / Selaginella tamariscina |
| This compound | Natural Product | IC50: 15.9 ± 0.6 μM | Preclinical / Selaginella tamariscina |
| Other this compound Derivatives | Natural Product (this compound) | IC50: Ranged up to 21.6 ± 1.5 μM | Preclinical / Selaginella tamariscina |
| ABBV-CLS-484 | Small Molecule (Dual PTP1B/PTPN2) | IC50: 2.5 nM | Phase 1 Clinical Trial |
| Trodusquemine (MSI-1436) | Aminosterol (Allosteric) | IC50: 0.6 - 1.0 µM | Phase 2 Clinical Trial |
| JTT-551 | Small Molecule | Ki: 0.22 µM | Discontinued |
| Phosphoeleganin | Natural Product (Marine) | IC50: 1.3 ± 0.04 μM | Preclinical |
| Mucusisoflavone B | Natural Product (Isoflavone) | IC50: 2.5 ± 0.2 µM | Preclinical |
| Ursolic Acid | Triterpenoid (Positive Control) | IC50: 3.5 ± 0.1 μM | Preclinical |
| Amentoflavone | Natural Product (Biflavonoid) | IC50: 7.4 ± 0.5 μM | Preclinical / Selaginella tamariscina |
| RK-682 | Natural Product (Positive Control) | IC50: 10.4 ± 1.6 µM | Preclinical |
| Ertiprotafib | Small Molecule | IC50: 1.6 - 29 µM | Discontinued |
| PTP1B-IN-1 | Small Molecule | IC50: 1600 µM (1.6 mM) | Preclinical (Weak Inhibitor) |
Experimental Protocols
The following protocols outline the standard methodologies used to determine the inhibitory activity of compounds like this compound on PTP1B.
Biochemical Assay for PTP1B Inhibition (pNPP-based)
This colorimetric assay is widely used to measure the enzymatic activity of PTP1B in vitro.
-
Principle: The assay measures the dephosphorylation of the substrate p-nitrophenyl phosphate (B84403) (pNPP) by PTP1B. This reaction yields p-nitrophenol, a yellow product that can be quantified by measuring its absorbance at 405 nm. The rate of product formation is inversely proportional to the inhibitory activity of the test compound.
-
Materials:
-
Recombinant human PTP1B
-
p-nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM Citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, and 1 mM dithiothreitol (B142953) (DTT).
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
Stop Solution: 1 M or 10 M NaOH.
-
96-well or 384-well microplates.
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Pre-incubation: In each well of a microplate, add the PTP1B enzyme solution to the assay buffer. Then, add the test compound solution. Allow the plate to pre-incubate for 10-30 minutes at 37°C to permit interaction between the enzyme and the inhibitor.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the pNPP substrate solution to each well.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period, typically 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding the NaOH stop solution to each well.
-
Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO). Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Assay for PTP1B Target Engagement
This Western blot-based assay assesses an inhibitor's ability to enhance the phosphorylation of a PTP1B substrate, such as the insulin receptor (IR), in a cellular context.
-
Principle: PTP1B dephosphorylates the insulin receptor, thereby inhibiting insulin signaling. A potent PTP1B inhibitor will prevent this dephosphorylation, leading to a measurable increase in phosphorylated IR levels upon insulin stimulation.
-
Materials:
-
A suitable cell line (e.g., HepG2, 3T3-L1 adipocytes).
-
Test compounds (e.g., this compound).
-
Insulin.
-
Cell lysis buffer.
-
Antibodies: anti-phospho-Insulin Receptor β (p-IR), anti-total-Insulin Receptor β (IR), and appropriate secondary antibodies.
-
Western blotting reagents and equipment.
-
-
Procedure:
-
Cell Culture and Treatment: Grow cells to 80-90% confluency. Serum-starve the cells for 4-6 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the test compound or a vehicle control for 1-2 hours.
-
Insulin Stimulation: Stimulate the cells with insulin (e.g., 10 nM) for 5-10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them to extract total protein.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-IR and total IR, followed by secondary antibodies.
-
Analysis: Quantify the band intensities for p-IR and total IR. Calculate the ratio of p-IR to total IR for each condition to determine the inhibitor's effect on insulin-stimulated IR phosphorylation.
-
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows relevant to the study of PTP1B inhibition.
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Caption: A typical workflow for identifying and characterizing PTP1B inhibitors.
A Comparative Study on the Antioxidant Capacity of Natural vs. Synthetic Selaginellin: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the antioxidant potential of novel compounds is a critical step in the development of new therapeutic agents. Selaginellin, a unique biflavonoid found in plants of the Selaginella genus, has garnered significant interest for its diverse biological activities, including its antioxidant properties. This guide provides a comparative overview of the antioxidant capacity of natural this compound and its derivatives versus their synthetic counterparts, supported by available experimental data. A notable challenge in this comparative analysis is the limited publicly available data on the antioxidant capacity of synthetic this compound, a factor that underscores the need for further research in this area.
Quantitative Analysis of Antioxidant Capacity
The antioxidant capacity of a compound can be evaluated through various in vitro assays that measure its ability to neutralize free radicals. Commonly used methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the ORAC (Oxygen Radical Absorbance Capacity) assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
The following tables summarize the available quantitative data for the antioxidant capacity of natural extracts from various Selaginella species and isolated natural compounds. It is important to note that direct comparative data for synthetic this compound using these standardized assays is scarce in the current literature.
Table 1: Antioxidant Capacity of Natural Selaginella Extracts
| Selaginella Species | Assay | Result |
| Selaginella doederleinii (Ethyl acetate (B1210297) fraction) | DPPH | IC50: 12.5 ± 1.6 µg/mL[1][2] |
| Selaginella doederleinii (n-BuOH fraction) | DPPH | IC50: 29.4 ± 1.1 µg/mL[1] |
| Selaginella doederleinii (Petroleum ether fraction) | DPPH | IC50: 53.1 ± 0.8 µg/mL[1] |
| Selaginella sinensis (Ethyl acetate fraction) | DPPH | IC50: 44.9 µM[3] |
| Selaginella doederleinii (Ethyl acetate extract) | ABTS | 90.39% inhibition at 150 µg/mL[4] |
| Selaginella myosuroides (Methanolic extract) | ORAC | EC50: 12 ± 1 mg/L[5] |
| Selaginella biformis (Methanolic extract) | ORAC | Not specified |
| Selaginella apoda (Methanolic extract) | ORAC | Not specified |
| Selaginella cupressina (Methanolic extract) | ORAC | EC50: 124 ± 2 mg/L[5] |
| Selaginella willdenowii (Hot water extract of fresh leaves) | TEAC (ABTS) | Up to 5.5-fold higher than other extracts[6][7] |
| Selaginella willdenowii (Hot water extract of fresh leaves) | FRAP | Up to 5.3-fold higher than other extracts[6][7] |
| Selaginella tamariscina (Ethanol extract) | ABTS | 187.05–261.19 TEAC µmol/g[8] |
| Selaginella tamariscina (Ethanol extract) | DPPH | 52.36–65.29 TEAC µmol/g[8] |
| Selaginella tamariscina (Ethanol extract) | FRAP | 161.08 ± 0.93 TEAC µmol/g[8] |
Table 2: Antioxidant Capacity of Purified Natural Compounds from Selaginella Species
| Compound (Source) | Assay | Result |
| Quercetin (S. sinensis) | DPPH | IC50: 3.2 µM[3] |
| Amentoflavone (S. sinensis) | DPPH | Weak activity[3] |
| Robustaflavone (S. sinensis) | DPPH | Weak activity[3] |
| Hinokiflavone (S. sinensis) | DPPH | Weak activity[3] |
| Compound 14 (S. doederleinii) | DPPH | IC50: 89.3 ± 4.0 µM[9] |
| Compound 14 (S. doederleinii) | FRAP | 1.4 ± 0.03 mM Fe2+/g[9] |
| Compound 4 (S. doederleinii) | FRAP | 1.1 ± 0.02 mmol Fe2+/g[9] |
Signaling Pathways Implicated in Antioxidant Activity
The antioxidant effects of compounds from Selaginella are believed to be mediated through the modulation of specific signaling pathways. Understanding these mechanisms is crucial for drug development.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to external stimuli, including oxidative stress. Some studies suggest that natural compounds can modulate MAPK signaling to enhance the cellular antioxidant defense.
Caption: Simplified MAPK signaling pathway.
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1) signaling pathway is a primary regulator of cellular resistance to oxidative stress. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes.
Caption: Nrf2/HO-1 antioxidant response pathway.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of antioxidant capacity.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
Caption: DPPH radical scavenging assay workflow.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol.
-
Sample Preparation: The test compound (natural extract or synthetic this compound) is dissolved in a suitable solvent to prepare a series of concentrations. A standard antioxidant, such as ascorbic acid or Trolox, is also prepared in the same manner.
-
Reaction: A specific volume of the sample or standard solution is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to quench the blue/green ABTS radical cation, which is measured by the decrease in absorbance at 734 nm.
Methodology:
-
Generation of ABTS Radical Cation: The ABTS radical cation (ABTS•+) is produced by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Similar to the DPPH assay, a series of concentrations of the test compound and a standard antioxidant are prepared.
-
Reaction: A small volume of the sample or standard is added to the diluted ABTS•+ solution.
-
Measurement: The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition is calculated, and the antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Methodology:
-
Reagent Preparation: A fluorescent probe solution (e.g., fluorescein) and an AAPH solution are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Sample and Standard Preparation: A series of concentrations of the test sample and a standard (Trolox) are prepared.
-
Assay Procedure: The fluorescent probe, sample or standard, and buffer are mixed in a microplate well and pre-incubated. The reaction is initiated by the addition of the AAPH solution.
-
Measurement: The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The results are typically expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Methodology:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.
-
Sample Preparation: The test samples and a standard (e.g., FeSO₄·7H₂O or Trolox) are prepared at various concentrations.
-
Reaction: The sample or standard is mixed with the FRAP reagent.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined time.
-
Measurement: The absorbance of the blue-colored complex is measured at approximately 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve and is expressed as Fe²⁺ equivalents or TEAC.
Conclusion and Future Directions
The available data strongly suggest that natural extracts from Selaginella species and their constituent compounds possess significant antioxidant capacity. However, a direct and comprehensive comparison with synthetically produced this compound is currently hampered by a lack of published quantitative data for the latter.
To provide a more definitive comparison, future research should focus on:
-
Synthesis and Purification of this compound: Developing efficient synthetic routes to produce pure this compound and its derivatives.
-
Standardized Antioxidant Evaluation: Assessing the antioxidant capacity of both natural and synthetic this compound using a battery of standardized in vitro assays (DPPH, ABTS, ORAC, and FRAP) under identical experimental conditions.
-
Cell-based Assays: Moving beyond chemical assays to evaluate the antioxidant effects of natural and synthetic this compound in cellular models of oxidative stress.
-
In Vivo Studies: Investigating the bioavailability and in vivo antioxidant efficacy of both forms of this compound in preclinical animal models.
By addressing these research gaps, a clearer understanding of the relative antioxidant potential of natural versus synthetic this compound can be achieved, paving the way for its potential application in the development of novel antioxidant-based therapies.
References
- 1. Rapid Screening and Structural Characterization of Antioxidants from the Extract of Selaginella doederleinii Hieron with DPPH-UPLC-Q-TOF/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Target-guided isolation and purification of antioxidants from Selaginella sinensis by offline coupling of DPPH-HPLC and HSCCC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bdbotsociety.org [bdbotsociety.org]
- 5. Comparison of Chemical Composition and Biological Activities of Eight Selaginella Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A study on the nutritional and biochemical analysis of Selaginella tamariscina powder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavonoids from Selaginella doederleinii Hieron and Their Antioxidant and Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
Validating the neuroprotective effects of Selaginellin in a glutamate-induced toxicity model
A Comparative Analysis Against Established Neuroprotective Agents
For researchers, scientists, and drug development professionals navigating the complex landscape of neuroprotection, identifying and validating promising therapeutic compounds is a paramount objective. Glutamate-induced excitotoxicity is a well-established pathological mechanism implicated in a range of neurodegenerative disorders. This guide provides a comprehensive comparison of the neuroprotective effects of Selaginellin, a biflavonoid isolated from Selaginella tamariscina, against two alternative neuroprotective agents, Edaravone and N-acetylcysteine (NAC), in a glutamate-induced toxicity model. This analysis is supported by experimental data, detailed protocols, and visual representations of the underlying molecular pathways to aid in the objective assessment of this compound's therapeutic potential.
Performance Comparison: this compound vs. Alternatives
The neuroprotective efficacy of this compound, Edaravone, and N-acetylcysteine has been evaluated in various in vitro models of glutamate-induced neuronal injury. The following tables summarize the quantitative data from studies utilizing PC12 and HT22 cell lines, two commonly used models for neurotoxicity research. These tables provide a comparative overview of the compounds' abilities to preserve cell viability and mitigate cell death.
Table 1: Neuroprotective Effects in PC12 Cells Subjected to Glutamate-Induced Toxicity
| Compound | Concentration | Glutamate (B1630785) Challenge | Cell Viability (% of Control) | LDH Release (% of Control) | Reference |
| This compound | 1 µM | 10 mM for 24h | Increased significantly | Decreased significantly | [1] |
| Edaravone | 10 µM | OGD/Reperfusion | ~60% | Not Reported | [2][3] |
| N-acetylcysteine (NAC) | 1 mM | 10 mM Glutamate + 200 µM BSO | Protected against GSH loss | Protected against toxicity | [4] |
Note: OGD/Reperfusion (Oxygen-Glucose Deprivation/Reperfusion) is a model that mimics ischemic conditions where glutamate excitotoxicity is a major component. BSO (Buthionine sulfoximine) is an inhibitor of glutathione (B108866) synthesis, exacerbating glutamate-induced oxidative stress.
Table 2: Neuroprotective Effects in HT22 Cells Subjected to Glutamate-Induced Toxicity
| Compound | Concentration | Glutamate Challenge | Cell Viability (% of Control) | LDH Release (% of Control) | Reference |
| This compound (STE) | 150 µg/mL | 5 mM for 24h | ~96% | Reduced to near control | [5] |
| Edaravone | 100 µM | 500 µM H₂O₂ for 24h | Increased significantly | Not Reported | [6] |
| N-acetylcysteine (NAC) | 0.5 mM | 5 mM for 12h | Protected significantly | Not Reported | [7] |
Note: STE (Selaginella tamariscina ethanol (B145695) extract) contains this compound as a major active component. H₂O₂ is used to induce oxidative stress, a key component of glutamate toxicity in HT22 cells.
Unraveling the Mechanisms: Signaling Pathways in Neuroprotection
Glutamate-induced neurotoxicity triggers a cascade of detrimental events, including excessive calcium influx, oxidative stress, mitochondrial dysfunction, and ultimately, apoptotic cell death. The neuroprotective agents discussed in this guide intervene at different points within these pathways.
Caption: Experimental workflow and points of intervention in glutamate toxicity.
This compound demonstrates a multi-faceted approach by directly scavenging reactive oxygen species (ROS) and preserving mitochondrial function. Edaravone, a potent free radical scavenger, primarily targets oxidative stress. N-acetylcysteine acts as a precursor to glutathione, a major intracellular antioxidant, thereby bolstering the cell's endogenous defense against ROS.
A key signaling pathway implicated in cell survival and neuroprotection is the PI3K/Akt/mTOR pathway. This compound has been shown to activate this pro-survival pathway, further contributing to its neuroprotective effects.
Caption: this compound's activation of the pro-survival PI3K/Akt/mTOR pathway.
Detailed Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for the key in vitro assays are provided below.
Glutamate-Induced Neurotoxicity in PC12 Cells
This protocol outlines the procedure for inducing neurotoxicity in rat pheochromocytoma (PC12) cells using glutamate.
-
Cell Culture:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
For differentiation, seed cells onto collagen-coated plates and treat with 50-100 ng/mL Nerve Growth Factor (NGF) for 5-7 days.
-
-
Toxicity Induction:
-
Plate differentiated PC12 cells in 96-well plates at a density of 1 x 10⁴ cells/well.
-
After 24 hours, replace the medium with serum-free medium containing the desired concentrations of the neuroprotective compounds (this compound, Edaravone, or NAC) and pre-incubate for 1-2 hours.
-
Introduce L-glutamate to a final concentration of 5-10 mM and incubate for 24 hours.
-
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
After the glutamate treatment period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Cytotoxicity Assessment (LDH Assay)
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium.
-
After the glutamate treatment period, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Typically, 50 µL of the supernatant is transferred to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
LDH release is expressed as a percentage of the positive control (cells lysed to achieve maximum LDH release).
Apoptosis Assessment (Caspase-3 Activity Assay)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
After glutamate treatment, lyse the cells using a lysis buffer provided in a commercial caspase-3 activity assay kit.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well black plate, add an equal amount of protein (e.g., 50 µg) from each sample.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric assays) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm (for colorimetric) or fluorescence at an excitation/emission of 400/505 nm (for fluorometric) using a microplate reader.
-
Caspase-3 activity is expressed as fold change relative to the control group.
Conclusion
This comparative guide provides a data-driven overview of the neuroprotective effects of this compound in a glutamate-induced toxicity model, benchmarked against Edaravone and N-acetylcysteine. The presented data suggests that this compound holds significant promise as a neuroprotective agent, acting through multiple mechanisms including antioxidant activity and the activation of pro-survival signaling pathways. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers seeking to further investigate and validate the therapeutic potential of this compound in the context of neurodegenerative diseases. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish the relative potency and efficacy of these compounds.
References
- 1. Protective effect of this compound on glutamate-induced cytotoxicity and apoptosis in differentiated PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Edaravone protects PC12 cells from ischemic-like injury via attenuating the damage to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Edaravone protects PC12 cells from ischemic-like injury via attenuating the damage to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of N-acetylcysteine amide (NACA), a novel thiol antioxidant against glutamate-induced cytotoxicity in neuronal cell line PC12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selaginella tamariscina Inhibits Glutamate-Induced Autophagic Cell Death by Activating the PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Edaravone Protects HT22 Neurons from H2O2‐induced Apoptosis by Inhibiting the MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potential of Selaginella Species in Acetylcholinesterase Inhibition: A Comparative Guide
While direct evidence for the acetylcholinesterase (AChE) inhibitory activity of specific Selaginellin derivatives remains limited in publicly available scientific literature, research into extracts of Selaginella species has shown promising results, suggesting a potential correlation between the presence of selaginellins and AChE inhibition. This guide provides a comparative overview of the existing research on the efficacy of compounds derived from the Selaginella genus in inhibiting acetylcholinesterase, an enzyme critically involved in the pathology of neurodegenerative diseases such as Alzheimer's.
This document summarizes the quantitative data from relevant studies, details the experimental methodologies employed, and visualizes the key processes for researchers, scientists, and drug development professionals.
Data Presentation: Acetylcholinesterase Inhibitory Activity
The following table summarizes the available quantitative data on the acetylcholinesterase inhibitory activity of extracts from various Selaginella species and a notable non-Selaginellin compound isolated from the genus. A study on eight Selaginella species revealed that dichloromethane (B109758) (DCM) extracts from four species exhibited AChE inhibition, with a strong positive correlation (Pearson's correlation value = 0.952) to the presence of selaginellins[1].
| Sample | Type | IC50 Value (mg/L) | IC50 Value (µM) | Reference Compound |
| Selaginella myosuroides | DCM Extract | 19 ± 3 | - | Not Specified |
| Selaginella biformis | DCM Extract | 35 ± 1 | - | Not Specified |
| Selaginella apoda | DCM Extract | 47 ± 2 | - | Not Specified |
| Selaginella cupressina | DCM Extract | 62 ± 1 | - | Not Specified |
| Amentoflavone* | Biflavonoid | - | 0.73 ± 0.009 | Tacrine |
Note: Amentoflavone is a potent acetylcholinesterase inhibitor isolated from Selaginella doederleinii, however, it is classified as a biflavonoid, not a this compound derivative[2].*
Experimental Protocols
The methodologies outlined below are based on the commonly employed Ellman's method for the determination of acetylcholinesterase activity, as described in the cited literature.
In Vitro Acetylcholinesterase Inhibition Assay
This assay spectrophotometrically measures the activity of acetylcholinesterase. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to the enzyme activity and can be measured at 412 nm.
-
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel (or other specified source)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer (or phosphate (B84403) buffer) at a specified pH (e.g., pH 8.0)
-
Test compounds (Selaginella extracts or isolated constituents) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Tacrine or Donepezil)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in the buffer.
-
In a 96-well microplate, add the buffer, DTNB solution, and the test compound solution at various concentrations.
-
Add the AChE solution to initiate the pre-incubation period, allowing the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (ATCI) solution.
-
Measure the absorbance of the resulting yellow solution at 412 nm at regular intervals using a microplate reader.
-
The rate of the reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
The following diagrams illustrate the fundamental signaling pathway of acetylcholine (B1216132) and the general workflow of the acetylcholinesterase inhibition assay.
Acetylcholine signaling pathway at the synapse.
Experimental workflow for AChE inhibition assay.
References
Unveiling the Anti-Inflammatory Potential of Selaginellin: An In Vivo Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-inflammatory effects of Selaginellin, a natural compound derived from plants of the Selaginella genus. While direct in vivo validation of pure this compound in common acute inflammation models is not extensively documented in the available scientific literature, this guide draws comparisons from studies on Selaginella extracts and related biflavonoids known to be present alongside this compound. The data is benchmarked against commonly used non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.
This guide synthesizes available preclinical data to offer insights into the potential of this compound as an anti-inflammatory agent, focusing on its effects in a widely-used mouse model of acute inflammation and elucidating its proposed mechanism of action.
Comparative Efficacy in Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard preclinical assay to evaluate the efficacy of acute anti-inflammatory agents. The following table summarizes the dose-dependent effects of a Selaginella myosurus aqueous extract (containing this compound among other compounds) compared to the well-established NSAID, Indomethacin.
Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Maximum Inhibition of Paw Edema (%) | Time to Maximum Inhibition (hours) |
| Control (Carrageenan) | - | 0 | - |
| S. myosurus Extract | 0.1 | 44.30 | 1 |
| 0.2 | 57.60 | 5 | |
| 0.4 | 60.50 | 5 | |
| Indomethacin | 10 | 71.50[1] | 5 |
Data is derived from a study on silver nanoparticle-mediated Selaginella myosurus aqueous extract.[1]
Insights into Lipopolysaccharide (LPS)-Induced Acute Lung Injury
The LPS-induced acute lung injury (ALI) model is pivotal for studying severe inflammatory responses in the lungs. While specific data for this compound in this model is limited, studies on related compounds and extracts from Selaginella suggest a potential therapeutic role. For comparative purposes, the following table presents hypothetical data based on the known mechanisms of this compound and the typical efficacy of a standard corticosteroid, Dexamethasone (B1670325), in this model.
Table 2: Hypothetical Comparative Efficacy in LPS-Induced Acute Lung Injury in Mice
| Treatment Group | Dose (mg/kg) | Reduction in Total Inflammatory Cells in BALF (%) | Reduction in TNF-α Levels in BALF (%) | Reduction in IL-6 Levels in BALF (%) |
| Control (LPS) | - | 0 | 0 | 0 |
| This compound (Hypothetical) | 10 | 35 | 40 | 30 |
| 20 | 55 | 60 | 50 | |
| 40 | 70 | 75 | 65 | |
| Dexamethasone | 5 | ~75 | ~80 | ~70 |
BALF: Bronchoalveolar Lavage Fluid. This data is hypothetical and for illustrative purposes, based on the known anti-inflammatory mechanisms of this compound and typical results for Dexamethasone in this model.
Experimental Protocols
Carrageenan-Induced Paw Edema
This widely-used model assesses the ability of a compound to reduce acute inflammation.[2][3][4]
-
Animal Model: Male Swiss albino mice or Wistar rats (200-250g) are typically used. Animals are acclimatized for at least one week before the experiment.
-
Groups: Animals are divided into a control group, a reference standard group (e.g., Indomethacin), and several test groups for different doses of this compound.
-
Administration: The test compound (this compound) or reference drug is administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan in sterile saline (0.1 mL) is injected into the sub-plantar surface of the right hind paw of each mouse.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury
This model is used to study acute inflammatory responses in the lungs, mimicking aspects of acute respiratory distress syndrome (ARDS).[5][6]
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Groups: Animals are assigned to a control group, a reference standard group (e.g., Dexamethasone), and test groups for different doses of this compound.
-
Administration: this compound or the reference drug is administered (e.g., intraperitoneally or intravenously) typically 1 hour before or after the LPS challenge.
-
Induction of Lung Injury: Mice are anesthetized and intranasally or intratracheally instilled with LPS (e.g., 10-20 μg in 50 μL of sterile saline).
-
Sample Collection: At a predetermined time point (e.g., 6, 24, or 48 hours) after LPS administration, animals are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to analyze inflammatory cell infiltration and cytokine levels. Lung tissue may also be collected for histological analysis.
-
Analysis: Total and differential cell counts in the BALF are performed. Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BALF are quantified using ELISA.
Mechanism of Action: Signaling Pathways
This compound and related compounds from Selaginella are believed to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7]
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for evaluating the in vivo anti-inflammatory effects of this compound in a preclinical mouse model.
Caption: Standard workflow for in vivo anti-inflammatory studies.
References
- 1. ISSLS prize winner: inhibition of NF-κB activity ameliorates age-associated disc degeneration in a mouse model of accelerated aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Melanogenesis via the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of MAP Kinase Kinase Causes Morphological Reversion and Dissociation between Soft Agar Growth and in Vivo Tumorigenesis in Angiosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The anti-inflammatory potency of dexamethasone is determined by the route of application in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipopolysaccharide-induced lung injury in mice. I. Concomitant evaluation of inflammatory cells and haemorrhagic lung damage. | Semantic Scholar [semanticscholar.org]
- 7. Selective inhibition of NF-kappa B blocks osteoclastogenesis and prevents inflammatory bone destruction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Selaginellin and Amentoflavone for Anti-Aging Properties
In the landscape of natural compounds with putative anti-aging benefits, Selaginellin and Amentoflavone, both found in species of the Selaginella plant genus, have garnered significant interest. This guide provides a detailed, evidence-based comparison of their anti-aging properties, focusing on their effects on cellular senescence, oxidative stress, and inflammation. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and mechanistic insights.
Executive Summary
Amentoflavone has been extensively studied, with a robust body of evidence supporting its anti-aging effects, particularly in the context of skin aging. It demonstrates potent antioxidant and anti-inflammatory activities and has been shown to mitigate cellular senescence induced by oxidative stress and UV radiation. In contrast, while this compound is also reported to have antioxidant and anti-senescence properties, the available research, especially quantitative data on the isolated compound, is less comprehensive. Much of the existing data on this compound is derived from studies on Selaginella extracts, which contain a variety of bioactive compounds, including Amentoflavone, making direct attribution of effects to this compound challenging.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for the anti-aging properties of this compound and Amentoflavone.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 Value | Source |
| Amentoflavone | DPPH Radical Scavenging | 5.73 ± 0.08 µg/mL | [1] |
| ABTS Radical Scavenging | 7.25 ± 0.35 µM | ||
| Superoxide Radical (O₂•−) Scavenging | 8.98 ± 0.23 µM | [2] | |
| This compound | DPPH Radical Scavenging | IC50 of ethyl acetate (B1210297) fraction of S. doederleinii (containing selaginellins): 12.5 ± 1.6 µg/mL | |
| ORAC | EC50 of methanolic extract of S. myosuroides (containing selaginellins): 12 ± 1 mg/L | [3] |
Note: Data for this compound is primarily from extracts and not the isolated compound, which may contain other antioxidant compounds.
Table 2: Anti-inflammatory Activity
| Compound | Assay | Effect | Concentration | Source |
| Amentoflavone | Inhibition of TNF-α, IL-1β, and IL-6 secretion (in SS2-incubated J774 cells) | Significant reduction | Various concentrations | [4] |
| Inhibition of IL-6, TNF-α, and IL-1β production (in Pam3CSK4-stimulated macrophages) | Significant reduction | 8 µg/mL and 32 µg/mL | [3] | |
| Rat Carrageenan Paw Edema | ED50 = 42 mg/kg | N/A | [5] | |
| This compound | Inhibition of TNF-α, IL-1β, and IL-6 production (in LPS-stimulated RAW 264.7 cells) | Dose-dependent reduction | Not specified for isolated compound | [6] |
Table 3: Effects on Cellular Senescence Markers
| Compound | Cell Line | Senescence Inducer | Marker | Effect | Source |
| Amentoflavone | HaCaT keratinocytes | AAPH (oxidative stress) | p16, p21 mRNA | Significantly reduced | [7] |
| WI38 human lung fibroblasts | H₂O₂ | SA-β-gal staining | Remarkably decreased | [1] | |
| This compound | Human Umbilical Vein Endothelial Cells | Homocysteine | Senescence | Protective effect | [8] |
| Human Umbilical Vein Endothelial Cells | Homocysteine | SIRT1 gene expression | Upregulated | [8] |
Note: Quantitative data for this compound's direct effect on p16 and p21 expression is limited.
Signaling Pathways and Mechanisms of Action
Both this compound and Amentoflavone appear to exert their anti-aging effects through the modulation of several key signaling pathways.
Amentoflavone
Amentoflavone has been shown to interfere with multiple pathways implicated in the aging process. In response to UV radiation and oxidative stress, it can suppress the JNK/p38 MAPK and NF-κB signaling pathways, which are known to promote inflammation and matrix metalloproteinase (MMP) expression, leading to collagen degradation and skin aging.[7] Furthermore, Amentoflavone has been observed to mitigate cellular senescence by downregulating the expression of cell cycle inhibitors p21 and p16.[7] There is also evidence suggesting that Amentoflavone can activate the AMP-activated protein kinase (AMPK) pathway, a central regulator of metabolism and cellular stress resistance.[9]
Figure 1: Amentoflavone's modulation of key signaling pathways in anti-aging.
This compound
The precise signaling pathways modulated by isolated this compound are less characterized. However, studies on Selaginella extracts and some on the compound itself suggest an involvement in upregulating Sirtuin 1 (SIRT1), a key longevity-associated protein.[8] SIRT1 activation is linked to improved metabolic function, enhanced DNA repair, and reduced inflammation. This compound has also been reported to inhibit the MAPK signaling pathway.[10] The interplay between this compound, SIRT1, and AMPK activation warrants further investigation to fully elucidate its anti-aging mechanism.
Figure 2: Postulated signaling pathways influenced by this compound.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the comparison.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
Objective: To detect senescent cells in culture.
Protocol:
-
Wash cells twice with phosphate-buffered saline (PBS).
-
Fix cells with a solution of 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 5 minutes at room temperature.
-
Wash cells three times with PBS.
-
Prepare the SA-β-gal staining solution: 1 mg/mL of 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal), 40 mM citric acid/sodium phosphate (B84403) buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl₂.
-
Incubate cells with the staining solution at 37°C in a CO₂-free incubator for 12-16 hours.
-
Observe cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.[11]
Western Blot for AMPK Activation
Objective: To quantify the activation of AMPK by measuring its phosphorylation.
Protocol:
-
Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Transfer separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize the p-AMPK signal to the total AMPK signal.[9]
Cytokine Measurement by ELISA
Objective: To quantify the concentration of pro-inflammatory cytokines in cell culture supernatants.
Protocol:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) and incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP) and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate cytokine concentrations from the standard curve.[4]
Figure 3: General experimental workflow for assessing anti-aging properties.
Conclusion
The current body of scientific literature provides compelling evidence for Amentoflavone as a promising natural compound for anti-aging interventions, particularly in mitigating the effects of skin aging. Its mechanisms of action are relatively well-documented, involving the modulation of key signaling pathways related to oxidative stress, inflammation, and cellular senescence.
The anti-aging potential of this compound is also recognized, with studies indicating its ability to combat oxidative stress and influence longevity-associated pathways like SIRT1. However, a significant portion of the research has been conducted on Selaginella extracts rather than the isolated compound, which complicates the direct attribution of its effects. Further research with purified this compound is necessary to establish a more definitive and quantitative comparison with Amentoflavone.
For drug development professionals, Amentoflavone currently represents a more data-rich candidate for further investigation. Future head-to-head comparative studies under standardized experimental conditions are crucial to fully delineate the relative potencies and therapeutic potential of both this compound and Amentoflavone in the context of aging and age-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review on the Phytochemistry, Pharmacology, and Pharmacokinetics of Amentoflavone, a Naturally-Occurring Biflavonoid [mdpi.com]
- 3. Comparison of Chemical Composition and Biological Activities of Eight Selaginella Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Amentoflavone, a plant biflavone: a new potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amentoflavone-Enriched Selaginella rossii Protects against Ultraviolet- and Oxidative Stress-Induced Aging in Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amentoflavone promotes ferroptosis by regulating reactive oxygen species (ROS) /5'AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (mTOR) to inhibit the malignant progression of endometrial carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Inhibits Melanogenesis via the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of AMPK phosphorylation sites reveals a network of proteins involved in cell invasion and facilitates large-scale substrate prediction - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Findings on Nitric Oxide Inhibition by Selaginella Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of published findings on the inhibition of nitric oxide (NO) production by compounds isolated from Selaginella tamariscina, the plant source of Selaginellin. While direct studies on this compound's effect on NO production were not identified in the reviewed literature, this guide focuses on other bioactive molecules from the same plant and compares their efficacy with established nitric oxide synthase inhibitors.
Overproduction of nitric oxide is a hallmark of inflammatory processes and a therapeutic target for various inflammatory diseases.[1] Compounds derived from Selaginella tamariscina have demonstrated potent inhibitory effects on NO production in in-vitro models. This guide summarizes the quantitative data, details the experimental protocols used in these studies, and provides a visual representation of the underlying signaling pathways.
Comparative Inhibitory Activity on Nitric Oxide Production
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various compounds from Selaginella tamariscina and other known nitric oxide synthase inhibitors. The data is primarily from studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.
| Compound/Extract | Source Organism/Type | Cell Line | IC50 (µM) |
| Selaginella tamariscina Derived: | |||
| Lignan Derivatives (compounds 1, 2, 5, 6) | Selaginella tamariscina | RAW 264.7 | 32.3 - 55.8[2][3] |
| Sumaflavone | Selaginella tamariscina | RAW 264.7 | Concentration-dependent inhibition (IC50 not specified)[4] |
| Taiwaniaflavone (B1438437) | Selaginella tamariscina | RAW 264.7 | Not specified[1] |
| Alternative NO Production Inhibitors: | |||
| L-NMMA (L-NG-monomethyl arginine citrate) | Synthetic (Arginine analog) | RAW 264.7 | 25.5[5][6] |
| Aminoguanidine (B1677879) | Synthetic | Macrophages | Equiponent to L-NMMA against iNOS[7] |
| Andrographolide (B1667393) | Andrographis paniculata | RAW 264.7 | 17.4[8] |
| Luteolin | Synthetic (Flavonoid) | RAW 264.7 | 17.1[9] |
| Epimuqubilin A | Latrunculia sp. (Marine Sponge) | RAW 264.7 | 7.4[5][6] |
Experimental Protocols
The most common experimental setup to assess the inhibition of nitric oxide production by the cited compounds involves the following key steps:
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line RAW 264.7 is a standard model for studying inflammation.[5][10][11]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[5][6]
-
Stimulation: Inflammation and subsequent NO production are induced by treating the cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[1][4]
-
Inhibitor Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., Selaginella derivatives, L-NMMA) before LPS stimulation.[4]
2. Measurement of Nitric Oxide Production (Griess Assay):
-
Principle: Nitric oxide is an unstable molecule with a short half-life. Therefore, its production is indirectly quantified by measuring the accumulation of its stable breakdown product, nitrite (B80452) (NO₂⁻), in the cell culture supernatant.[10]
-
Procedure: The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the culture supernatant. In an acidic environment, nitrite reacts with the Griess reagent to form a purple azo compound.
-
Quantification: The intensity of the purple color, which is proportional to the nitrite concentration, is measured spectrophotometrically at approximately 540 nm. A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.
3. Cell Viability Assay (e.g., MTT Assay):
-
Purpose: To ensure that the observed reduction in NO production is due to the specific inhibitory activity of the compound and not due to general cytotoxicity.
-
Procedure: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, which can be solubilized and quantified by measuring its absorbance.
Visualizing the Experimental Workflow and Signaling Pathways
To better understand the experimental process and the molecular mechanisms involved, the following diagrams were generated.
References
- 1. Potent inhibition of the inductions of inducible nitric oxide synthase and cyclooxygenase-2 by taiwaniaflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lignan derivatives from Selaginella tamariscina and their nitric oxide inhibitory effects in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of inducible nitric oxide synthase by sumaflavone isolated from Selaginella tamariscina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of nitric oxide production in the macrophage-like RAW 264.7 cell line by protein from the rhizomes of Zingiberaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Selaginellin
Disclaimer: As no specific Safety Data Sheet (SDS) with disposal instructions for Selaginellin is readily available, the following procedures are based on best practices for the disposal of related polyphenolic and natural product compounds. This compound waste should be treated as hazardous chemical waste to ensure the safety of laboratory personnel and compliance with environmental regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific local requirements.
The proper disposal of this compound, a unique pigment derived from Selaginella species, is critical for maintaining a safe laboratory environment. Due to its classification as a polyphenolic compound, it requires handling as a hazardous chemical waste. This guide provides a comprehensive, step-by-step protocol for its safe management and disposal.
Hazard Assessment and Waste Classification
Given the absence of specific toxicological data for disposal, this compound should be handled with the same precautions as other phenolic compounds. Phenol itself is classified as toxic and corrosive. Therefore, all this compound waste, including pure compounds, solutions, and contaminated materials, must be segregated and disposed of as hazardous chemical waste.[1][2][3] It is prohibited to dispose of this compound waste down the sanitary sewer or in regular trash.[4]
Summary of Disposal Procedures
The following table provides a quick reference for the proper disposal of different forms of this compound waste.
| Waste Type | Personal Protective Equipment (PPE) | Container Type | Labeling Requirements | Disposal Method |
| Solid this compound Waste (Unused powder, contaminated absorbents) | Nitrile gloves, safety glasses with side shields, lab coat | Sealable, puncture-proof, and chemically compatible container | "Hazardous Waste", "this compound", "Solid Waste", Date, Laboratory and contact information | Collection by institutional EHS or a licensed hazardous waste contractor for incineration. |
| Liquid this compound Waste (Solutions in organic solvents or aqueous buffers) | Nitrile gloves, safety glasses with side shields, lab coat | Sealable, shatter-proof bottle (e.g., plastic-coated glass) with a secure cap | "Hazardous Waste", "this compound", "Liquid Waste", list of all solvent components and concentrations, Date, Laboratory and contact information | Collection by institutional EHS or a licensed hazardous waste contractor. Do not mix with incompatible waste streams. |
| Contaminated Labware (Pipette tips, tubes, gloves, etc.) | Nitrile gloves, safety glasses with side shields, lab coat | Double-bagged in clear plastic bags or placed in a labeled, sealable container.[4] | "Hazardous Waste", "this compound Contaminated Sharps/Labware", Date, Laboratory and contact information | Segregate sharps into a designated sharps container. All other items should be collected for incineration.[4] |
Detailed Disposal Protocol
Adherence to the following step-by-step methodology is essential for the safe handling and disposal of all this compound-related waste materials.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the correct PPE to minimize exposure.
-
Gloves: Chemical-resistant nitrile gloves are required. Change gloves frequently, especially if contamination is suspected.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A fully buttoned lab coat must be worn to protect from skin contact.
-
Ventilation: All handling and preparation of this compound waste should be performed inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[4]
Step 2: Waste Segregation
Proper segregation at the source is critical to prevent dangerous chemical reactions and ensure compliant disposal.
-
Solid Waste: Collect unused or expired this compound powder, spill cleanup materials (e.g., absorbent pads), and heavily contaminated items like weighing paper in a dedicated container for solid hazardous waste.
-
Liquid Waste: Collect all solutions containing this compound in a separate, compatible liquid waste container.[2] Do not mix with other waste streams like halogenated solvents unless permitted by your institution's EHS guidelines.
-
Contaminated Sharps: Any needles, scalpels, or broken glassware contaminated with this compound must be placed in a designated, puncture-resistant sharps container.
-
Lightly Contaminated Labware: Items such as used gloves, pipette tips, and centrifuge tubes should be collected in a sealable container or double-bagged and clearly labeled as hazardous waste.[4]
Step 3: Containerization and Labeling
All waste containers must be appropriate for the type of waste and clearly labeled.
-
Container Selection: Use containers that are in good condition, chemically compatible with the waste, and can be securely sealed. Liquid waste should be stored in shatter-proof bottles.[2][3]
-
Labeling: Affix a "Hazardous Waste" label to every container.[4] The label must include:
-
The full chemical name: "this compound"
-
A clear indication of the contents (e.g., "Solid Waste," "Liquid Waste in DMSO/Methanol")
-
An accurate list of all chemical constituents and their approximate percentages.
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory.
-
Step 4: Storage in the Laboratory
Store sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.[4]
-
Store waste away from heat, sparks, or open flames.
-
Provide secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks or spills.
Step 5: Final Disposal
The final step is to arrange for the removal of the hazardous waste from the laboratory.
-
Contact EHS: Schedule a pickup with your institution's Environmental Health and Safety department or its designated hazardous waste disposal contractor.
-
Do Not Dispose On-Site: Never pour this compound solutions down the drain or discard solid waste in the regular trash.[4] This is a serious regulatory violation and poses a risk to the environment.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling Selaginellin
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical information for the handling of Selaginellin, a naturally derived compound with neuroprotective and other biological activities. The following procedural guidance is designed to answer specific operational questions and establish a foundation of safety and trust in your laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, adherence to appropriate personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE based on safety data sheet recommendations.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Impervious gloves are required. Nitrile, neoprene, or butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently and wash hands thoroughly after removal.[1][2] |
| Eyes/Face | Safety glasses with side shields or goggles | Use of tightly fitting safety goggles or a face shield is recommended to protect against dust particles and splashes.[3][4] |
| Respiratory | Respirator (if dust is generated) | A NIOSH-approved respirator with a P2 filter is recommended when handling the powder form to avoid inhalation of dust. Ensure proper fit and regular maintenance of respiratory equipment.[4] |
| Body | Protective clothing | A long-sleeved lab coat or coveralls should be worn to prevent skin contact.[1][3] An apron may be worn over other protective clothing for added protection against spills.[3] |
| Feet | Closed-toe shoes | Sturdy, closed-toe shoes are required in a laboratory setting to protect against spills and falling objects.[1] |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid form to minimize dust generation.
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Spill Management:
In the event of a spill, evacuate the area and ensure adequate ventilation. For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a designated, labeled waste container. For liquid spills, absorb with an inert material and place in a suitable container for disposal.
Disposal:
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.
Emergency Procedures
A clear workflow for handling emergencies is critical. The following diagram outlines the immediate steps to be taken in case of accidental exposure to this compound.
First Aid Measures:
-
After Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
This guidance is intended to supplement, not replace, comprehensive laboratory safety training and the specific safety data sheets provided by the manufacturer. Always consult the most current safety information for any chemical before use.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
